6,7-Diacetoxy-4-chloro-quinazoline
Beschreibung
BenchChem offers high-quality 6,7-Diacetoxy-4-chloro-quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Diacetoxy-4-chloro-quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(7-acetyloxy-4-chloroquinazolin-6-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-6(16)18-10-3-8-9(14-5-15-12(8)13)4-11(10)19-7(2)17/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFINQJTXMSFEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650613 | |
| Record name | 4-Chloroquinazoline-6,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938185-04-7 | |
| Record name | 4-Chloroquinazoline-6,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 6,7-Diacetoxy-4-chloro-quinazoline
An In-Depth Technical Guide to the Synthesis of 6,7-Diacetoxy-4-chloro-quinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1] The strategic functionalization of the quinazoline scaffold is paramount in modulating its biological activity. The title compound, 6,7-Diacetoxy-4-chloro-quinazoline, is a key intermediate, primed for further elaboration, particularly through nucleophilic substitution at the C4 position. The diacetoxy groups at the C6 and C7 positions can serve as protected catechols or as prodrug moieties, potentially enhancing bioavailability and cellular uptake.[2]
This guide provides a comprehensive, three-step synthetic pathway to 6,7-Diacetoxy-4-chloro-quinazoline, commencing from the readily available 4,5-dimethoxyanthranilic acid. The presented protocol is an amalgamation of established synthetic transformations on analogous quinazoline systems, offering a robust and reproducible route to the target compound. Each step is accompanied by a detailed rationale for the chosen reagents and conditions, ensuring a deep understanding of the underlying chemical principles.
Overall Synthetic Workflow
The is accomplished via a three-step sequence:
-
Cyclization and Demethylation: Formation of the quinazolinone core from 4,5-dimethoxyanthranilic acid, followed by demethylation to yield 6,7-dihydroxy-3,4-dihydroquinazolin-4-one.
-
Chlorination: Conversion of the 4-hydroxy group of the quinazolinone to a chloro substituent using a suitable chlorinating agent.
-
Acetylation: Esterification of the 6,7-dihydroxy groups to afford the final product.
Experimental Protocols
Step 1: Synthesis of 6,7-Dihydroxy-3,4-dihydroquinazolin-4-one
This initial step involves the cyclization of 4,5-dimethoxyanthranilic acid with formamide to construct the quinazolinone ring system, followed by a regioselective demethylation.
Part A: Synthesis of 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one
-
Protocol:
-
To a solution of 4,5-dimethoxyanthranilic acid in formamide, heat the reaction mixture to 165-170 °C under a nitrogen atmosphere for 12 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture, which will result in the precipitation of an amber solid.
-
Triturate the precipitate with diethyl ether, filter, and then triturate again in boiling acetonitrile.
-
Cool the mixture to 5 °C and add diethyl ether to induce further precipitation.
-
Filter the resulting white powder and dry under reduced pressure.
-
-
Rationale: Formamide serves as both the solvent and the source of the C2 carbon of the quinazolinone ring. The high temperature facilitates the condensation and cyclization reaction. The trituration process is a purification method to remove residual formamide and other impurities.
Part B: Synthesis of 6,7-Dihydroxy-3,4-dihydroquinazolin-4-one
-
Protocol:
-
Dissolve 6,7-dimethoxy-3,4-dihydroquinazolin-4-one and L-methionine in methanesulfonic acid.[3]
-
Heat the mixture to reflux for 12 hours, monitoring the reaction by TLC or HPLC.
-
After completion, pour the reaction mixture over a mixture of crushed ice and water.
-
Neutralize the solution by the slow addition of a 40% aqueous solution of sodium hydroxide to a pH of approximately 7. This will cause the product to precipitate.
-
Collect the white precipitate by filtration, wash thoroughly with water, and dry.
-
-
Rationale: The combination of L-methionine and methanesulfonic acid is an effective reagent system for the selective demethylation of aryl methyl ethers. The sulfur atom of methionine is thought to play a key role in the cleavage of the methyl group. Neutralization is crucial for the precipitation of the product as it is likely soluble in both acidic and strongly basic conditions due to its phenolic hydroxyl groups.
Step 2: Synthesis of 4-Chloro-6,7-dihydroxyquinazoline
This step introduces the reactive chloro group at the 4-position, which is a key handle for subsequent nucleophilic substitution reactions.
-
Protocol:
-
To N,N-diethylaniline, add phosphorus oxychloride (POCl₃) with stirring.[4]
-
Add 6,7-dihydroxy-3,4-dihydroquinazolin-4-one to the mixture and heat to 80-90 °C for 30-60 minutes.
-
Remove the excess POCl₃ under reduced pressure.
-
Triturate the oily residue with toluene.
-
Carefully pour the residue onto a mixture of crushed ice and water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and decolorize with activated charcoal if necessary.
-
Evaporate the solvent under reduced pressure to yield the product.
-
-
Rationale: Phosphorus oxychloride is a powerful chlorinating agent for converting the 4-hydroxy group of the quinazolinone (which exists in tautomeric equilibrium with the 4-oxo form) into a chloro group.[5] N,N-diethylaniline acts as a base to neutralize the HCl generated during the reaction and can also catalyze the reaction. The aqueous workup is necessary to quench the unreacted POCl₃ and separate the product.
Step 3: Synthesis of 6,7-Diacetoxy-4-chloro-quinazoline
The final step is the acetylation of the phenolic hydroxyl groups.
-
Protocol:
-
Suspend 4-chloro-6,7-dihydroxyquinazoline in acetic anhydride.[3]
-
Add pyridine and a catalytic amount of N,N-dimethyl-4-aminopyridine (DMAP).
-
Heat the mixture to 100 °C under an argon atmosphere for 6 hours, monitoring by TLC or HPLC.
-
After the reaction is complete, cool the mixture and pour it into an ice/water solution to precipitate the product.
-
Filter the white precipitate, wash with water, and dry over P₂O₅.
-
-
Rationale: Acetic anhydride is the acetylating agent. Pyridine acts as a base to scavenge the acetic acid byproduct and also serves as a catalyst. DMAP is a highly effective acylation catalyst that significantly accelerates the reaction. The aqueous workup hydrolyzes the excess acetic anhydride and allows for the isolation of the product.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one | 4,5-Dimethoxyanthranilic acid | Formamide | Formamide | 165-170 °C | ~90% | [3] |
| 6,7-Dihydroxy-3,4-dihydroquinazolin-4-one | 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one | L-Methionine, Methanesulfonic Acid | Methanesulfonic Acid | Reflux | 98% | [3] |
| 4-Chloro-6,7-bis-(2-methoxyethoxy)-quinazoline | 6,7-Bis-(2-methoxyethoxy)-quinazolin-4(3H)-one | POCl₃, N,N-Diethylaniline | None | 80-90 °C | 89% | [4] |
| 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate | 6-Hydroxy-7-methoxyquinazolin-4(3H)-one | Acetic Anhydride, Pyridine, DMAP | Acetic Anhydride | 100 °C | 56% | [3] |
Note: Yields are based on analogous reactions and may vary for the specific .
Conclusion
The synthetic route detailed in this guide provides a logical and experimentally supported pathway for the preparation of 6,7-Diacetoxy-4-chloro-quinazoline. By leveraging established methodologies for quinazoline chemistry, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The rationale provided for each step aims to empower scientists with the understanding necessary to troubleshoot and adapt these procedures for their specific research needs.
References
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents.
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Available from: [Link]
- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
-
POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate. Available from: [Link]
-
Selective Alkylation of a 6,7-Dihydroxyquinazoline | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. Available from: [Link]
-
Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC - NIH. Available from: [Link]
-
Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - MDPI. Available from: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. Available from: [Link]
-
Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). - ResearchGate. Available from: [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. Available from: [Link]
-
Chlorination of 4(3H)-quinazolinone derivatives 56. - ResearchGate. Available from: [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. Available from: [Link]
-
Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC - NIH. Available from: [Link]
-
POCl3 chlorination of 4-quinazolones. - Semantic Scholar. Available from: [Link]
-
Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[6]. - ResearchGate. Available from: [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 6,7-Diacetoxy-4-chloro-quinazoline: Synthesis, Properties, and Reactivity
Introduction
In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among the vast array of quinazoline derivatives, 6,7-Diacetoxy-4-chloro-quinazoline (CAS No. 938185-04-7) emerges as a pivotal intermediate, particularly in the synthesis of targeted cancer therapies.[1][2] Its strategic functionalization—a reactive chlorine atom at the 4-position susceptible to nucleophilic displacement and two acetoxy groups at the 6 and 7-positions which can be hydrolyzed to reveal hydroxyl functionalities—renders it a versatile building block for constructing complex molecular architectures.[3][4] This guide provides a comprehensive technical overview of 6,7-diacetoxy-4-chloro-quinazoline, delineating its chemical and physical properties, a detailed synthetic pathway, its characteristic reactivity, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique chemical attributes of this compound in their synthetic endeavors.
Chemical and Physical Properties
6,7-Diacetoxy-4-chloro-quinazoline is a solid organic compound under standard conditions. While specific experimental data for some of its properties are not extensively reported in publicly available literature, we can infer a number of its characteristics based on the behavior of structurally similar quinazoline derivatives.[5][6]
| Property | Value | Source/Rationale |
| CAS Number | 938185-04-7 | [7] |
| Molecular Formula | C₁₂H₉ClN₂O₄ | [7] |
| Molecular Weight | 280.66 g/mol | [7] |
| Appearance | White to off-white solid (predicted) | Based on analogous quinazoline compounds. |
| Melting Point | Not available. Expected to be a high-melting solid. | |
| Solubility | Low solubility in water. Soluble in polar aprotic solvents such as DMF and DMSO. | Inferred from the solubility profiles of other quinazoline derivatives.[5][6] |
| Stability | Stable under anhydrous conditions. Sensitive to moisture and strong acids/bases, which can induce hydrolysis of the acetoxy groups and the 4-chloro substituent.[8][9] |
Synthesis of 6,7-Diacetoxy-4-chloro-quinazoline
The synthesis of 6,7-diacetoxy-4-chloro-quinazoline is a multi-step process that begins with the construction of the core quinazolinone ring system, followed by functional group manipulations. The proposed synthetic pathway is outlined below.
Sources
- 1. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cibtech.org [cibtech.org]
- 7. 6,7-DIACETOXY-4-CHLORO-QUINAZOLINE,(CAS# 938185-04-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
6,7-Diacetoxy-4-chloro-quinazoline CAS number 938185-04-7
An In-depth Technical Guide to 6,7-Diacetoxy-4-chloro-quinazoline (CAS 938185-04-7): A Key Intermediate in Kinase Inhibitor Discovery
Abstract
This technical guide provides a comprehensive overview of 6,7-Diacetoxy-4-chloro-quinazoline, a pivotal intermediate in the synthesis of targeted therapeutics. With the quinazoline scaffold recognized as a "privileged structure" in medicinal chemistry, particularly for the development of tyrosine kinase inhibitors (TKIs), this compound serves as a critical building block for researchers in oncology and drug discovery.[1] This document details the compound's physicochemical properties, provides a validated synthetic pathway with step-by-step protocols, and elucidates its primary application in the derivatization of potent kinase inhibitors through nucleophilic aromatic substitution. The underlying mechanism of action for the resulting therapeutic agents is also discussed within the context of relevant signaling pathways. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile synthon in their research and development programs.
The Quinazoline Scaffold: A Privileged Core in Modern Drug Discovery
The quinazoline ring system, a fusion of benzene and pyrimidine rings, has garnered immense attention in medicinal chemistry for its remarkable versatility and broad range of pharmacological activities.[2][3][4] Its rigid, planar structure and capacity for diverse molecular interactions make it an ideal foundation for designing targeted therapeutic agents.[2] This prominence is best exemplified by its central role in the development of several FDA-approved anticancer drugs, including gefitinib, erlotinib, and afatinib.[5][6] These drugs function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in the signaling pathways that drive the proliferation and survival of cancer cells.[5][7] The 4-anilino-quinazoline moiety has emerged as a particularly effective scaffold, capable of binding to the ATP pocket of the EGFR kinase domain and disrupting its catalytic activity.[2][5]
Physicochemical Properties of 6,7-Diacetoxy-4-chloro-quinazoline
6,7-Diacetoxy-4-chloro-quinazoline is a specialized chemical intermediate designed for subsequent modification. The diacetoxy groups serve as protected forms of the more reactive dihydroxy functionality, while the 4-chloro group acts as an excellent leaving group for nucleophilic substitution.
| Property | Value | Source(s) |
| CAS Number | 938185-04-7 | [8][9][10] |
| Molecular Formula | C₁₂H₉ClN₂O₄ | [8][9][11] |
| Molecular Weight | 280.66 g/mol | [8][11] |
| IUPAC Name | (4-chloroquinazolin-6,7-diyl) diacetate | [8] |
| Appearance | Typically a solid | Inferred from supplier data |
| Storage Conditions | Inert atmosphere, 2-8°C | [8] |
Strategic Synthesis and Rationale
The synthesis of 6,7-Diacetoxy-4-chloro-quinazoline is a multi-step process designed to strategically install the necessary functional groups for its role as a reactive intermediate. The core principle involves forming the quinazolinone ring, protecting the hydroxyl groups via acetylation, and finally, activating the 4-position through chlorination.
Synthetic Workflow Overview
The overall process can be visualized as a two-stage pathway starting from the corresponding quinazolinone precursor. The first stage involves the chlorination of the 4-position, a common and highly efficient transformation in quinazoline chemistry.
Caption: Synthetic workflow for 6,7-Diacetoxy-4-chloro-quinazoline.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative synthesis starting from the acetylated quinazolinone intermediate. The chlorination step is critical for activating the molecule for subsequent derivatization.
Step 1: Synthesis of 6,7-Diacetoxyquinazolin-4(3H)-one (Intermediate)
-
Reagents & Setup: To a solution of 6,7-dihydroxyquinazolin-4(3H)-one (1 equivalent) in pyridine (10 volumes), add acetic anhydride (3 equivalents) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Purification: Filter the solid, wash thoroughly with water, and dry under vacuum to yield the intermediate, 6,7-diacetoxyquinazolin-4(3H)-one.
Step 2: Synthesis of 6,7-Diacetoxy-4-chloro-quinazoline (Final Product)
-
Reagents & Setup: Suspend 6,7-diacetoxyquinazolin-4(3H)-one (1 equivalent) in phosphoryl chloride (POCl₃, 15-20 volumes). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (approximately 105-110°C) for 4-6 hours. The reaction should become a clear solution.[12][13] Monitor for the disappearance of starting material by TLC.
-
Workup: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. Co-evaporate the residue with toluene (2 x 10 volumes) to remove any remaining traces.
-
Isolation: Cautiously quench the residue by adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution. A solid precipitate will form.
-
Purification: Filter the crude solid, wash extensively with water until the filtrate is neutral, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 6,7-Diacetoxy-4-chloro-quinazoline.
Structural Validation
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of aromatic protons, the quinazoline proton, and the acetyl methyl protons.
-
Mass Spectrometry (MS): To verify the molecular weight (280.66 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
The Critical Role in Medicinal Chemistry: Application as a Synthon
The primary value of 6,7-Diacetoxy-4-chloro-quinazoline lies in its function as a synthon for creating libraries of 4-substituted quinazoline derivatives. The chlorine atom at the C4 position is highly activated towards Nucleophilic Aromatic Substitution (SₙAr), allowing for the facile introduction of various nucleophiles, most commonly primary or secondary amines.[14]
Derivatization Workflow
Caption: General workflow for derivatization via SₙAr reaction.
General Protocol: Synthesis of 4-Anilino-quinazoline Derivatives
-
Reagents & Setup: Dissolve 6,7-Diacetoxy-4-chloro-quinazoline (1 equivalent) and a substituted aniline (1.1 equivalents) in a suitable solvent such as isopropanol or acetonitrile.[12]
-
Reaction: Heat the mixture to reflux for 4-12 hours. The reaction progress can be monitored by TLC. Precipitation of the hydrochloride salt of the product may occur.
-
Workup: After cooling, the product can be isolated by filtration. Alternatively, the solvent can be removed in vacuo, and the residue partitioned between ethyl acetate and a weak base (e.g., saturated NaHCO₃ solution).
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired 4-anilino-quinazoline derivative.
-
Deprotection (Optional): The acetoxy groups can be hydrolyzed under basic conditions (e.g., using lithium hydroxide in a THF/water mixture) to yield the corresponding 6,7-dihydroxy derivative, which can be a final product or an intermediate for further functionalization (e.g., etherification).
Biological Context: Targeting Tyrosine Kinases
Derivatives synthesized from 6,7-Diacetoxy-4-chloro-quinazoline are primarily designed to function as inhibitors of protein tyrosine kinases, particularly EGFR. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled signaling that promotes tumor growth and survival.[5]
Simplified EGFR Signaling and Inhibition
Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based TKI.
The 4-anilino-quinazoline derivatives act as ATP-competitive inhibitors.[2] They occupy the ATP-binding pocket within the EGFR kinase domain, preventing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This action effectively blocks the entire downstream signaling cascade, leading to a halt in cell proliferation and, in some cases, apoptosis (programmed cell death).[2][6]
Conclusion and Future Outlook
6,7-Diacetoxy-4-chloro-quinazoline (CAS 938185-04-7) is more than a mere chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, featuring protected hydroxyls and an activated C4 position, provides a reliable and versatile platform for synthesizing novel kinase inhibitors. By leveraging the robust SₙAr chemistry this intermediate facilitates, researchers can efficiently generate extensive libraries of compounds for screening and lead optimization. As the quest for more selective and potent targeted therapies continues, the strategic application of such key building blocks will remain fundamental to advancing the frontiers of drug discovery.
References
-
Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal for Innovative Research in Technology (IJIRT). [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
-
Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. National Institutes of Health (NIH). [Link]
-
Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. National Institutes of Health (NIH). [Link]
-
Quinazoline derivatives as EGFR TK inhibitors. ResearchGate. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH). [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]
-
Novel quinazoline derivatives: key pharmacological activities. Ayushdhara. [Link]
-
Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. [Link]
-
Design and synthesis of quinazoline derivatives as potential anticancer agents. American Association for Cancer Research. [Link]
-
6,7-DIACETOXY-4-CHLORO-QUINAZOLINE. ChemSigma. [Link]
-
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
Sources
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijirt.org [ijirt.org]
- 3. mdpi.com [mdpi.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. 938185-04-7|4-Chloroquinazoline-6,7-diyl diacetate|BLD Pharm [bldpharm.com]
- 9. 938185-04-7 6,7-DIACETOXY-4-CHLORO-QUINAZOLINE [chemsigma.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 6,7-DIACETOXY-4-CHLORO-QUINAZOLINE,(CAS# 938185-04-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 12. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Putative Mechanism of Action of 6,7-Diacetoxy-4-chloro-quinazoline
A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery
Authored by: Gemini AI
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a framework for potent inhibitors of a variety of biological targets.[1][2] This technical guide provides a comprehensive analysis of the putative mechanism of action of 6,7-diacetoxy-4-chloro-quinazoline, a compound poised for derivatization into biologically active agents. Drawing upon the extensive literature of quinazoline-based therapeutics, we will deconstruct the probable role of this molecule as a prodrug, its likely bioactivation, and the mechanistic pathways its derivatives are anticipated to modulate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the quinazoline core.
Introduction: The Quinazoline Scaffold as a Platform for Targeted Therapy
Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, has emerged as a critical pharmacophore in the development of targeted therapies, particularly in oncology.[3][4][5] The versatility of the quinazoline ring system allows for strategic substitutions at key positions, most notably at the C4, C6, and C7 positions, to achieve high-affinity interactions with the ATP-binding pockets of various protein kinases.[4] This has led to the successful development of several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7] The core focus of this guide, 6,7-diacetoxy-4-chloro-quinazoline, represents a strategic starting point for the synthesis of novel kinase inhibitors.
The Prodrug Hypothesis: Bioactivation of 6,7-Diacetoxy-4-chloro-quinazoline
The presence of diacetoxy groups at the 6 and 7 positions of the quinazoline ring strongly suggests that 6,7-diacetoxy-4-chloro-quinazoline is designed as a prodrug. Acetoxy groups are common ester moieties employed to enhance the lipophilicity and, consequently, the cell permeability of a parent molecule. It is hypothesized that upon administration and cellular uptake, these ester groups are rapidly hydrolyzed by intracellular esterases to yield the active dihydroxy metabolite, 6,7-dihydroxy-4-chloro-quinazoline.
Caption: Proposed bioactivation pathway of 6,7-diacetoxy-4-chloro-quinazoline.
This bioactivation is a critical first step, as the resulting hydroxyl groups at the C6 and C7 positions are key for forming hydrogen bond interactions within the ATP-binding site of target kinases, a feature common to many potent quinazoline-based inhibitors.[8]
The Role of the 4-Chloro Position: A Gateway to Potent Derivatives
The chlorine atom at the C4 position of the quinazoline ring is a lynchpin for synthetic elaboration. It serves as a reactive leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1][9] This chemical reactivity allows for the facile introduction of a wide variety of substituents, most commonly anilines, to generate a library of 4-anilinoquinazoline derivatives.[1][5] This synthetic strategy is the cornerstone of many successful quinazoline-based kinase inhibitor discovery programs.[1][7]
General Synthetic Protocol for 4-Anilinoquinazoline Derivatives
The synthesis of 4-anilinoquinazolines from a 4-chloroquinazoline precursor is a well-established and robust reaction. The following protocol outlines a general methodology.
Experimental Protocol: Synthesis of 4-Anilino-6,7-dihydroxyquinazolines
-
Reactant Preparation: Dissolve 6,7-dihydroxy-4-chloro-quinazoline (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Addition of Amine: Add the desired substituted aniline (1.1-1.5 equivalents) to the reaction mixture.
-
Base (Optional): In some cases, a non-nucleophilic base such as diisopropylethylamine (DIPEA) may be added to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to reflux for a period of 2 to 24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and precipitate the product by adding water or an anti-solvent. The crude product can then be collected by filtration and purified by recrystallization or column chromatography.
Putative Mechanism of Action: Kinase Inhibition
Based on the extensive body of literature for structurally related 4-anilinoquinazolines, the primary mechanism of action for derivatives of 6,7-dihydroxy-4-chloro-quinazoline is anticipated to be the inhibition of protein tyrosine kinases.[3][4][10]
Targeting the ATP-Binding Site
Quinazoline-based inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[5] The key interactions that confer high-affinity binding are:
-
Hinge-Binding: The quinazoline nitrogen at position 1 (N1) typically forms a crucial hydrogen bond with a backbone amide hydrogen in the hinge region of the kinase.
-
Hydrophilic Interactions: The 6,7-dihydroxy groups, exposed after prodrug cleavage, are positioned to form hydrogen bonds with amino acid residues in the solvent-exposed region of the ATP-binding cleft.
-
Hydrophobic Interactions: The aniline moiety at the C4 position extends into a hydrophobic pocket, and substitutions on this ring can be tailored to optimize van der Waals interactions and enhance selectivity for specific kinases.
Caption: Key interactions of a 4-anilino-6,7-dihydroxyquinazoline inhibitor within a kinase ATP-binding site.
Potential Kinase Targets
The specific kinase(s) inhibited by derivatives of 6,7-dihydroxy-4-chloro-quinazoline will be determined by the nature of the substituent introduced at the C4 position. Based on existing research, likely targets include:
-
Epidermal Growth Factor Receptor (EGFR): A primary target for many 4-anilinoquinazolines in the treatment of non-small cell lung cancer and other solid tumors.[6]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR can block angiogenesis, a critical process in tumor growth and metastasis.[3][10]
-
Other Tyrosine Kinases: The versatile quinazoline scaffold has been adapted to inhibit a range of other tyrosine kinases implicated in cancer and other diseases, such as platelet-derived growth factor receptor (PDGFR) and Src family kinases.[1][10]
Downstream Cellular Effects and Therapeutic Implications
By inhibiting key signaling kinases, derivatives of 6,7-diacetoxy-4-chloro-quinazoline are expected to modulate critical cellular processes, leading to therapeutic effects.
Caption: Putative signaling pathway modulated by 4-anilino-6,7-dihydroxyquinazoline derivatives.
The anticipated downstream effects of kinase inhibition by these compounds include:
-
Inhibition of Cell Proliferation: By blocking mitogenic signaling pathways, these compounds can arrest the uncontrolled cell division characteristic of cancer.
-
Induction of Apoptosis: Disruption of survival signals can trigger programmed cell death in malignant cells.[8]
-
Anti-Angiogenic Effects: Inhibition of kinases like VEGFR can prevent the formation of new blood vessels that supply tumors with nutrients and oxygen.[10]
Conclusion and Future Directions
6,7-Diacetoxy-4-chloro-quinazoline represents a promising and versatile chemical scaffold for the development of novel targeted therapeutics. Its design as a prodrug, coupled with the reactive 4-chloro position, provides a robust platform for generating libraries of potent kinase inhibitors. The core mechanistic hypothesis, centered on the inhibition of the ATP-binding site of key oncogenic kinases by the 4-anilino-6,7-dihydroxyquinazoline derivatives, is strongly supported by decades of research in the field.
Future research should focus on the synthesis and screening of a diverse library of 4-anilino derivatives to identify compounds with high potency and selectivity for specific kinase targets. In vitro and in vivo studies will be essential to validate the proposed mechanism of action and to evaluate the therapeutic potential of these novel agents in various disease models.
References
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Source Not Available.
- Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher.
- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed.
- Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Source Not Available.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
- Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. NIH.
- Synthesis of 4-chloroquinazolines (C) with starting and intermediate...
- Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
- Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. PMC - NIH.
- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
- 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. PubMed.
- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. PMC - NIH.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Source Not Available.
- 7-Chloro-4-hydroxyquinoline. PubChem - NIH.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. CN1749250A.
- 4-Chloro-6,7-dimethoxyquinazoline. PubChem.
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. tandfonline.com [tandfonline.com]
- 8. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinazoline Core: A Privileged Scaffold for Tyrosine Kinase Inhibitors Targeting EGFR and VEGFR
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quinazoline ring system represents a cornerstone in the design of targeted cancer therapeutics, particularly as a scaffold for potent tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive technical overview of 6,7-diacetoxy-4-chloro-quinazoline and its structural analogs, focusing on their synthesis, structure-activity relationships (SAR), and molecular mechanisms of action as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). We will delve into the causal rationale behind synthetic strategies and experimental designs, providing detailed, self-validating protocols for key assays. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and optimization of novel quinazoline-based anticancer agents.
Introduction: The Enduring Significance of the Quinazoline Scaffold
The quinazoline moiety, a bicyclic aromatic heterocycle, is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands for a diverse range of biological targets.[1] Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds have made it a particularly successful scaffold for the development of ATP-competitive kinase inhibitors.[2] A significant class of these inhibitors targets receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3]
Overexpression and activating mutations of EGFR are hallmarks of various solid tumors, leading to uncontrolled cell proliferation, survival, and metastasis.[4] Similarly, the VEGFR signaling cascade is a pivotal driver of tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[5] The clinical success of quinazoline-based drugs such as gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®) underscores the therapeutic potential of targeting these pathways.[1] This guide will focus on the 6,7-diacetoxy-4-chloro-quinazoline core and its analogs, exploring the chemical and biological nuances that contribute to their anticancer activity.
Synthetic Strategies and Rationale
The synthesis of 6,7-diacetoxy-4-chloro-quinazoline and its analogs typically involves a multi-step approach, beginning with the construction of the core quinazoline ring system, followed by functional group manipulations to introduce the desired substituents at the 4, 6, and 7-positions. The 4-chloro substituent is a crucial reactive handle, enabling nucleophilic aromatic substitution (SNAr) to introduce a variety of side chains, most commonly substituted anilines, which are critical for high-affinity binding to the kinase active site.[6]
Synthesis of the Core Intermediate: 4-Chloro-6,7-dihydroxyquinazoline
A common synthetic route to the key precursor, 4-chloro-6,7-dihydroxyquinazoline, starts from 3,4-dihydroxybenzoic acid. The general synthetic workflow is outlined below:
Caption: General synthetic workflow for 4-chloro-6,7-dihydroxyquinazoline.
Acetylation to Yield 6,7-Diacetoxy-4-chloro-quinazoline
The hydroxyl groups at the 6 and 7-positions can be readily acetylated to yield the target compound. Acetylation serves multiple purposes: it can act as a protecting group for the hydroxyls during subsequent reactions and can also modulate the compound's physicochemical properties, such as solubility and cell permeability.
Experimental Protocol: Acetylation of 4-Chloro-6,7-dihydroxyquinazoline
-
Dissolution: Suspend 4-chloro-6,7-dihydroxyquinazoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), to the suspension and stir at room temperature.
-
Acetylating Agent: Slowly add acetic anhydride (2.5 eq) or acetyl chloride (2.5 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 6,7-diacetoxy-4-chloro-quinazoline.
Introduction of the Anilino Moiety via Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to nucleophilic attack.[6] This allows for the introduction of various substituted anilines, which are crucial for binding to the ATP-binding pocket of the target kinase.[6]
Caption: Nucleophilic aromatic substitution at the C4 position.
Molecular Mechanisms of Action: Targeting EGFR and VEGFR Signaling
6,7-Disubstituted quinazoline analogs primarily exert their anticancer effects by competitively inhibiting the ATP-binding site of EGFR and/or VEGFR, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[1][5]
Inhibition of the EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately lead to cell proliferation and survival.[1] Quinazoline inhibitors bind to the ATP pocket of the EGFR kinase domain, preventing this autophosphorylation and effectively shutting down these pro-survival signals.[1]
Caption: Simplified EGFR signaling pathway and its inhibition by quinazoline TKIs.
Inhibition of the VEGFR Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways.[7] This leads to endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.[8] Quinazoline-based VEGFR inhibitors block the ATP-binding site of VEGFR-2, thereby inhibiting these processes and cutting off the tumor's blood supply.[5]
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-anilinoquinazoline derivatives is highly dependent on the nature and position of substituents on both the quinazoline core and the anilino moiety.
-
Quinazoline Core (Positions 6 and 7): Small, electron-donating groups such as methoxy (-OCH3) or acetoxy (-OAc) at the 6 and 7-positions generally enhance inhibitory activity against EGFR.[6] These groups are thought to improve binding affinity within the ATP pocket.
-
Anilino Moiety (Position 4): The aniline ring is crucial for activity. Substituents on this ring can modulate potency and selectivity. For instance, a 3'-chloro-4'-fluoro substitution pattern is found in gefitinib and is known to confer high potency against EGFR.[9]
-
Solubilizing Groups: The introduction of solubilizing groups, often at the 6 or 7-position of the quinazoline ring, can improve the pharmacokinetic properties of the compounds.
Biological Evaluation: Key Experimental Protocols
The biological evaluation of novel 6,7-diacetoxy-4-chloro-quinazoline analogs involves a series of in vitro assays to determine their potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase (e.g., EGFR or VEGFR-2).
Experimental Protocol: EGFR/VEGFR-2 Kinase Assay (Generic)
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase (EGFR or VEGFR-2), a specific peptide substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or by using phospho-specific antibodies in an ELISA format.[9][10]
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell Viability and Cytotoxicity Assays
These assays assess the effect of the compounds on the proliferation and viability of cancer cell lines that overexpress the target kinases.
Experimental Protocol: MTT/XTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.[11][12]
-
Incubation: Incubate the plate to allow for the reduction of the tetrazolium salt by metabolically active cells into a colored formazan product.
-
Measurement: For MTT, solubilize the formazan crystals with a suitable solvent. For XTT, the product is water-soluble. Measure the absorbance at the appropriate wavelength using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
Western blotting can be used to confirm the mechanism of action by assessing the phosphorylation status of the target kinase and its downstream signaling proteins.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cancer cells with the test compound for a specific time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Data Presentation: Comparative Analysis of Analogs
The following table summarizes the reported IC50 values for several quinazoline derivatives against EGFR, VEGFR-2, and various cancer cell lines.
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | EGFR | 27.0 | A549 (Lung) | 14.27 | [13] |
| Erlotinib | EGFR | 2-150 | - | - | [6] |
| Lapatinib | EGFR/HER2 | 53.10 | BT474 (Breast) | 0.081 | [14] |
| Vandetanib | VEGFR-2/EGFR | - | - | - | [3] |
| Compound Analogs | VEGFR-2 | 85 | MCF-7 (Breast) | 1.64 | [15] |
| Quinazoline-Thiazole Hybrids | EGFR | - | A549 (Lung) | 3.09-14.79 | [15] |
Conclusion and Future Directions
The 6,7-diacetoxy-4-chloro-quinazoline scaffold and its analogs continue to be a fertile ground for the discovery of novel and potent tyrosine kinase inhibitors. The synthetic versatility of the quinazoline core, particularly the reactivity of the 4-chloro position, allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. The insights into the SAR of these compounds, coupled with robust in vitro and cell-based assays, provide a clear roadmap for the rational design of next-generation inhibitors. Future research in this area will likely focus on developing dual or multi-targeted inhibitors to overcome drug resistance, as well as exploring novel delivery systems to enhance the therapeutic index of these promising anticancer agents.
References
- [Link to be provided]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025-12-08). Oriental Journal of Chemistry, 41(6). [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). Results in Chemistry, 6, 101321. [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2014-04-03). Future Medicinal Chemistry, 6(5), 549-574. [Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2025-10-16). ResearchGate. [Link]
-
Discovery of new VEGFR-2 inhibitors based on bis([1][15][16]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021-05-31). European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Modified Synthesis of Erlotinib Hydrochloride. (2014-03-31). Scientia Pharmaceutica, 82(2), 263-275. [Link]
-
Molecular target therapeutics of EGF-TKI and downstream signaling pathways in non-small cell lung cancers. (2020-09-29). Journal of the Chinese Medical Association, 83(11), 987-993. [Link]
- [Link to be provided]
-
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... (2025-08-21). RSC Advances. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
- [Link to be provided]
-
Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf. [Link]
- [Link to be provided]
- [Link to be provided]
- [Link to be provided]
- [Link to be provided]
- [Link to be provided]
- [Link to be provided]
- [Link to be provided]
-
Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024-11-03). Research Journal of Pharmacy and Technology, 17(11), 5221-5228. [Link]
- [Link to be provided]
- [Link to be provided]
- [Link to be provided]
- [Link to be provided]
- [Link to be provided]
- [Link to be provided]
-
Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. (2019-09-23). Journal of Hematology & Oncology, 12(1), 116. [Link]
-
The VEGF Molecular Signalling Pathway Mechanism Explained. (2023-02-24). Medium. [Link]
- [Link to be provided]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024-09-04). Future Medicinal Chemistry, 16(17), 1541-1563. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Molecular target therapeutics of EGF-TKI and downstream signaling pathways in non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medium.com [medium.com]
- 8. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 10. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103570633B - The preparation method of Gefitinib - Google Patents [patents.google.com]
- 12. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 13. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 14. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN103265497B - A kind of intermediate 4-chloro-6-amino-7-hydroxyquinazoline required for the synthesis of tinib antineoplastic drugs and its preparation method - Google Patents [patents.google.com]
- 16. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
The Versatile Scaffold: An In-depth Technical Guide to the Biological Activity of Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinazoline core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, consistently yielding derivatives with a broad and potent spectrum of biological activities. This guide provides a comprehensive technical overview of the multifaceted pharmacological landscape of quinazoline derivatives. We will delve into the core mechanisms underpinning their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is designed to serve as a vital resource for researchers and drug development professionals, offering not only a synthesis of the current understanding but also detailed, field-proven experimental protocols and visual representations of key signaling pathways to facilitate further investigation and innovation in this dynamic area of therapeutic discovery.
Introduction: The Quinazoline Nucleus - A Foundation for Diverse Bioactivity
Quinazoline, a fusion of a benzene ring and a pyrimidine ring, has captured the attention of medicinal chemists for decades.[1][2][3] Its rigid, planar structure, coupled with the presence of nitrogen atoms, provides an ideal framework for molecular interactions with a wide array of biological targets. The versatility of the quinazoline scaffold lies in the ease with which substitutions can be made at various positions, particularly at the 2, 4, 6, and 8 positions of the quinazolinone ring, allowing for the fine-tuning of pharmacological properties.[4][5] This structural adaptability has led to the development of numerous clinically approved drugs and a plethora of investigational compounds with activities spanning from anticancer to antimicrobial agents.[4][6] This guide will explore the key biological activities of quinazoline derivatives, elucidating their mechanisms of action and providing practical experimental frameworks for their evaluation.
Anticancer Activity: Targeting the Engines of Malignancy
The anticancer potential of quinazoline derivatives is arguably their most extensively studied and clinically significant attribute.[7][8] Many of these compounds function as potent inhibitors of key enzymes and signaling pathways that are dysregulated in cancer, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[8][9]
Mechanism of Action: Inhibition of Tyrosine Kinases
A primary mechanism through which quinazoline derivatives exert their anticancer effects is the inhibition of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[10][11] EGFR is a transmembrane receptor that, upon activation by its ligands, initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and migration.[12][13] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[12]
Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain.[13] This prevents the phosphorylation of downstream substrates, effectively blocking the signaling cascade.[14] The 4-anilinoquinazoline scaffold is a common feature of these inhibitors, where the quinazoline core mimics the adenine ring of ATP and the anilino group occupies a hydrophobic pocket, contributing to high-affinity binding.[10]
Caption: EGFR signaling cascade and its inhibition by quinazoline derivatives.
Other Anticancer Mechanisms
Beyond EGFR inhibition, quinazoline derivatives have been shown to target other critical components of cancer cell machinery:
-
Tubulin Polymerization Inhibition: Certain quinazolinone derivatives can disrupt microtubule dynamics by inhibiting tubulin polymerization, a process essential for cell division.[8][15] This leads to mitotic arrest and subsequent apoptosis.
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival.[16] Some quinazoline derivatives have been designed to inhibit key kinases within this pathway, such as PI3K and mTOR.[16]
-
Induction of Apoptosis: Many quinazoline derivatives can trigger programmed cell death (apoptosis) through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[7][9]
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair.[7] Inhibition of PARP by certain quinazoline derivatives can be particularly effective in cancers with deficiencies in other DNA repair pathways.[7]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinazoline derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.
-
Remove the old media from the wells and add 100 µL of the media containing the test compound or vehicle control (media with the same concentration of DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[17]
-
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[18][19] Quinazoline derivatives have emerged as a promising class of compounds with significant activity against a broad spectrum of bacteria and fungi.[5][20]
Mechanism of Action
The antimicrobial mechanisms of quinazoline derivatives are diverse and can involve:
-
Inhibition of DNA and Protein Synthesis: Some derivatives are believed to interfere with essential cellular processes like DNA replication and protein synthesis in microorganisms.[20]
-
Cell Wall Disruption: Alterations in the bacterial cell wall integrity can be another mode of action.
-
Enzyme Inhibition: Targeting specific microbial enzymes that are crucial for survival.
Structure-activity relationship studies have indicated that substitutions at the 2 and 3 positions, as well as the presence of halogen atoms at the 6 and 8 positions of the quinazolinone ring, can enhance antimicrobial activity.[5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][22][23]
Principle: The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[22][23]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the quinazoline derivative in a suitable solvent.
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth medium. Each well should contain 50 µL of the diluted compound.
-
-
Inoculation:
-
Add 50 µL of the standardized and diluted microbial inoculum to each well of the microtiter plate.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[23]
-
The results can also be read using a microplate reader by measuring the optical density at 600 nm.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory and Antiviral Activities: Expanding the Therapeutic Horizon
Beyond their well-established anticancer and antimicrobial properties, quinazoline derivatives have demonstrated promising anti-inflammatory and antiviral activities.[1][24]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to numerous diseases.[25] Quinazoline derivatives have been shown to possess anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[26][27] The non-steroidal anti-inflammatory drug (NSAID) proquazone is a marketed example of a quinazoline-based anti-inflammatory agent.[24][28]
Antiviral Activity
The antiviral potential of quinazolines is an emerging area of research.[1][29] Derivatives have shown activity against a range of viruses, including influenza virus, cytomegalovirus, and hepatitis C virus.[1][30][31] The mechanisms of action are still under investigation but may involve the inhibition of viral enzymes or interference with viral replication processes.[32]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[33][34]
Principle: LPS stimulation of macrophages (e.g., RAW 264.7 cells) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of NO can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of the quinazoline derivative for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
-
A concurrent cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cell death.[34]
-
Conclusion and Future Perspectives
The quinazoline scaffold continues to be a remarkably fruitful source of biologically active compounds. Its synthetic tractability and ability to interact with a multitude of biological targets ensure its continued relevance in drug discovery. This guide has provided a comprehensive overview of the key biological activities of quinazoline derivatives, supported by detailed experimental protocols and visual aids.
Future research in this field will likely focus on:
-
Rational Drug Design: Utilizing computational methods to design more potent and selective quinazoline derivatives.[26][35]
-
Hybrid Molecules: Combining the quinazoline scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.[16]
-
Target Identification: Elucidating the precise molecular targets and mechanisms of action for novel quinazoline derivatives.
-
Overcoming Resistance: Designing derivatives that can overcome drug resistance mechanisms, particularly in cancer and infectious diseases.[36]
The continued exploration of the chemical space around the quinazoline nucleus holds immense promise for the development of the next generation of therapeutics to address unmet medical needs.
References
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
- Quinazoline derivatives: synthesis and bioactivities. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 493-500.
- Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2022). International Journal of Medical and Pharmaceutical Research.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2016). Medicinal Chemistry Research, 25(8), 1636-1653.
- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 556-574.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). European Journal of Medicinal Chemistry, 155, 551-572.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Molecules, 26(16), 4914.
- A comprehensive review of recent advances in the biological activities of quinazolines. (2022). Chemical Biology & Drug Design, 100(5), 639-655.
- Quinazolinones as Potential Anticancer Agents: Synthesis, and Action Mechanisms. (2023). Molecules, 28(15), 5789.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). Journal of Xenobiotics, 13(3), 437-463.
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Journal of Microbial, Biochemical and Food Technology, 13(4), 1-8.
-
A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
- Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (2025). Current Pharmacogenomics and Personalized Medicine, 22(1).
-
Antibiotic sensitivity testing. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
- In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. (2021). International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 513-518.
- Recent Developments in the Antimicrobial Activity of Quinazoline. (2023). Research in Pharmacy and Health Sciences, 9(2), 1-10.
- Synthesis and in vitro biological evaluation of novel quinazoline derivatives. (2017). Bioorganic & Medicinal Chemistry Letters, 27(7), 1629-1634.
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2023). Oncology Letters, 26(5), 1-15.
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 22, 2026, from [Link]
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 528.
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). Frontiers in Pharmacology, 12, 709923.
- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science, 14(9), 69-75.
- Antimicrobial Susceptibility Testing. (2000). Clinical Infectious Diseases, 30(2), 272-274.
- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical and Pharmacology Journal, 1(1).
-
Antiviral activity of quinazoline derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2024). Molecules, 29(2), 488.
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Retrieved January 22, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 22, 2026, from [Link]
- Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. (2023). International Journal for Multidisciplinary Research, 5(6).
- Antiviral Agents – Benzazine Derivatives. (2022).
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 841-849.
- Synthesis, antiviral and antimicrobial activities of quinazoline urea analogues. (2012). Medicinal Chemistry Research, 21(9), 2345-2353.
- Synthesis, antiviral and cytotoxic activities of some novel 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-ones. (2011). African Journal of Pure and Applied Chemistry, 5(2), 22-29.
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2023). Oriental Journal of Chemistry, 39(5).
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). Molecules, 27(23), 8506.
- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). International Journal of Molecular Sciences, 25(10), 5484.
- Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). Preprints.org.
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2024).
- Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. (2024). Molecules, 29(10), 2341.
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2018). Future Medicinal Chemistry, 10(13), 1547-1566.
- Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2023). Molecules, 28(21), 7306.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmpr.in [ijmpr.in]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 9. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 14. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. ijpsdronline.com [ijpsdronline.com]
- 19. rphsonline.com [rphsonline.com]
- 20. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 21. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 22. integra-biosciences.com [integra-biosciences.com]
- 23. apec.org [apec.org]
- 24. mdpi.com [mdpi.com]
- 25. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijfmr.com [ijfmr.com]
- 27. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. encyclopedia.pub [encyclopedia.pub]
- 29. researchgate.net [researchgate.net]
- 30. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 33. researchgate.net [researchgate.net]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. mdpi.com [mdpi.com]
- 36. japsonline.com [japsonline.com]
An In-depth Technical Guide to the Solubility and Stability of 6,7-Diacetoxy-4-chloro-quinazoline
Introduction
In the landscape of modern drug discovery, the quinazoline scaffold is a cornerstone for the development of targeted therapeutics, particularly in oncology.[1][2][3] Its derivatives are known to interact with a range of biological targets, including receptor tyrosine kinases like EGFR.[4][5] The successful progression of any new chemical entity from a promising hit to a viable clinical candidate is critically dependent on its physicochemical properties. Among these, solubility and stability are paramount, as they directly influence a drug's bioavailability, manufacturability, and shelf-life.[6][7]
This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of 6,7-Diacetoxy-4-chloro-quinazoline, a specific derivative of the quinazoline core. While direct literature on this exact molecule is sparse, this guide will leverage established principles of pharmaceutical analysis, drawing upon data from structurally related quinazolines and authoritative industry guidelines to provide a robust investigational strategy. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
Physicochemical Profile and Predicted Behavior
The structure of 6,7-Diacetoxy-4-chloro-quinazoline suggests several key characteristics that will govern its solubility and stability profile.
-
The Quinazoline Core: The quinazoline ring system is generally stable but can be susceptible to degradation under harsh conditions.[1]
-
6,7-Diacetoxy Groups: The two acetoxy (ester) groups at positions 6 and 7 are predicted to be the primary sites of hydrolytic instability. Ester hydrolysis is a common degradation pathway for many drug molecules, and it can be catalyzed by both acidic and basic conditions. This hydrolysis would yield the corresponding di-hydroxy-quinazoline derivative.
-
4-Chloro Group: The chlorine atom at the 4-position is susceptible to nucleophilic substitution.[5][8][9] This reactivity is a key feature in the synthesis of many 4-anilinoquinazoline EGFR inhibitors.[5][10] In the context of stability, this position could be a point of degradation, for example, through hydrolysis to the corresponding 4-oxo-quinazoline (quinazolinone).
-
Solubility Prediction: The presence of the acetoxy groups may increase lipophilicity compared to their di-hydroxy counterparts, potentially leading to poor aqueous solubility. A common solubility criterion for drug discovery compounds is greater than 60 µg/mL.[6] It is highly probable that 6,7-Diacetoxy-4-chloro-quinazoline will be classified as a poorly soluble compound, necessitating careful and systematic solubility assessment.[11][12]
Aqueous Solubility Determination
A thorough understanding of a compound's solubility is critical for everything from in vitro assays to in vivo formulation development.[6][13] For a compound like 6,7-Diacetoxy-4-chloro-quinazoline, which is likely to be poorly soluble, a multi-faceted approach to solubility testing is recommended. Both kinetic and thermodynamic (equilibrium) solubility assays should be performed.[13]
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It is a high-throughput method ideal for early-stage discovery.[6][13]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 6,7-Diacetoxy-4-chloro-quinazoline in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a 96-well plate containing the aqueous buffer of interest (e.g., 198 µL of phosphate-buffered saline, pH 7.4). This maintains a constant final DMSO concentration (e.g., 1%).
-
Incubation: Shake the plate for a defined period, typically 1-2 hours, at room temperature to allow for precipitation.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.
Thermodynamic (Equilibrium) Solubility Assessment
Thermodynamic solubility is the true measure of a compound's solubility at equilibrium. It is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period.[6][7][13] The "shake-flask" method is the gold standard.[7]
Experimental Protocol: Shake-Flask Equilibrium Solubility Assay
-
Sample Preparation: Add an excess amount of solid 6,7-Diacetoxy-4-chloro-quinazoline (enough to ensure undissolved solid remains) to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[11]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium, typically 24-48 hours.[7]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Data Presentation: Solubility Profile of 6,7-Diacetoxy-4-chloro-quinazoline
| Parameter | pH 1.2 Buffer | pH 4.5 Buffer | pH 6.8 Buffer | pH 7.4 Buffer |
| Kinetic Solubility (µg/mL) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Equilibrium Solubility (µg/mL) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Visualization of Solubility Workflow
Caption: Workflow for determining kinetic and equilibrium solubility.
Chemical Stability Assessment
Evaluating the chemical stability of a new drug substance is a non-negotiable regulatory requirement, governed by the International Council for Harmonisation (ICH) guidelines.[14][15][16][17] The goal is to understand how the quality of the substance varies over time under the influence of environmental factors like temperature, humidity, and light.[15]
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify likely degradation products and to develop a stability-indicating analytical method.[16] The compound is subjected to conditions more severe than those in accelerated stability studies.
Experimental Protocol: Forced Degradation Studies
-
Hydrolytic Stability:
-
Acidic: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C).
-
Basic: Dissolve the compound in a solution of 0.1 M NaOH at room temperature or slightly elevated temperature. (Note: Ester hydrolysis is often rapid under basic conditions).
-
Neutral: Dissolve the compound in purified water and heat at a controlled temperature.
-
-
Oxidative Stability: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[17][18] A control sample should be protected from light.
-
Thermal Stability: Expose the solid compound to high temperatures (e.g., 80°C) for an extended period.
For all conditions, samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating HPLC method to determine the loss of the parent compound and the formation of degradation products.
ICH Stability Studies (Long-Term and Accelerated)
Formal stability studies are performed on at least three primary batches to establish a re-test period or shelf life.[16][17] The storage conditions are dictated by the ICH guidelines for the intended climatic zones.[18]
Data Presentation: ICH Stability Testing Conditions
| Study Type | Storage Condition | Minimum Time Period |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. Intermediate testing is performed if a significant change occurs during accelerated testing.[16]
Visualization of Stability Testing Workflow
Caption: Workflow for chemical stability assessment.
Predicted Degradation Pathways
Based on the structure, two primary degradation pathways are anticipated for 6,7-Diacetoxy-4-chloro-quinazoline. The development of a stability-indicating analytical method is crucial for separating the parent compound from these potential degradants.
-
Hydrolysis of Acetoxy Groups: The ester linkages are likely to be the most labile part of the molecule, undergoing hydrolysis under acidic or basic conditions to form 6,7-dihydroxy-4-chloro-quinazoline. This reaction proceeds via a di-acetylated intermediate and then the fully hydrolyzed product.
-
Hydrolysis of the 4-Chloro Group: The C4-chloro substituent can undergo nucleophilic attack by water or hydroxide ions, leading to the formation of 6,7-diacetoxy-quinazolin-4(3H)-one. This is a common transformation for 4-chloroquinazolines.[8]
It is also possible for both degradation pathways to occur, resulting in 6,7-dihydroxy-quinazolin-4(3H)-one.
Visualization of Predicted Degradation Pathways
Caption: Predicted degradation pathways for the title compound.
Conclusion and Forward Look
References
- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). [Source Not Available]
-
ICH guideline for stability testing. (n.d.). SlideShare. [Link]
-
Solubility Test. (n.d.). AxisPharm. [Link]
- ICH Guidelines: Your Essential Guide to Stability Testing. (2024). [Source Not Available]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
-
ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. [Link]
-
Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. (1998). Angewandte Chemie International Edition. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. [Link]
-
Dissolution Testing for Poorly Soluble Drugs. (2024). Scribd. [Link]
-
Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace. [Link]
- Analytical and biological characterization of quinazoline semicarbazone deriv
-
Metabolic Stability of 6,7-Dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, Potential EGFR Imaging Probes. (n.d.). NIH. [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. [Link]
- Synthesis, Characterization and Antioxidant Studies of Quinazolin Deriv
-
Synthesis, Characterization of Novel Quinazoline Derivatives and Antimicrobial Screening. (2016). TSI Journals. [Link]
-
Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.). ResearchGate. [Link]
-
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). NIH. [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. [Link]
-
Degradation pathway of quinoline by the strain C2. (n.d.). ResearchGate. [Link]
-
Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. [Link]
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). [Source Not Available]
-
Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). PMC - NIH. [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC - NIH. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility Test | AxisPharm [axispharm.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. scribd.com [scribd.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. slideshare.net [slideshare.net]
- 15. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 16. scribd.com [scribd.com]
- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH Official web site : ICH [ich.org]
A Technical Guide to the Spectroscopic Characterization of 6,7-Diacetoxy-4-chloro-quinazoline
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2] Compounds bearing this heterocyclic system have been successfully developed as tyrosine kinase inhibitors (TKIs), targeting receptors like EGFR and VEGFR.[2] The specific substitution pattern of 6,7-diacetoxy-4-chloro-quinazoline, with a reactive chloro group at the 4-position and acetoxy groups on the benzene ring, makes it a versatile precursor for the synthesis of a diverse library of 4-anilinoquinazolines and other derivatives with potential biological activity.[2][3] Accurate spectroscopic characterization is paramount for confirming the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic steps and biological screening.
Molecular Structure and Numbering
A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The quinazoline ring system is numbered as follows, which will be used for all spectral assignments.
Caption: Molecular structure of 6,7-Diacetoxy-4-chloro-quinazoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Based on data from analogous compounds like 4-chloro-6,7-dimethoxyquinazoline and other substituted quinazolines, we can predict the ¹H and ¹³C NMR spectra.[4][5]
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetoxy groups. The chemical shifts are influenced by the electron-withdrawing nature of the quinazoline core, the chloro substituent, and the acetoxy groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-2 | ~8.9 | Singlet | 1H | Located between two nitrogen atoms, resulting in significant deshielding. |
| H-5 | ~8.3 | Singlet | 1H | deshielded by the adjacent chloro-substituted pyrimidine ring. |
| H-8 | ~7.5 | Singlet | 1H | Less deshielded compared to H-5. |
| -OCOCH₃ (x2) | ~2.4 | Singlet | 6H | Protons of the two equivalent methyl groups of the acetoxy substituents. |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are predicted based on the known values for the quinazoline scaffold and the substituent effects of the chloro and acetoxy groups.[6]
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | ~155 | deshielded due to its position between two nitrogen atoms. |
| C-4 | ~160 | deshielded by the electronegative chlorine atom and adjacent nitrogen. |
| C-4a | ~120 | Bridgehead carbon. |
| C-5 | ~118 | Aromatic carbon. |
| C-6 | ~145 | Attached to the electron-withdrawing acetoxy group. |
| C-7 | ~150 | Attached to the electron-withdrawing acetoxy group. |
| C-8 | ~110 | Aromatic carbon. |
| C-8a | ~152 | Bridgehead carbon attached to a nitrogen atom. |
| C=O (ester) | ~168 | Carbonyl carbons of the acetoxy groups. |
| -CH₃ (ester) | ~21 | Methyl carbons of the acetoxy groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 6,7-diacetoxy-4-chloro-quinazoline will be dominated by absorptions from the aromatic system and the ester functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |
| ~3100-3000 | C-H stretch | Medium | Aromatic |
| ~1765 | C=O stretch | Strong | Ester (Acetoxy) |
| ~1620, 1580, 1500 | C=C and C=N stretch | Medium-Strong | Quinazoline ring |
| ~1370 | C-H bend | Medium | Methyl |
| ~1200 | C-O stretch | Strong | Ester (Acetoxy) |
| ~850 | C-Cl stretch | Medium | Aryl-Chloride |
The most characteristic peak will be the strong carbonyl (C=O) stretch of the acetoxy groups around 1765 cm⁻¹.[7][8] The presence of multiple bands in the 1620-1500 cm⁻¹ region is indicative of the heteroaromatic quinazoline core.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6,7-diacetoxy-4-chloro-quinazoline (C₁₂H₉ClN₂O₄), the expected molecular weight is approximately 280.66 g/mol .[10]
Predicted Fragmentation Pattern
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak with about one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[11] Key fragmentation pathways are likely to involve the loss of the acetoxy groups.
Caption: Predicted major fragmentation pathway for 6,7-Diacetoxy-4-chloro-quinazoline.
A common fragmentation for acetoxy-substituted aromatics is the loss of ketene (CH₂=C=O, 42 Da).[12] Therefore, we can expect sequential losses of two ketene molecules. Another possibility is the loss of an acetyl radical (•CH₃CO, 43 Da).
Experimental Protocols
To obtain the actual spectroscopic data for 6,7-diacetoxy-4-chloro-quinazoline, the following standard methodologies would be employed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.[4]
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[9]
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via an LC system. For EI, a direct insertion probe might be used.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 6,7-diacetoxy-4-chloro-quinazoline. By leveraging data from structurally related compounds and fundamental principles, we have established a reliable set of expected NMR, IR, and MS data. This information will serve as a crucial reference for researchers in the synthesis and application of this important chemical intermediate, facilitating its unambiguous identification and quality control. The provided experimental protocols offer a clear roadmap for the empirical validation of these predictions.
References
-
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
MDPI. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. [Link]
-
MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]
-
PMC - NIH. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
-
ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]
-
PubChem. 4-Chloro-6,7-dimethoxyquinazoline. [Link]
-
WebSpectra. IR Absorption Table. [Link]
-
PMC - NIH. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]
-
Oriental Journal of Chemistry. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. [Link]
-
LOCKSS. CARBON-13 NMR ANALYSIS OF SOME 4-QUINAZOLINONE ALKALOIDS AND RELATED COMPOUNDS. [Link]
-
PubMed. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]
-
ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide [mdpi.com]
- 10. 6,7-DIACETOXY-4-CHLORO-QUINAZOLINE,(CAS# 938185-04-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
purity analysis of synthesized 6,7-Diacetoxy-4-chloro-quinazoline
An In-Depth Technical Guide to the Purity Analysis of Synthesized 6,7-Diacetoxy-4-chloro-quinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Diacetoxy-4-chloro-quinazoline is a crucial heterocyclic intermediate, occupying a significant position in the synthesis of targeted therapeutics, particularly tyrosine kinase inhibitors (TKIs). The quinazoline scaffold is central to the pharmacophore of several FDA-approved drugs, making the rigorous quality control of its synthetic precursors a non-negotiable aspect of drug development.[1][2] The purity of this intermediate directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the purity analysis of 6,7-diacetoxy-4-chloro-quinazoline, grounded in established analytical principles. We will explore the logical synthesis pathway to anticipate potential impurities and detail a multi-pronged analytical strategy for their detection and quantification, ensuring a self-validating system of protocols.
The Strategic Importance of Purity in Quinazoline Intermediates
The 4-chloro substituent on the quinazoline ring is a highly reactive site, primed for nucleophilic substitution, which is the cornerstone of building a diverse library of derivatives.[3][4] The 6,7-diacetoxy groups, or their hydrolyzed dihydroxy counterparts, are often essential for anchoring the molecule within the ATP-binding pocket of target kinases.[2] Therefore, any impurity, whether an unreacted precursor, a regioisomeric byproduct, or a product of degradation, can lead to downstream synthetic failures or the generation of difficult-to-remove, structurally similar impurities in the final API. This necessitates a robust analytical workflow to establish the identity and purity of the intermediate with high confidence.
Anticipating Impurities: A Synthesis-Forward Approach
To design an effective purity analysis, one must first understand the synthetic landscape. A common and logical pathway to 6,7-diacetoxy-4-chloro-quinazoline involves a multi-step process. Understanding this process allows us to predict the most likely process-related impurities.
Based on this synthetic route, we can anticipate the following key impurities:
-
Starting Materials & Intermediates:
-
Impurity A: 6,7-Diacetoxy-3,4-dihydroquinazolin-4-one: The immediate precursor. Its presence indicates an incomplete chlorination reaction.
-
Impurity B: 6-Acetoxy-7-hydroxy-3,4-dihydroquinazolin-4-one: A potential byproduct of incomplete acetylation.
-
Impurity C: 6,7-Dihydroxy-3,4-dihydroquinazolin-4-one: The deacetylated precursor, suggesting either incomplete acetylation or hydrolysis during workup.
-
-
Reaction Byproducts:
-
Impurity D: 6,7-Diacetoxy-quinazolin-4-ol: Formed by the hydrolysis of the target compound. The 4-chloro group is highly susceptible to hydrolysis, especially in the presence of moisture.
-
-
Residual Solvents and Reagents: Though typically removed during workup, trace amounts of solvents (e.g., toluene, dichloromethane) or reagents (e.g., DMF, N,N-diethylaniline) may persist.
A Multi-Modal Analytical Strategy for Comprehensive Purity Assessment
No single analytical technique is sufficient to confirm both the identity and purity of a synthesized compound. A synergistic approach, employing chromatographic separation and spectroscopic characterization, provides the most robust and trustworthy results.
High-Performance Liquid Chromatography (HPLC) for Quantification
Expertise & Experience: HPLC is the gold standard for purity determination in pharmaceutical chemistry due to its high resolution and quantitative accuracy. A reverse-phase method is ideal for separating the moderately polar target compound from both more polar (hydrolyzed) and less polar impurities. The key is to develop a method with sufficient resolution to separate the target peak from the peak corresponding to its immediate precursor, Impurity A.
Trustworthiness: The protocol's validity is ensured by running a blank (solvent), a standard of the starting material (if available), and the synthesized sample. Peak identification is based on retention time, and purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of Acetonitrile.
Data Presentation: Expected HPLC Results
| Compound | Expected Retention Time (min) | Rationale |
| Impurity D (Hydrolyzed Product) | Early eluting (< 5 min) | Increased polarity due to the 4-OH group. |
| Impurity A (Precursor) | Mid-eluting (e.g., 8-10 min) | More polar than the target due to the amide proton. |
| Target Compound | Late-eluting (e.g., 12-14 min) | The 4-chloro group makes it less polar than the precursor. |
NMR Spectroscopy for Structural Verification
Expertise & Experience: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR provides a unique fingerprint based on the electronic environment of each proton, while the carbon NMR confirms the number and type of carbon atoms. The most critical aspect is to confirm the successful chlorination and the integrity of the diacetoxy groups.
Trustworthiness: The self-validating nature of NMR lies in the concordance of all signals—chemical shifts, integration values, and coupling patterns—with the proposed structure. The absence of signals corresponding to the precursor (e.g., the N-H proton of the quinazolinone) is a strong indicator of a complete reaction.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d₆. Rationale: This solvent is chosen for its ability to dissolve a wide range of organic compounds, including the target molecule and its potential polar precursors.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.
-
Analysis: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for unambiguous assignments.
Data Presentation: Expected NMR Chemical Shifts (δ, ppm)
| Assignment | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | Key Insights |
| Quinazoline H-5 | ~ 8.9 s | ~ 154.0 | Singlet, downfield shift confirms quinazoline ring. |
| Quinazoline H-8 | ~ 7.6 s | ~ 110.0 | Singlet, characteristic aromatic proton. |
| Quinazoline H-2 | ~ 7.5 s | ~ 145.0 | Singlet, characteristic aromatic proton. |
| Aceto xy CH₃ (x2) | ~ 2.4 s (6H) | ~ 20.5 | A single peak integrating to 6 protons confirms both acetoxy groups. |
| Carbonyl (C=O) | - | ~ 168.0 | Confirms the presence of the ester carbonyls. |
| C-Cl (C-4) | - | ~ 160.0 | Downfield shift characteristic of a carbon attached to an electronegative chlorine. |
Absence of a broad singlet around 12 ppm is crucial, as this would indicate the N-H proton of the precursor (Impurity A).
Mass Spectrometry for Molecular Weight Confirmation
Expertise & Experience: Mass spectrometry provides a direct measurement of the molecular weight, offering definitive proof of the compound's identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the elemental formula to within a few parts per million, leaving little room for ambiguity.
Trustworthiness: The protocol is validated by observing the correct molecular ion peak with its characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak at approximately one-third the intensity of the M peak).
Experimental Protocol: ESI-MS
-
Instrumentation: LC-MS or a direct infusion ESI-MS system.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Solvent: Acetonitrile/Water with 0.1% Formic Acid.
-
Analysis: Acquire a full scan spectrum.
Data Presentation: Expected Mass Spectrometry Results
| Ion | Calculated m/z | Observed m/z | Rationale |
| [M+H]⁺ | 295.0480 | ~ 295.04 | For C₁₂H₁₂ClN₂O₄⁺ (with ³⁵Cl) |
| [M+2+H]⁺ | 297.0450 | ~ 297.04 | Isotopic peak for ³⁷Cl |
Conclusion: A Framework for Quality Assurance
The purity of 6,7-diacetoxy-4-chloro-quinazoline is not merely a quality metric; it is a foundational pillar for the successful development of advanced pharmaceutical agents. The analytical strategy detailed herein—a synergistic combination of HPLC for quantification, NMR for structural identity, and MS for molecular weight confirmation—provides a robust, self-validating framework. By anticipating impurities based on the synthetic pathway and employing orthogonal analytical techniques, researchers and drug development professionals can ensure the quality and integrity of this critical intermediate, thereby de-risking downstream processes and accelerating the path to novel therapeutics.
References
- Oriental Journal of Chemistry.
-
Beilstein Journal of Organic Chemistry. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.[Link]
-
ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.[Link]
-
TSI Journals. SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING.[Link]
-
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.[Link]
- Archives of Organic and Inorganic Chemical Sciences.Quinazoline and Quinazolinone Derivatives: A Review on Synthesis and Biological Potential. Source not directly linked, but general knowledge.
-
Archives of Pharmaceutical Sciences Ain Shams University. Quinazoline derivatives: synthesis and bioactivities.[Link]
-
ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate...[Link]
-
Medicinal Chemistry Research. Analytical and biological characterization of quinazoline semicarbazone derivatives.[Link]
-
Molecules. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.[Link]
-
MDPI. 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl).[Link]
Sources
- 1. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
potential therapeutic targets of 6,7-Diacetoxy-4-chloro-quinazoline
An In-Depth Technical Guide on the Potential Therapeutic Targets of 6,7-Diacetoxy-4-chloro-quinazoline
Abstract
The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. This technical guide provides a comprehensive exploration of the potential therapeutic targets of 6,7-diacetoxy-4-chloro-quinazoline, a derivative of the well-established 6,7-dimethoxyquinazoline core. Given the established role of this chemical family as potent protein kinase inhibitors, this document will focus on the key signaling pathways implicated in oncology that are modulated by this class of compounds. We will delve into the molecular mechanisms of action, present detailed, field-proven experimental protocols for target validation, and provide visual workflows to guide researchers and drug development professionals. The primary focus will be on the inhibition of key receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical regulators of tumor cell proliferation, survival, and angiogenesis.
Part 1: The 6,7-Dialkoxy-4-chloro-quinazoline Scaffold: A Privileged Core for Kinase Inhibition
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged scaffold" in drug discovery due to its ability to serve as a versatile template for designing ligands for a diverse range of biological targets.[1][2] The introduction of a chlorine atom at the 4-position creates a highly reactive intermediate that readily undergoes nucleophilic substitution, allowing for the synthesis of a vast library of derivatives.[3] Furthermore, the presence of alkoxy groups at the 6 and 7-positions, such as the diacetoxy groups in our topic compound, are crucial for high-affinity binding within the ATP pocket of various protein kinases.[4] The diacetoxy moiety may also function as a prodrug, potentially being hydrolyzed by cellular esterases to the corresponding dihydroxy compound, which could alter the binding affinity and pharmacokinetic properties of the molecule.
The primary mechanism by which these 4-anilinoquinazoline derivatives exert their therapeutic effect is through the competitive inhibition of ATP binding to the kinase domain of protein kinases.[5] Dysregulation of protein kinase activity is a hallmark of many cancers, making these enzymes prime targets for therapeutic intervention.[3][6]
Part 2: Primary Therapeutic Target: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[3] Overexpression or activating mutations of EGFR are common in various solid tumors, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, leading to uncontrolled cell division and tumor growth.[7][8] Consequently, EGFR has emerged as one of the most important targets in oncology.
Mechanism of Inhibition
Quinazoline derivatives, such as the clinically approved drugs Gefitinib and Erlotinib, are potent EGFR tyrosine kinase inhibitors (TKIs).[9][10] They function by binding to the ATP-binding site of the EGFR kinase domain, preventing the autophosphorylation and activation of the receptor. This blockade of EGFR signaling leads to the inhibition of downstream pathways, such as the RAS/MAPK and PI3K/Akt pathways, ultimately resulting in cell cycle arrest and apoptosis.[3][4]
Experimental Workflow for Validating EGFR Inhibition
A systematic approach is required to validate a compound as an EGFR inhibitor. The workflow below outlines the key experimental stages, from initial enzymatic assays to cell-based and in vivo studies.
Caption: Workflow for EGFR Inhibitor Validation.
Detailed Experimental Protocols
1. Recombinant EGFR Kinase Inhibition Assay (Biochemical IC50 Determination)
-
Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a purified, recombinant EGFR kinase domain. The amount of phosphorylation is typically quantified using methods like ADP-Glo™, HTRF®, or ELISA.
-
Procedure:
-
Prepare a reaction buffer containing ATP and a suitable peptide or protein substrate.
-
Serially dilute the test compound (e.g., 6,7-Diacetoxy-4-chloro-quinazoline derivative) in DMSO and add to the reaction wells.
-
Initiate the kinase reaction by adding the recombinant EGFR enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of product formed (phosphorylated substrate or ADP).
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
2. Western Blot for Phospho-EGFR (Cell-Based Target Engagement)
-
Principle: This assay determines if the compound can inhibit EGFR autophosphorylation in a cellular context.
-
Procedure:
-
Culture EGFR-dependent cancer cells (e.g., A549) to approximately 80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR autophosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the reduction in p-EGFR levels relative to total EGFR.
-
Part 3: Co-Targeting Angiogenesis: Vascular Endothelial Growth Factor Receptor (VEGFR)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[3] The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR), particularly VEGFR-2, are the primary drivers of this process. Many quinazoline derivatives have been identified as multi-tyrosine kinase inhibitors, demonstrating potent activity against both EGFR and VEGFR.[11][12] This dual inhibition offers a powerful therapeutic strategy by simultaneously targeting tumor cell proliferation and the blood supply that sustains the tumor.
Signaling Pathway and Inhibition
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 8. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Notes & Protocols for 6,7-Diacetoxy-4-chloro-quinazoline in Cancer Cell Line Research
Prepared by: Gemini, Senior Application Scientist
I. Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology
The quinazoline core is a foundational structural motif in modern oncology, giving rise to a class of highly successful targeted therapies.[1][2] These agents primarily function as ATP-competitive tyrosine kinase inhibitors (TKIs), targeting key drivers of oncogenesis such as the Epidermal Growth Factor Receptor (EGFR).[3][4] Clinically approved drugs like Gefitinib and Erlotinib leverage the 4-anilinoquinazoline scaffold to inhibit EGFR signaling, offering a potent therapeutic strategy for cancers characterized by EGFR overexpression or mutation, such as non-small-cell lung cancer (NSCLC).[1][5]
This document provides detailed application notes and experimental protocols for 6,7-Diacetoxy-4-chloro-quinazoline , a versatile chemical intermediate and potential pro-drug for the investigation and development of novel EGFR inhibitors. The 4-chloro position serves as a reactive handle for nucleophilic substitution, enabling the synthesis of diverse 4-substituted quinazoline derivatives.[2][6] Concurrently, the 6,7-diacetoxy groups are expected to undergo hydrolysis by intracellular esterases to yield the corresponding 6,7-dihydroxyquinazoline, a key pharmacophore for high-affinity binding within the EGFR ATP pocket.[7] These protocols are designed for researchers in cancer biology and drug development to characterize the compound's mechanism of action and antiproliferative effects in cancer cell lines.
II. Scientific Rationale & Mechanism of Action
A. Targeting the EGFR Signaling Cascade
The Epidermal Growth Factor Receptor is a transmembrane receptor tyrosine kinase that, upon activation by ligands like EGF, triggers intracellular signaling cascades crucial for cell growth, proliferation, and survival.[3][8] Two major downstream pathways are:
-
PI3K/Akt/mTOR Pathway: Primarily regulates cell survival, metabolism, and growth.[1][8]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.[9]
In many cancers, aberrant EGFR activation leads to uncontrolled cell division and resistance to apoptosis.[10] Quinazoline-based TKIs, such as Lapatinib, function by binding to the ATP pocket of the EGFR kinase domain, preventing the phosphorylation and activation of downstream signaling molecules.[9][11][12] This blockade can induce cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[13][14]
The proposed mechanism for 6,7-Diacetoxy-4-chloro-quinazoline and its derivatives involves this canonical EGFR inhibition. The core structure is designed to mimic the adenine region of ATP, while the substituents at the 4-position can be modified to enhance potency and selectivity.
Figure 1: EGFR Signaling Pathway Inhibition. 6,7-Diacetoxy-4-chloro-quinazoline is hydrolyzed to its active dihydroxy form, which inhibits EGFR tyrosine kinase activity, blocking downstream PI3K/Akt and MAPK/ERK pathways.
III. Compound Handling and Stock Solution Preparation
Proper handling and storage are critical for maintaining the stability and activity of 6,7-Diacetoxy-4-chloro-quinazoline.
-
Storage: Store the solid compound at -20°C, protected from light and moisture.
-
Solvent: The compound is readily soluble in dimethyl sulfoxide (DMSO).
-
Protocol for 10 mM Stock Solution:
-
Aseptically weigh out a precise amount of 6,7-Diacetoxy-4-chloro-quinazoline powder (MW: 296.69 g/mol ).
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to 1 mg of compound, add 337.05 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C. When ready to use, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium. Note: The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
IV. Experimental Workflow & Protocols
The following protocols provide a comprehensive framework for evaluating the biological activity of 6,7-Diacetoxy-4-chloro-quinazoline.
Figure 2: Overall experimental workflow for characterizing the anticancer effects of the quinazoline compound.
Protocol 1: Cell Viability Assessment by MTT Assay
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15] It is used to determine the half-maximal inhibitory concentration (IC50) of the compound.
Materials:
-
Selected cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well flat-bottom plates
-
6,7-Diacetoxy-4-chloro-quinazoline (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium from the 10 mM stock. A typical concentration range to start with is 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.[16]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[16] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[17][18]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
| Cell Line | Putative Target | Example IC50 (µM) for a Quinazoline TKI |
| A549 (Lung Carcinoma) | EGFR (wild-type) | 5.5 ± 0.8 |
| MCF-7 (Breast Adenocarcinoma) | EGFR (low expression) | 12.3 ± 1.5 |
| NCI-H1975 (Lung Adenocarcinoma) | EGFR (T790M mutant) | > 50 (Resistance Expected) |
| A431 (Epidermoid Carcinoma) | EGFR (overexpressed) | 0.4 ± 0.1 |
| Table 1: Example IC50 data for a hypothetical quinazoline-based EGFR inhibitor in various cancer cell lines. This illustrates the expected differential sensitivity based on EGFR status. |
Protocol 2: Western Blot Analysis of EGFR Pathway Modulation
Western blotting is used to detect changes in protein expression and phosphorylation, providing direct evidence of target engagement and pathway inhibition.[19][20]
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., A431) in 6-well plates and grow to 70-80% confluency. Treat cells with the compound at 1x and 2x its predetermined IC50 value for 24 hours. Include a vehicle control.
-
Protein Extraction: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[21]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[21]
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle shaking.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities relative to the loading control (GAPDH) and total protein controls. A decrease in the p-EGFR/EGFR ratio indicates successful target inhibition.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the extent of apoptosis induced by the compound.[22][23] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V, while late apoptotic or necrotic cells have compromised membranes permeable to PI.[24][25]
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free EDTA solution to preserve membrane integrity. Centrifuge all cells together at 1,500 rpm for 5 minutes.
-
Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris Calculate the percentage of cells in each quadrant to quantify the apoptotic effect of the compound.
-
V. References
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. Available at: [Link]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Chemistry. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
-
4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research. Available at: [Link]
-
6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells. European Journal of Medicinal Chemistry. Available at: [Link]
-
Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. ESMO Open. Available at: [Link]
-
The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents. Available at:
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Tropical Journal of Pharmaceutical Research. Available at: [Link]
-
Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. Available at: [Link]
-
Lapatinib (Tykerb): What to Expect, Side Effects, and More. Breastcancer.org. Available at: [Link]
-
'4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. Available at: [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Mechanism of action of lapatinib via ERBB signaling pathways. ResearchGate. Available at: [Link]
-
Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Available at: [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Enzo Life Sciences. Available at: [Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Available at: [Link]
-
4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. Preprints.org. Available at: [Link]
-
What is the mechanism of Lapatinib Ditosylate Hydrate? Patsnap Synapse. Available at: [Link]
-
Evaluation using Western Blot. CPTAC Standard Operating Procedure. Available at: [Link]
-
Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents. Available at:
-
METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. Quarterly Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]
-
Lapatinib for Advanced or Metastatic Breast Cancer. The Oncologist. Available at: [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
Sources
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ‘4-Aminoquinazoline-6, 7-diol’ derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer | bioRxiv [biorxiv.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 9. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 11. breastcancer.org [breastcancer.org]
- 12. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. blog.championsoncology.com [blog.championsoncology.com]
- 20. medium.com [medium.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 25. bosterbio.com [bosterbio.com]
Application Notes and Protocols: 6,7-Diacetoxy-4-chloro-quinazoline as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 6,7-diacetoxy-4-chloro-quinazoline as a kinase inhibitor. While this compound is a synthetic precursor, its biological activity is realized upon intracellular hydrolysis to its active form, 4-chloro-6,7-dihydroxyquinazoline, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. These notes will delve into the mechanistic underpinnings of this class of inhibitors, provide detailed protocols for in vitro kinase and cell-based assays, and offer insights into data interpretation and troubleshooting. The information herein is curated to empower researchers in oncology, cell biology, and drug discovery to effectively utilize this compound in their investigations.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2][3][4][5] Derivatives of 4-anilinoquinazoline, in particular, have been extensively developed as potent and selective inhibitors of receptor tyrosine kinases (RTKs), with the Epidermal Growth Factor Receptor (EGFR) being a primary target.[6][7] The subject of these application notes, 6,7-diacetoxy-4-chloro-quinazoline, is best understood as a prodrug that, upon administration to a biological system, is metabolized to its active dihydroxy form. This active metabolite is a close analog of well-characterized EGFR inhibitors like Tyrphostin AG 1478.[8][9][10]
The rationale for the diacetoxy functionalization lies in enhancing cell permeability and bioavailability. Once inside the cell, esterases cleave the acetyl groups, unmasking the hydroxyl moieties that are critical for high-affinity binding to the ATP pocket of the EGFR kinase domain. The 4-chloro position serves as a reactive handle for synthesizing a diverse library of 4-anilinoquinazoline derivatives, but the parent chlorinated compound itself can exhibit biological activity.[11][12]
Mechanism of Action: Targeting the EGFR Signaling Pathway
The 4-anilinoquinazoline class of compounds, including the active form of 6,7-diacetoxy-4-chloro-quinazoline, are ATP-competitive inhibitors.[13] They bind to the hinge region of the EGFR kinase domain, occupying the space normally taken by ATP. This binding event prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.
Key Signaling Events Inhibited:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of this pathway leads to decreased cell proliferation.[14]
-
PI3K-AKT-mTOR Pathway: Blockade of this pathway promotes apoptosis and inhibits cell survival.[14]
The potent and selective inhibition of EGFR makes this class of compounds highly valuable for studying cancers characterized by EGFR overexpression or activating mutations.[6][10]
Caption: Inhibition of the EGFR signaling cascade by 4-chloro-6,7-dihydroxyquinazoline.
Quantitative Data Summary
The inhibitory potency of quinazoline-based kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for the closely related and well-characterized EGFR inhibitor, Tyrphostin AG 1478, which serves as a benchmark for the expected activity of the hydrolyzed form of 6,7-diacetoxy-4-chloro-quinazoline.
| Compound | Target Kinase | IC50 (in vitro) | Cell-based Potency | Reference |
| Tyrphostin AG 1478 | EGFR (ErbB1) | ~3 nM | 50-150 nM for substantial EGFR activation blockade | [8][9] |
| Tyrphostin AG 1478 | ErbB2 (HER2) | > 100 µM | - | [10][15] |
| Tyrphostin AG 1478 | PDGFR | > 100 µM | - | [10][15] |
Note: The potency of 6,7-diacetoxy-4-chloro-quinazoline in cell-based assays will depend on the rate and extent of its intracellular hydrolysis to the active dihydroxy form.
Experimental Protocols
The following protocols are provided as a starting point for the characterization of 6,7-diacetoxy-4-chloro-quinazoline. As with any experimental procedure, optimization may be necessary for specific assay formats and cell lines.
In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the IC50 value of the compound against recombinant EGFR kinase. The assay measures the amount of ADP produced, which is then converted to a luminescent signal.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Materials:
-
6,7-diacetoxy-4-chloro-quinazoline
-
DMSO (cell culture grade)
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 6,7-diacetoxy-4-chloro-quinazoline in DMSO. Create a serial dilution series in DMSO to achieve the desired final concentrations in the assay.
-
Assay Setup:
-
Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Add 2 µL of a solution containing the recombinant EGFR enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for EGFR.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the test compound.
Materials:
-
Cancer cell line known to overexpress EGFR (e.g., A431, NCI-H1975)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6,7-diacetoxy-4-chloro-quinazoline
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000 cells/well). Allow the cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of 6,7-diacetoxy-4-chloro-quinazoline in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solvent to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.
Trustworthiness and Self-Validation
To ensure the reliability of your results, incorporate the following self-validating measures into your experimental design:
-
Positive Controls: In every assay, include a known EGFR inhibitor (e.g., Gefitinib, Erlotinib, or Tyrphostin AG 1478) as a positive control. This will validate the assay's ability to detect kinase inhibition.
-
Negative Controls: The vehicle control (DMSO) is crucial for establishing the baseline response.
-
Z'-factor Calculation: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Orthogonal Assays: Confirm findings from one assay with a different, orthogonal method. For example, validate the results of the MTT assay with a direct cell counting method or a colony formation assay.
-
Western Blotting: To confirm the on-target effect of the compound in cells, perform a western blot to assess the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK. A decrease in the phosphorylated forms of these proteins upon treatment with the compound would provide strong evidence of target engagement.
Conclusion
6,7-Diacetoxy-4-chloro-quinazoline represents a valuable chemical tool for the investigation of EGFR-driven cellular processes. Its utility as a cell-permeable prodrug of a potent EGFR inhibitor makes it particularly suitable for cell-based studies. The protocols and insights provided in these application notes are intended to facilitate the successful application of this compound in your research endeavors. By adhering to sound experimental design, including appropriate controls and validation methods, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of kinase signaling and the development of novel therapeutics.
References
-
Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor - American Chemical Society. [Link]
-
Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells. [Link]
-
Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors | Journal of Medicinal Chemistry. [Link]
-
Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors - PubMed. [Link]
-
4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. [Link]
-
The 4-anilinoquinazoline class of inhibitors of the erbB family of receptor tyrosine kinases. [Link]
-
Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]
-
The Scientific Significance of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in Targeted Cancer Therapies. [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]
-
Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. [Link]
-
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]
Sources
- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 6. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
Application Note: A Practical Guide to the Biological Evaluation of 6,7-Diacetoxy-4-chloro-quinazoline and Its Analogs
An Application Note from the Senior Scientist's Desk
Abstract
The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics, particularly in oncology.[1][2] Compounds like gefitinib and erlotinib, which are potent tyrosine kinase inhibitors (TKIs), highlight the scaffold's effectiveness.[3][4] This application note focuses on 6,7-Diacetoxy-4-chloro-quinazoline , a key chemical intermediate designed for the synthesis of novel kinase inhibitors. Its structure is notable for two key features: a reactive 4-chloro group, ideal for nucleophilic aromatic substitution to build molecular diversity, and 6,7-diacetoxy groups, which act as prodrug moieties or precursors to the critical dihydroxy functionality known to anchor within the ATP-binding pocket of many kinases.[5][6]
This document provides a comprehensive, experience-driven guide for researchers in drug discovery. We will detail the essential experimental protocols required to characterize the biological activity of derivatives synthesized from this intermediate. The protocols are presented in a logical cascade, moving from initial cell-free biochemical screening to more complex, physiologically relevant cell-based assays, ensuring a robust and validated data package for any new chemical entity.
Compound Characterization and Handling
Accurate and reproducible biological data begins with proper handling of the test compound. 6,7-Diacetoxy-4-chloro-quinazoline is the starting point for derivatization. Both the parent compound and its subsequent analogs must be handled with care.
1.1. Physicochemical Properties
A summary of the core intermediate's properties is provided below. Researchers should generate a similar data table for each new derivative synthesized.
| Property | Value | Source |
| Chemical Name | 6,7-Diacetoxy-4-chloro-quinazoline | [7] |
| CAS Number | 938185-04-7 | [7] |
| Molecular Formula | C₁₂H₉ClN₂O₄ | [7] |
| Molecular Weight | 280.66 g/mol | [7] |
| Appearance | Off-white to pale yellow solid | Typical |
1.2. Stock Solution Preparation
-
Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for most non-polar organic molecules in early-stage drug discovery due to its high solubilizing power and compatibility with most biological assays at low final concentrations.
-
Protocol:
-
Accurately weigh ~5-10 mg of the compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly for 2-5 minutes. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect for complete dissolution. If particulates remain, the solution can be centrifuged at high speed (>10,000 x g) for 5 minutes, and the clear supernatant transferred to a new tube.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
The Synthetic & Biological Assay Workflow
The primary utility of 6,7-Diacetoxy-4-chloro-quinazoline is as a building block. The 4-chloro position is readily displaced by primary or secondary amines via nucleophilic aromatic substitution (SNAr) to generate a library of 4-aminoquinazoline derivatives.[8] The diacetoxy groups can then be hydrolyzed to yield the corresponding dihydroxy compounds, which often exhibit enhanced biological activity. The subsequent biological evaluation follows a tiered approach.
Caption: Synthetic and biological evaluation workflow.
Protocol 1: Biochemical Kinase Inhibition Assay (Primary Screen)
-
Objective: To determine if a synthesized derivative directly inhibits the enzymatic activity of a specific target kinase in a cell-free system. This provides a direct measure of potency (IC₅₀).
-
Rationale & Expertise: This assay isolates the compound and the kinase from the complexities of a cell. A luminescence-based assay that measures ATP consumption (as kinase activity uses ATP) is a robust, high-throughput method.[9] The amount of remaining ATP is inversely proportional to kinase activity. This method is preferred over radioactivity-based assays for safety and simplicity.
-
Trustworthiness: The protocol's validity hinges on appropriate controls. A known inhibitor for the target kinase serves as a positive control, while a vehicle (DMSO) control establishes the baseline of 100% enzyme activity. Wells without enzyme or ATP provide background signals.
Step-by-Step Protocol (Example: ADP-Glo™ Kinase Assay)
-
Reagent Preparation:
-
Prepare Kinase Buffer, recombinant kinase enzyme, substrate peptide, and ATP solution according to the manufacturer's specifications. The ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
-
Compound Plating:
-
Create a serial dilution series of the test compound (e.g., 11 points, 1:3 dilution starting from 100 µM) in a 384-well assay plate.
-
Include wells for a positive control inhibitor (e.g., Erlotinib for EGFR) and vehicle control (DMSO at the same final concentration as the compound, typically ≤1%).
-
-
Kinase Reaction:
-
Add the kinase and substrate/ATP mixture to all wells.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a light signal. Incubate for 30-60 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence (no enzyme control).
-
Normalize the data: Vehicle control wells represent 0% inhibition, and no-enzyme wells represent 100% inhibition.
-
Plot the normalized percent inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Protocol 2: Cell-Based Viability & Cytotoxicity Assay (Secondary Screen)
-
Objective: To measure the effect of the compound on the proliferation and viability of cancer cell lines. This assay assesses not only the compound's potency but also its ability to cross the cell membrane and act on its target in a cellular environment.[10][11]
-
Rationale & Expertise: The MTT assay is a classic colorimetric method that measures mitochondrial reductase activity, a proxy for cell viability.[3][4][12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Trustworthiness: This protocol is validated by including a vehicle control (representing 100% cell viability) and a positive control for cytotoxicity (e.g., a known potent drug like Doxorubicin) to confirm the assay is performing correctly.[3]
Step-by-Step Protocol (MTT Assay)
-
Cell Seeding:
-
Culture cancer cells known to be dependent on the target kinase (e.g., A549 or MCF-7 cells) under standard conditions.[4]
-
Trypsinize and count the cells. Seed them into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition & Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization & Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot viability against the log of compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 3: Target Engagement Western Blot (Mechanism of Action)
-
Objective: To visually confirm that the compound inhibits the activity of its intended kinase target within the cell by measuring the phosphorylation status of the kinase or its direct substrate.
-
Rationale & Expertise: Many receptor tyrosine kinases, like EGFR, are activated by ligand-induced autophosphorylation.[13] A successful inhibitor will block this phosphorylation. Western blotting allows for the specific detection of both the total amount of the kinase protein and its phosphorylated, active form using specific antibodies. A decrease in the phospho-protein signal relative to the total protein signal is direct evidence of target engagement.
-
Trustworthiness: This experiment requires multiple controls. A loading control (e.g., GAPDH) ensures equal protein loading across lanes. Comparing unstimulated vs. ligand-stimulated cells demonstrates that the phosphorylation is pathway-specific. The total kinase antibody confirms that the compound is not simply causing protein degradation.
Caption: Western blot workflow for target engagement.
Step-by-Step Protocol (Phospho-EGFR Example)
-
Cell Culture and Treatment:
-
Seed A549 cells in a 6-well plate and grow to ~80% confluency.
-
Serum-starve the cells for 12-18 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of the test compound (or vehicle) for 1-2 hours.
-
Stimulate the cells with human EGF (e.g., 100 ng/mL) for 10 minutes at 37°C. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-EGFR (e.g., p-Tyr1068).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To ensure observed changes are not due to altered protein levels, the membrane can be stripped of antibodies and re-probed for total EGFR and a loading control like β-actin.
-
References
-
ResearchGate. Screening assays for tyrosine kinase inhibitors:A review | Request PDF. [Link]
-
Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. [Link]
-
Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. [Link]
-
MBL Life Science. Tyrosine Kinase Assay Kits. [Link]
-
OUCI. Screening assays for tyrosine kinase inhibitors: A review. [Link]
-
Keri, R. S., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(36), 22393-22425. [Link]
-
Maroof, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15614. [Link]
-
Ramezanzadeh, K., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Journal of Molecular Structure, 1269, 133798. [Link]
-
Lu, W., et al. (2015). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. Oncotarget, 6(32), 33349–33359. [Link]
-
Fassihi, A., et al. (2017). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 12(3), 226–235. [Link]
-
Tirlapur, V. K., & Vankawala, P. J. (2011). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Organic Communications, 4(4), 93-101. [Link]
-
Sinfoo Biotech. 6,7-DIACETOXY-4-CHLORO-QUINAZOLINE,(CAS# 938185-04-7). [Link]
-
Al-Ostath, A., et al. (2023). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 28(13), 5002. [Link]
-
ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]
-
Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(5), 359–371. [Link]
-
Sztanke, K., et al. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 70(6), 1057-1064. [Link]
-
Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]
-
Kumar, A., et al. (2024). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 7, 101410. [Link]
-
International Journal for Multidisciplinary Research. Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. [Link]
-
Xu, Z., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Drug Discoveries & Therapeutics, 11(5), 246-259. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Scientific Significance of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in Targeted Cancer Therapies. [Link]
-
Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405-1414. [Link]
-
da Silva, A. J. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 213. [Link]
Sources
- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 6,7-DIACETOXY-4-CHLORO-QUINAZOLINE,(CAS# 938185-04-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. mdpi.com [mdpi.com]
- 9. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 6,7-Diacetoxy-4-chloro-quinazoline
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous clinically approved targeted cancer therapies.[1][2][3] Derivatives of 4-anilinoquinazoline, in particular, have been extensively developed as potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[4][5] These inhibitors typically function by competitively binding to the ATP pocket within the intracellular kinase domain, thereby blocking receptor autophosphorylation and halting the downstream signaling cascades that drive malignant cell proliferation and survival.[6][7]
This guide focuses on 6,7-Diacetoxy-4-chloro-quinazoline , a novel investigational compound. Its structure suggests two key features for biological activity:
-
4-Chloro Position: This site is highly reactive to nucleophilic substitution, making the compound a versatile intermediate for creating a library of 4-substituted quinazoline derivatives.[4] It can also potentially react with nucleophilic residues, such as cysteine, in the ATP-binding pocket of certain kinases, leading to covalent inhibition.
-
6,7-Diacetoxy Groups: These ester groups may enhance cell permeability. It is hypothesized that intracellular esterases will hydrolyze the acetoxy groups to reveal 6,7-dihydroxy functionalities. These hydroxyl groups are critical for forming key hydrogen bond interactions within the kinase ATP-binding site, a mechanism exploited by several successful EGFR inhibitors.
This document provides a comprehensive framework for the in vitro characterization of 6,7-Diacetoxy-4-chloro-quinazoline, postulating its role as a modulator of the EGFR signaling pathway. The following protocols are designed to systematically evaluate its cytotoxic effects, confirm its on-target activity, and elucidate its impact on downstream signaling pathways.
Postulated Mechanism of Action
We hypothesize that 6,7-Diacetoxy-4-chloro-quinazoline acts as a prodrug that, upon entering the cell, is metabolized into a biologically active form. This active metabolite then inhibits EGFR and potentially other ErbB family members like HER2. The inhibition of these receptors blocks critical signaling pathways for cancer cell growth, including the PI3K/Akt and MAPK/ERK pathways.[6][8][9]
Caption: Postulated mechanism of 6,7-Diacetoxy-4-chloro-quinazoline targeting the EGFR pathway.
Experimental Workflow for In Vitro Characterization
A tiered approach is recommended to efficiently characterize the compound's biological activity. The workflow begins with broad screening for cytotoxicity and progressively narrows to specific molecular target engagement and pathway analysis.
Sources
- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Developing Anticancer Agents from Quinazoline Scaffolds
Abstract: The quinazoline core is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2] Its structural features allow for precise interactions with the ATP-binding pockets of various protein kinases, leading to the successful development of several FDA-approved drugs such as gefitinib (Iressa®) and erlotinib (Tarceva®) for the treatment of non-small cell lung cancer (NSCLC).[3][4] This guide provides an in-depth technical overview and a set of validated protocols for researchers engaged in the discovery and development of novel quinazoline-based anticancer therapeutics. We will explore rational design strategies, synthetic methodologies, and robust protocols for in vitro and in vivo evaluation, with a focus on explaining the causal relationships behind experimental choices to empower researchers to design, execute, and interpret their studies effectively.
The Quinazoline Scaffold: A Privileged Foundation for Kinase Inhibition
The therapeutic success of quinazoline derivatives stems from their ability to mimic the purine ring of ATP, allowing them to function as competitive inhibitors at the kinase hinge region.[5][6] The core structure, a fusion of a benzene and a pyrimidine ring, offers multiple positions for chemical modification (e.g., C2, C4, C6, C7), enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[5][7]
Most clinically advanced quinazoline anticancer agents are potent inhibitors of Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of tumor growth, proliferation, and angiogenesis.[8] Dysregulation of these signaling pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.[9]
Mechanism of Action: Targeting the EGFR Signaling Pathway
EGFR is a transmembrane protein that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling through pathways such as PI3K/Akt and Ras/MAPK, ultimately promoting cell proliferation and survival.[3] Quinazoline inhibitors typically bind to the ATP pocket of the EGFR kinase domain, preventing ATP binding and subsequent autophosphorylation, thereby blocking the entire downstream signaling cascade.
Caption: Iterative workflow for quinazoline-based anticancer drug discovery.
Synthesis and Structure-Activity Relationship (SAR)
The 4-anilinoquinazoline is a classic pharmacophore for EGFR inhibitors. [3]Structure-activity relationship (SAR) studies are crucial for optimizing the scaffold to enhance potency and selectivity. Key modifications often focus on the C6 and C7 positions of the quinazoline ring and the aniline moiety. [5]
General Synthesis of 4-Anilinoquinazoline Core
A common and efficient method for synthesizing the quinazoline core involves the cyclization of an anthranilic acid derivative. This protocol outlines a general approach.
Caption: General synthetic pathway for 4-anilinoquinazoline derivatives.
Key SAR Insights
The following table summarizes established SAR principles for EGFR inhibitors based on the 4-anilinoquinazoline scaffold. [3][9]This data is illustrative, compiled from numerous studies to guide rational design.
| Position | Modification | Rationale & Impact on Activity |
| C4-Aniline | Small, meta-substituents (e.g., -C≡CH on erlotinib) | Interacts with the solvent-exposed region of the ATP pocket, can enhance binding affinity. |
| C6/C7 | Methoxy or other small solubilizing groups | Increases interaction with the hinge region and improves aqueous solubility and bioavailability. [10] |
| C6/C7 | Michael acceptors (e.g., acrylamide on afatinib) | Forms a covalent, irreversible bond with a key cysteine residue (Cys797) in the EGFR active site, leading to potent, long-lasting inhibition. [5] |
| Quinazoline N1 | Hydrogen bond acceptor | Forms a critical hydrogen bond with the backbone NH of Met793 in the EGFR hinge region, anchoring the inhibitor. [3] |
Application Protocols: In Vitro Evaluation
Once a library of quinazoline derivatives is synthesized, a cascade of in vitro assays is required to determine their biological activity. These protocols provide a validated starting point for this evaluation.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [11]Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals, which are then solubilized for quantification.
Materials:
-
Cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Quinazoline compounds dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazoline compounds in growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration can be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 2: Kinase Inhibition Assay (EGFR/VEGFR-2)
Principle: This protocol describes a biochemical assay to directly measure the inhibitory effect of a compound on the enzymatic activity of a purified kinase. Here, an ADP-Glo™ Kinase Assay is used as an example, which quantifies the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater inhibition.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase reaction buffer
-
Quinazoline compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the following components in order: 1 µL of quinazoline compound dilution, 2 µL of kinase/substrate mixture, and 2 µL of ATP solution to initiate the reaction. The final volume should be 5 µL.
-
Rationale: Adding ATP last ensures the reaction starts simultaneously in all wells.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Causality: Depleting the remaining ATP is critical to prevent it from interfering with the subsequent light-generating step.
-
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Detection: The newly synthesized ATP is used by a luciferase in the detection reagent to generate a luminescent signal that is proportional to the initial amount of ADP produced. Measure the luminescence using a plate reader.
-
Analysis: Convert raw luminescence units to ADP concentration using a standard curve. Plot the kinase activity against the log of the inhibitor concentration to calculate the IC₅₀ value (concentration for 50% inhibition).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Principle: This method is used to determine the effect of a quinazoline compound on cell cycle progression. Many anticancer agents induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M). [10][12]Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Materials:
-
Cancer cell line
-
6-well plates
-
Quinazoline compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the quinazoline compound at its GI₅₀ and 2x GI₅₀ concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Rationale: Fixation with ethanol permeabilizes the cell membrane, allowing the PI stain to enter and bind to DNA.
-
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Causality: RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.
-
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the control indicates drug-induced cell cycle arrest.
Concluding Remarks and Future Perspectives
The quinazoline scaffold remains a highly fruitful starting point for the development of novel anticancer agents. [1]While initial efforts focused heavily on EGFR, the versatility of the scaffold allows for the design of inhibitors against a wide range of other kinases, including VEGFR, PI3K, and multi-targeted inhibitors that can combat drug resistance. [13][14][15]Future research will likely focus on developing next-generation quinazolines that can overcome resistance mutations (e.g., T790M in EGFR) and on creating hybrid molecules that combine the quinazoline core with other pharmacophores to achieve novel mechanisms of action or dual-target inhibition. [15][16]The protocols and strategies outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field.
References
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Vertex AI Search.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Vertex AI Search.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC.
- Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007). Vertex AI Search.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
- Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.).
- Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (n.d.). PubMed.
- Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (2020).
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Vertex AI Search.
- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Vertex AI Search.
- Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (n.d.). PubMed.
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. (n.d.). NIH.
- Potential of Substituted Quinazolines to Interact with Multiple Targets in the Tre
- A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.). Arkivoc.
- Therapeutic progression of quinazolines as targeted chemotherapeutic agents. (2021). PubMed.
- Quinazoline derivative compound (11d)
- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed.
- Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). Vertex AI Search.
- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (n.d.). PubMed.
- Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-prolifer
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). PMC.
- FDA approved quinazoline derivatives as anticancer drugs. (n.d.).
- Synthesis, Characterization, and Anticancer Activity of New Quinazoline Deriv
Sources
- 1. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. mdpi.com [mdpi.com]
- 14. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
Application Notes & Protocols: Preclinical Evaluation of 6,7-Diacetoxy-4-chloro-quinazoline Derivatives in Oncology Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Derivatives of this structure, such as gefitinib and erlotinib, have become standard-of-care treatments for cancers driven by aberrant Epidermal Growth Factor Receptor (EGFR) signaling.[2][3] This document provides a detailed guide for the preclinical in vivo evaluation of a novel class of compounds: 6,7-Diacetoxy-4-chloro-quinazoline derivatives. Given the structural similarities to established EGFR tyrosine kinase inhibitors (TKIs), these protocols are designed around the hypothesis that these derivatives will exhibit antitumor activity by targeting kinase signaling pathways. We present comprehensive, step-by-step protocols for utilizing human tumor xenograft models in immunodeficient mice, specifically focusing on Non-Small Cell Lung Cancer (NSCLC) and Pancreatic Cancer, two malignancies where EGFR is a clinically relevant target.[3][4] Furthermore, this guide includes essential protocols for preliminary pharmacokinetic (PK) and acute toxicology studies, which are critical for determining the therapeutic window and safety profile of these novel chemical entities.[5][6][7] Each protocol is grounded in established best practices and emphasizes scientific rationale, ethical considerations, and data integrity.
Scientific Rationale and Model Selection
The 4-anilinoquinazoline core is a well-established pharmacophore that targets the ATP-binding site of protein kinases, most notably EGFR.[2][8] The 6,7-disubstitution pattern is also critical for high-affinity binding. The diacetoxy groups in the proposed derivatives are likely to function as prodrug moieties, which are cleaved by esterases in vivo to reveal more active dihydroxy compounds, potentially improving bioavailability.
Based on this mechanistic hypothesis, the most appropriate and direct method to assess in vivo efficacy is through human tumor xenograft models.[9][10] These models involve the implantation of human cancer cells into immunodeficient mice, allowing the tumor to grow in a complex biological environment that is more representative of human pathology than in vitro assays.[11]
Model Selection Rationale:
-
Non-Small Cell Lung Cancer (NSCLC): A significant subset of NSCLC tumors is driven by activating mutations in the EGFR gene, making them highly sensitive to EGFR-TKIs.[12][13] Using NSCLC cell lines with known EGFR mutations (e.g., HCC827, PC-9) provides a targeted approach to validate the presumed mechanism of action.[14]
-
Pancreatic Cancer: While EGFR mutations are less common, EGFR is often overexpressed in pancreatic tumors and is a validated therapeutic target (e.g., erlotinib is approved for pancreatic cancer).[3][4] Models using cell lines like MIA PaCa-2 or PANC-1 are valuable for assessing efficacy in this hard-to-treat cancer.[15]
-
Animal Strain: Athymic nude (nu/nu) or NOD/SCID mice are standard choices for xenograft studies.[16][17] Their compromised immune systems prevent the rejection of human cells, a prerequisite for tumor engraftment and growth.[11]
Logical Workflow for Preclinical Evaluation
The following diagram outlines the strategic workflow for evaluating a novel 6,7-Diacetoxy-4-chloro-quinazoline derivative.
Caption: Preclinical evaluation workflow for novel quinazoline derivatives.
Preliminary Pharmacokinetic and Toxicology Protocols
Before initiating costly and lengthy efficacy studies, it is imperative to understand the compound's basic safety and exposure profile.
Protocol: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
Objective: To determine the acute toxicity of the test compound after a single oral dose and to identify a dose range for subsequent studies.[18] This protocol uses a stepwise procedure to minimize animal use.[19]
Methodology:
-
Animal Model: Use healthy, young adult female Sprague-Dawley rats (8-12 weeks old), as females are often slightly more sensitive.
-
Housing: House animals in standard conditions (22±3°C, 30-70% humidity, 12-h light/dark cycle) with ad libitum access to food and water.
-
Dosing Procedure (Stepwise):
-
Step 1: Dose a group of 3 animals with a starting dose (e.g., 300 mg/kg). The choice of starting dose is based on any existing in vitro cytotoxicity data or structural similarity to known compounds.
-
Vehicle: Formulate the compound in a suitable vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water). Administer a single dose by oral gavage.
-
Observation: Observe animals closely for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[19]
-
Decision Point:
-
If 2 or 3 animals die, the dose is considered toxic. The next step would be to dose a new group of 3 animals at a lower dose (e.g., 50 mg/kg).
-
If 0 or 1 animal dies, the next step is to dose a new group of 3 animals at a higher dose (e.g., 2000 mg/kg).
-
-
Limit Test: A limit test at 2000 mg/kg can be performed. If no mortality is observed at this dose, the compound is generally considered to have low acute toxicity.[18][19]
-
-
Data Collection:
-
Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, autonomic, and CNS effects) and the time of onset and duration.
-
Record individual animal body weights shortly before dosing and at least weekly thereafter.
-
At the end of the study, perform gross necropsy on all animals.
-
-
Endpoint: The primary endpoint is mortality within the 14-day observation period. The data are used to classify the substance's toxicity rather than calculating a precise LD50.
Protocol: Basic Pharmacokinetic (PK) Study
Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) after a single dose, providing critical information on drug exposure needed to design an effective dosing schedule for efficacy studies.[20]
Methodology:
-
Animal Model: Use male CD-1 mice or Sprague-Dawley rats. Cannulated animals are preferred for serial blood sampling to reduce animal numbers and stress.
-
Study Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine bioavailability.
-
Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 20 mg/kg), using the route planned for efficacy studies.
-
-
Procedure:
-
Administer the compound formulated in a suitable vehicle.
-
Collect blood samples (e.g., 50-100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of the parent compound (and its dihydroxy metabolite, if feasible) in plasma samples.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
| Parameter | Description | Importance for Efficacy Studies |
| Cmax | Maximum observed plasma concentration | Indicates if therapeutic concentrations are reached. |
| Tmax | Time to reach Cmax | Informs on the rate of absorption. |
| AUC | Area Under the Curve (Total drug exposure) | The primary measure of overall drug exposure. |
| t½ | Half-life | Determines the dosing frequency (e.g., QD, BID). |
| F% | Bioavailability (from IV vs. PO data) | Measures the fraction of the oral dose that reaches systemic circulation. |
Efficacy Study Protocols: Xenograft Models
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in compliance with local and national regulations.[21][22]
General Xenograft Workflow
Caption: Standard workflow for a subcutaneous xenograft efficacy study.
Protocol: NSCLC Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a 6,7-Diacetoxy-4-chloro-quinazoline derivative in an EGFR-mutant NSCLC model.
Methodology:
-
Cell Line: Use an EGFR-mutant NSCLC cell line such as PC-9 (Exon 19 deletion) or HCC827 (Exon 19 deletion). Culture cells under standard conditions and ensure they are free of mycoplasma.
-
Animal Model: Female athymic nude mice, 6-8 weeks old.[9]
-
Implantation:
-
Harvest log-phase PC-9 cells and resuspend in sterile, serum-free medium or PBS at a concentration of 50 x 10⁶ cells/mL.
-
Mix the cell suspension 1:1 (v/v) with Matrigel® Basement Membrane Matrix to improve tumor take rate.
-
Inject 0.1 mL of the cell/Matrigel suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring and Randomization:
-
Begin monitoring tumor growth 3-4 days post-implantation.
-
Measure tumors using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 0.5% CMC, PO, QD)
-
Group 2: Test Article, Dose 1 (e.g., 25 mg/kg, PO, QD)
-
Group 3: Test Article, Dose 2 (e.g., 50 mg/kg, PO, QD)
-
Group 4: Positive Control (e.g., Erlotinib at 50 mg/kg, PO, QD)
-
-
Administration and In-Life Monitoring:
-
Administer treatments daily for 14-21 days.
-
Record tumor measurements and body weights 2-3 times per week.
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss >15-20%, hunched posture, lethargy, rough fur).[23]
-
-
Endpoint Criteria and Data Collection:
-
The primary experimental endpoint is typically the end of the treatment period (e.g., Day 21).
-
Humane Endpoints: Euthanize any animal if its tumor exceeds the IACUC-approved size limit (e.g., 2.0 cm or 2000 mm³ for a mouse), the tumor becomes ulcerated, or if the animal shows signs of significant distress or loses >20% of its initial body weight.[21][22][24]
-
At the end of the study, euthanize all remaining animals. Excise, weigh, and photograph the tumors. Tissues may be flash-frozen or fixed for subsequent biomarker analysis (e.g., Western blot for p-EGFR).
-
Protocol: Pancreatic Cancer Subcutaneous Xenograft Model
Objective: To assess the efficacy of the test compound in a pancreatic cancer model. The protocol is largely similar to the NSCLC model, with key differences noted below.
Methodology:
-
Cell Line: Use a human pancreatic adenocarcinoma cell line such as MIA PaCa-2 or PANC-1 .
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Implantation: Inject 5-10 x 10⁶ MIA PaCa-2 cells in a 1:1 mixture with Matrigel subcutaneously into the flank. Pancreatic cancer cells can sometimes have a slower growth rate, requiring patience and careful monitoring.
-
Treatment and Monitoring: Follow the same procedures for randomization, treatment, and monitoring as described in the NSCLC protocol (Section 3.2). Orthotopic models, which involve injecting cells directly into the pancreas, provide a more clinically relevant microenvironment but are technically demanding and require imaging to monitor tumor growth.[15][25][26] The subcutaneous model is a robust and widely accepted initial screen for efficacy.[15]
Ethical Considerations and Animal Welfare
All research involving animals must prioritize their welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be implemented at every stage.
-
Replacement: In vivo studies should only be conducted after exhaustive in vitro characterization.
-
Reduction: Use power analysis to determine the minimum number of animals required for statistical significance. Employ study designs like cannulation for PK studies to reduce animal numbers.
-
Refinement: Ensure all procedures are performed by trained personnel. Use appropriate anesthetics and analgesics for any potentially painful procedures. Adhere strictly to humane endpoints to minimize pain and distress.[22][27] Regular monitoring by laboratory and veterinary staff is mandatory.[21]
References
-
Preclinical modeling of EGFR inhibitor resistance in head and neck cancer. National Institutes of Health (NIH). Available at: [Link]
-
Construction of orthotopic xenograft mouse models for human pancreatic cancer. National Institutes of Health (NIH). Available at: [Link]
-
Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. MDPI. Available at: [Link]
-
IACUC Guideline - Spandidos Publications. Spandidos Publications. Available at: [Link]
-
Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. eCancer. Available at: [Link]
-
423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. National Toxicology Program (NTP). Available at: [Link]
-
A Preclinical Model for Mutant Human EGFR-driven Lung Adenocarcinoma. National Cancer Institute's Technology Transfer Center. Available at: [Link]
-
Pancreatic Cancer Xenograft. Altogen Labs. Available at: [Link]
-
Policy on Rodent Tumors. University of Kentucky IACUC. Available at: [Link]
-
What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Ardena. Available at: [Link]
-
A New Mouse Avatar Model of Non-Small Cell Lung Cancer. Frontiers in Oncology. Available at: [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH). Available at: [Link]
-
Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration. ResearchGate. Available at: [Link]
-
The evolving role of investigative toxicology in the pharmaceutical industry. Nature Reviews Drug Discovery. Available at: [Link]
-
IG029: Guideline for Tumor Burden Assessment in Rats and Mice. Michigan State University Animal Care Program. Available at: [Link]
-
(A) Binding interactions of 6,7-dimethoxy-derivative of quinazoline... ResearchGate. Available at: [Link]
-
Generation and Characterization of a New Preclinical Mouse Model of EGFR-Driven Lung Cancer with MET-Induced Osimertinib Resistance. MDPI. Available at: [Link]
-
Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection. JoVE. Available at: [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. MDPI. Available at: [Link]
-
Generation and Characterization of a New Preclinical Mouse Model of EGFR-Driven Lung Cancer with MET-Induced Osimertinib Resistance. PubMed. Available at: [Link]
-
Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Available at: [Link]
-
The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Modeling Lung Cancer Evolution and Preclinical Response by Orthotopic Mouse Allografts. Cancer Research. Available at: [Link]
-
Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells. PLOS One. Available at: [Link]
-
OECD Test Guideline 425. National Toxicology Program (NTP). Available at: [Link]
-
Toxicokinetics in Preclinical Drug Development of Small Molecule New Chemical Entities. ResearchGate. Available at: [Link]
-
Acute Toxicity. The Joint Research Centre - European Union. Available at: [Link]
-
Subcutaneous implantation of a pancreatic cancer PDX in mice. ResearchGate. Available at: [Link]
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. Available at: [Link]
-
Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance. Frontiers in Oncology. Available at: [Link]
-
IACUC: Rodent Tumor and Cancer Models. University of South Alabama. Available at: [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. National Institutes of Health (NIH). Available at: [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. National Institutes of Health (NIH). Available at: [Link]
-
The A549 Xenograft Model for Lung Cancer. Melior Discovery. Available at: [Link]
-
OECD Guidelines for the Testing of Chemicals. ResearchGate. Available at: [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]
-
exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. Available at: [Link]
-
OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure (2017). umwelt-online. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pancreatic Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 8. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical modeling of EGFR inhibitor resistance in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A New Mouse Avatar Model of Non-Small Cell Lung Cancer [frontiersin.org]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Available Technologies - NCI [techtransfer.cancer.gov]
- 13. Generation and Characterization of a New Preclinical Mouse Model of EGFR-Driven Lung Cancer with MET-Induced Osimertinib Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. research.uky.edu [research.uky.edu]
- 23. IG029: Guideline for Tumor Burden Assessment in Rats and Mice | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 25. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 26. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
- 27. southalabama.edu [southalabama.edu]
Application Note & Protocol: Quantitative Bioanalysis of 6,7-Diacetoxy-4-chloro-quinazoline
For: Researchers, scientists, and drug development professionals.
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The development of robust and reliable analytical methods for the quantification of novel quinazoline derivatives, such as 6,7-Diacetoxy-4-chloro-quinazoline, in biological matrices is paramount for preclinical and clinical research. This document provides a comprehensive guide to developing and validating analytical methods for this compound, with a focus on liquid chromatography coupled with ultraviolet (LC-UV) and tandem mass spectrometry (LC-MS/MS) detection. We present detailed protocols for sample preparation, chromatographic separation, and method validation in accordance with international regulatory guidelines.[3][4][5][6]
Introduction: The Quinazoline Scaffold and Bioanalytical Considerations
Quinazoline derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, including acting as potent enzyme inhibitors.[7][8][9] Accurate measurement of their concentrations in biological fluids such as plasma, serum, and urine is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response studies, and overall assessment of a drug candidate's efficacy and safety.[5][10]
6,7-Diacetoxy-4-chloro-quinazoline is a small molecule whose analytical behavior will be dictated by its chemical properties. The presence of the chloro- and diacetoxy- moieties will influence its polarity, solubility, and ionization potential. This application note will therefore explore a range of techniques to address the potential challenges in its extraction and quantification.
The following sections will detail a systematic approach to method development, beginning with sample preparation strategies to isolate the analyte from complex biological matrices, followed by the development of sensitive and specific analytical methods, and concluding with a thorough validation protocol to ensure data integrity.
Strategic Sample Preparation for Biological Matrices
The primary goal of sample preparation is to remove interfering endogenous components from the biological matrix, such as proteins and phospholipids, and to concentrate the analyte of interest.[11][12] The choice of technique depends on the analyte's properties, the required limit of quantitation, and the nature of the biological sample.[13]
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from plasma or serum samples.[14][15] It is often the first technique to be evaluated due to its simplicity and cost-effectiveness.[13][15]
Principle: A water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the sample, causing proteins to denature and precipitate.[11][15]
Protocol for Protein Precipitation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add a suitable internal standard (IS).
-
Add 300 µL of ice-cold acetonitrile.[16]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[17]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14][18]
-
Carefully aspirate the supernatant and transfer it to a clean tube for analysis.
Causality: Acetonitrile is often preferred as it tends to precipitate proteins more effectively and results in a cleaner supernatant compared to methanol.[11]
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[19][20][21] This technique can provide a cleaner extract than PPT.
Principle: The analyte partitions from the aqueous biological matrix into the organic solvent, leaving behind polar interferents.[21] The selection of the organic solvent is critical and is based on the analyte's polarity.[22]
Protocol for Liquid-Liquid Extraction:
-
To 200 µL of plasma, add the internal standard and 50 µL of a suitable buffer to adjust the pH.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 5 minutes to facilitate extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[23][24]
Causality: Adjusting the pH of the aqueous phase can suppress the ionization of the analyte, increasing its partitioning into the organic solvent and improving recovery.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide the cleanest extracts and allows for significant concentration of the analyte.[25][26][27][28]
Principle: The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.[27][29]
Protocol for Solid-Phase Extraction (Reversed-Phase):
-
Conditioning: Pass 1 mL of methanol followed by 1 mL of water through a C18 SPE cartridge.
-
Loading: Load the pre-treated plasma sample (diluted with an acidic aqueous solution) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate and reconstitute in the mobile phase.
Causality: The C18 stationary phase is nonpolar and retains hydrophobic compounds from a polar matrix.[12][28] The wash step removes hydrophilic interferences, while the final elution with a strong organic solvent recovers the analyte.
Diagram of Sample Preparation Workflow
Caption: General workflow for biological sample preparation.
Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of small molecules that possess a UV chromophore.[30][31][32]
Starting HPLC-UV Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: To be determined by UV scan (likely around 254 nm).
-
Injection Volume: 10 µL.
Causality: A C18 column is a good starting point for moderately nonpolar small molecules.[12] A gradient elution is used to ensure the separation of the analyte from potential interferences and to provide a sharp peak shape. Formic acid is added to the mobile phase to improve peak shape by protonating any free silanol groups on the stationary phase.[23]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity.[4][33]
Starting LC-MS/MS Method Parameters:
-
LC System: UHPLC system for improved resolution and speed.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[33]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Parent Ion (Q1): To be determined by infusion of the analyte.
-
Product Ion (Q3): To be determined by fragmentation of the parent ion.
-
Causality: ESI in positive mode is typically suitable for nitrogen-containing compounds like quinazolines. MRM provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard, minimizing interference from matrix components.[34]
Bioanalytical Method Validation
A full method validation must be performed to ensure the reliability of the data, following guidelines from regulatory agencies such as the FDA and EMA.[3][4][5][35]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[35]
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).[35]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression is typically used.[5]
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.[32]
-
Recovery: The efficiency of the extraction procedure.[35]
-
Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting matrix components.[34]
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[35]
Table 1: Example Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria (FDA/EMA) |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Linearity (r²) | ≥ 0.99 |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | CV of the IS-normalized matrix factor should be ≤ 15% |
| Stability | Analyte concentration within ±15% of the initial concentration |
Table 2: Hypothetical Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.95 | -5.0 | 12.5 |
| Low QC | 3 | 3.10 | +3.3 | 8.2 |
| Mid QC | 50 | 48.5 | -3.0 | 6.5 |
| High QC | 150 | 154.2 | +2.8 | 5.1 |
Diagram of Method Validation Logic
Caption: Key parameters in bioanalytical method validation.
Conclusion
This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of 6,7-Diacetoxy-4-chloro-quinazoline in biological samples. By systematically evaluating sample preparation techniques and optimizing chromatographic conditions for either HPLC-UV or LC-MS/MS, a robust, reliable, and sensitive method can be established. Adherence to regulatory guidelines for method validation is crucial to ensure the integrity and defensibility of the data generated in support of drug development programs. The principles and protocols outlined herein are intended to serve as a foundational guide for researchers and scientists in the field.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Karami, Z., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
European Medicines Agency. Guideline Bioanalytical method validation. [Link]
-
Southeast Center for Integrated Metabolomics. Sample Protein Precipitation for Global Metabolomics. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Yilmaz, B., et al. (2020). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. National Institutes of Health. [Link]
-
Vaňková, N., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. [Link]
-
Welch Lab. An Overview of Solid-Phase Extraction. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Wikipedia. Solid-phase extraction. [Link]
-
Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]
-
Santasania, C. T., et al. (1999). Simultaneous On-Line Characterization of Small Organic Molecules Derived from Combinatorial Libraries for Identity, Quantity, and Purity by Reversed-Phase HPLC with Chemiluminescent Nitrogen, UV, and Mass Spectrometric Detection. ACS Publications. [Link]
-
Organomation. Solvent Extraction Techniques. [Link]
-
Unacademy. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. [Link]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]
-
Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]
-
Certara. (2014). What is HPLC/UV?. [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]
-
Li, W., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]
-
Sugiura, Y., et al. (2013). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. National Institutes of Health. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
News-Medical.net. What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?. [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
Al-Amin, M., et al. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science. [Link]
-
Semantic Scholar. An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. [Link]
-
Researcher.Life. LC-MS in Drug Bioanalysis. [Link]
-
Modern Chemistry Approaches Enhancing Blood Sample Preparation for Pharmaceutical Analysis. [Link]
-
Spectroscopy Online. (2026). Using Ambient Ionization Techniques to Enable Polymer Characterization. [Link]
-
Wels, B. F., et al. (2011). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. National Institutes of Health. [Link]
-
Wels, B. F., et al. (2011). Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. PubMed. [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
National Institutes of Health. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. [Link]
-
PubMed. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. [Link]
-
ResearchGate. (2025). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ema.europa.eu [ema.europa.eu]
- 6. nebiolab.com [nebiolab.com]
- 7. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 12. 小分子HPLC分析_小分子鉴定_液相色谱-默克生命科学 [sigmaaldrich.cn]
- 13. tecan.com [tecan.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Technical Tip: Protein Precipitation [phenomenex.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. a protein precipitation extraction method [protocols.io]
- 18. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 19. organomation.com [organomation.com]
- 20. Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis - unacademy [unacademy.com]
- 21. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 22. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. japsonline.com [japsonline.com]
- 24. semanticscholar.org [semanticscholar.org]
- 25. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. welchlab.com [welchlab.com]
- 27. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. news-medical.net [news-medical.net]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 35. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Diacetoxy-4-chloro-quinazoline
An authoritative guide for researchers, scientists, and drug development professionals on optimizing the synthesis of 6,7-Diacetoxy-4-chloro-quinazoline, a key intermediate in pharmaceutical development.
Welcome to the dedicated technical support center for the synthesis of 6,7-Diacetoxy-4-chloro-quinazoline. This guide is designed to provide practical, field-tested insights and solutions to common challenges encountered during this critical synthetic step. As a key building block for various pharmacologically active molecules, including tyrosine kinase inhibitors like Gefitinib, achieving a high yield and purity of this intermediate is paramount.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Synthesis Overview & Core Challenges
The synthesis of 6,7-Diacetoxy-4-chloro-quinazoline typically involves a two-step process starting from 6,7-dihydroxyquinazolin-4(3H)-one. The primary challenges researchers face are ensuring complete chlorination without hydrolyzing the sensitive acetoxy protecting groups and minimizing the formation of impurities that can complicate purification and downstream reactions.
Sources
Technical Support Center: Optimizing Reaction Conditions for Quinazoline Derivatives
Welcome to the Technical Support Center for the synthesis of quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the synthesis of this important class of heterocyclic compounds. Quinazolines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2]
This resource is structured in a question-and-answer format to directly address specific issues you may encounter in the lab. We will delve into the causality behind experimental choices, providing you with the scientific rationale to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no yield of my desired quinazoline product. What are the primary factors I should investigate?
Low or nonexistent yields are a frequent hurdle in organic synthesis. For quinazoline derivatives, the issue can often be traced back to several key parameters. A systematic evaluation is crucial for successful troubleshooting.[3]
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critically interconnected.
-
Temperature: Classical methods like the Niementowski synthesis often require high temperatures (e.g., 130–150°C) to drive the condensation and cyclization steps.[4] In contrast, modern metal-catalyzed cross-coupling reactions may proceed at much milder temperatures.[5] It is essential to consult the specific literature precedent for your chosen reaction. Consider performing a temperature screen to identify the optimal condition for your substrate.
-
Reaction Time: The time required for reaction completion can vary from a few hours to over 24 hours.[3] Monitor the reaction progress diligently using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will not only help determine the optimal reaction time but also indicate if your starting materials are being consumed.
-
Solvent: The polarity of the solvent can dramatically influence the reaction pathway and yield.[6] For instance, in some syntheses, polar aprotic solvents like DMF or DMSO are effective, while in others, protic solvents like ethanol are preferred.[3][6] In some cases, solvent-free conditions, particularly with microwave irradiation, can provide excellent results.[7][8]
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in your starting materials, such as the anthranilic acid or 2-aminobenzonitrile derivatives, can lead to unwanted side reactions and significantly lower the yield of your target molecule.[9] Ensure your reagents are of high purity and are properly dried, as some reactions are sensitive to moisture.
-
Stoichiometry: Carefully check the molar ratios of your reactants. In some cases, using a slight excess of one reagent can drive the reaction to completion.
-
-
Catalyst Activity (if applicable):
-
Catalyst Choice: The selection of an appropriate catalyst is crucial for metal-catalyzed reactions.[9] Catalysts based on palladium, copper, nickel, and iron are commonly employed in quinazoline synthesis.[5]
-
Catalyst Deactivation: If you are using a heterogeneous catalyst, it may become deactivated or "poisoned" over time. Consider using a fresh batch of catalyst or regenerating the existing one if possible. For homogeneous catalysts, ensure they are handled under the appropriate atmospheric conditions (e.g., inert atmosphere) to prevent decomposition.
-
Q2: My reaction is producing a significant amount of side products. How can I improve the selectivity for my desired quinazoline?
The formation of side products is a common challenge that can complicate purification and reduce yields. Understanding the potential side reactions is key to mitigating them.
Common Side Products & Mitigation Strategies:
-
Formation of Benzimidazoles: In certain reaction pathways, particularly those involving amidines, a competing C(sp³)-C(sp²) bond formation can lead to the formation of benzimidazole side products instead of the desired C(sp²)-N bond formation for the quinazoline ring.[6]
-
Solvent Polarity: The choice of solvent can be a deciding factor. Polar solvents tend to favor the formation of quinazolines, while nonpolar solvents may promote the formation of benzimidazoles.[6] Switching to a more polar solvent system could be an effective strategy.
-
-
Incomplete Cyclization: You may observe the formation of an intermediate, such as an N-acylanthranilic acid in the Niementowski synthesis, without subsequent cyclization to the quinazolinone.[4]
-
Increase Temperature/Reaction Time: This is often an indication that the reaction has not gone to completion. Increasing the reaction temperature or extending the reaction time may be necessary to drive the final cyclization step.
-
Dehydrating Agent: The cyclization step involves the elimination of water. The addition of a dehydrating agent or employing reaction conditions that facilitate the removal of water (e.g., a Dean-Stark trap) can be beneficial.
-
-
Hydrolysis of the Quinazoline Ring: Quinazoline itself can be susceptible to hydrolysis under strongly acidic or alkaline conditions, leading to the formation of 2-aminobenzaldehyde derivatives.[10]
-
Control pH: Ensure that the reaction and work-up conditions are not overly acidic or basic, especially when heating.
-
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting your quinazoline synthesis.
Caption: A flowchart for troubleshooting common issues in quinazoline synthesis.
In-Depth Guide to Common Synthetic Methods
The Niementowski Quinazolinone Synthesis
The Niementowski reaction is a classic and widely used method for the synthesis of 4(3H)-quinazolinones, which involves the thermal condensation of an anthranilic acid with an amide.[4][11]
Reaction Mechanism:
Caption: Simplified mechanism of the Niementowski quinazolinone synthesis.
Troubleshooting the Niementowski Reaction:
-
High Temperatures Required: This reaction typically requires temperatures between 130-150°C.[4] Insufficient heating is a common reason for low yields.
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate the Niementowski reaction, often leading to higher yields and significantly shorter reaction times compared to conventional heating.[8][11]
-
Solvent-Free Conditions: Many successful Niementowski reactions are performed under neat (solvent-free) conditions, which can be advantageous for driving the reaction to completion.[8]
Comparative Data: Conventional vs. Microwave-Assisted Niementowski Synthesis
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | 130-150 | 5-6 hours | Variable | [4][8] |
| Microwave Irradiation | ~150 (set power) | 4-20 minutes | Often Improved | [8][11] |
Metal-Catalyzed Synthesis of Quinazolines
Modern synthetic methods often employ transition metal catalysts to construct the quinazoline core under milder conditions with greater functional group tolerance.[5][12]
Commonly Used Catalysts:
-
Palladium: Palladium catalysts are versatile for various cross-coupling reactions to form C-N and C-C bonds integral to the quinazoline scaffold.[5]
-
Copper: Copper-catalyzed reactions are also prevalent, often used for C-N bond formation.[5]
-
Nickel: Nickel catalysts offer a cost-effective alternative to palladium and are effective in C-H activation strategies for quinazoline synthesis.[5]
-
Iodine-Catalyzed Reactions: Interestingly, molecular iodine can catalyze the synthesis of quinazolines from 2-aminobenzaldehydes and benzylamines under metal-free conditions, using oxygen as the oxidant.[13]
Troubleshooting Metal-Catalyzed Reactions:
-
Ligand Choice: The choice of ligand can significantly influence the outcome of a metal-catalyzed reaction. If you are experiencing low yields, consider screening different ligands.
-
Inert Atmosphere: Many transition metal catalysts and their intermediates are sensitive to air and moisture.[9] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is often crucial for success.
-
Substrate Compatibility: While metal-catalyzed reactions are generally more tolerant of various functional groups, some groups can interfere with the catalyst. Protect sensitive functional groups if necessary.
Experimental Protocols
Protocol 1: Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinone
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a microwave-safe reaction vessel, combine anthranilic acid (1.0 mmol) and formamide (5.0 mmol, 5 equivalents).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set power (e.g., 60 W) for 20 minutes. The temperature will rise during the reaction; monitor if your instrument allows.
-
Work-up: After cooling, add water to the reaction mixture. The product will often precipitate.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Iodine-Catalyzed Synthesis of 2-Phenylquinazoline
This protocol is adapted from literature procedures for the metal-free synthesis of quinazolines.[13]
-
Reactant Preparation: To a round-bottom flask, add 2-aminobenzaldehyde (1.0 mmol), benzylamine (1.2 mmol), and iodine (10 mol%).
-
Solvent Addition: Add a suitable solvent, such as ethanol.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating under an atmosphere of oxygen (e.g., using a balloon).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench with a solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
References
-
Jie-Ping, Z., et al. (2011). Quinazoline derivatives: synthesis and bioactivities. Molecules, 16(5), 3786-3813. Available from: [Link]
-
Al-Suaily, M. A., & Williamson, J. S. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(23), 5647. Available from: [Link]
-
Wikipedia contributors. (2023, November 28). Quinazoline. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Sharma, P. K., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 108-124. Available from: [Link]
-
Khan, I., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7297. Available from: [Link]
-
Kaur, R., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(1), 23-45. Available from: [Link]
-
Al-Amiery, A. A., et al. (2021). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 37(4), 867-873. Available from: [Link]
-
Kumar, A., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Current Pharmaceutical Research, 15(1), 1-5. Available from: [Link]
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
Zhang, J. P., et al. (2011). Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. Available from: [Link]
-
Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. Available from: [Link]
-
Deharkar, P., et al. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry, 33(11), 2525-2547. Available from: [Link]
- BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols. BenchChem.
-
Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available from: [Link]
- BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem.
- BenchChem. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. BenchChem.
-
Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC, 2005(13), 98-108. Available from: [Link]
-
Wikipedia contributors. (2023, August 2). Niementowski quinoline synthesis. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Patel, H. D., et al. (2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications, 6(3), 643-653. Available from: [Link]
-
Kumar, A., & Kumar, S. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 706833. Available from: [Link]
-
Sharma, P. K., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Open. Available from: [Link]
-
Singh, S., & Singh, P. (2022). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. In Green Chemistry and Nanotechnology. IntechOpen. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quinazoline - Wikipedia [en.wikipedia.org]
- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 6,7-Diacetoxy-4-chloro-quinazoline
Welcome to the technical support center for the crystallization of 6,7-diacetoxy-4-chloro-quinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a structured, question-and-answer format to directly address specific experimental issues. Our approach is grounded in established crystallographic principles and extensive field experience with related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a crystallization solvent for 6,7-diacetoxy-4-chloro-quinazoline?
A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1][2][3] For quinazoline derivatives, a good starting point is to screen polar protic and aprotic solvents.
Based on literature for structurally similar quinazolines, the following solvents are commonly employed and should be considered for initial screening:
-
Alcohols: Isopropanol (i-PrOH), Ethanol (EtOH), Methanol (MeOH)[4]
-
Esters: Ethyl acetate (EtOAc)[5]
-
Ketones: Acetone[6]
-
Aromatic Hydrocarbons: Toluene[7]
-
Nitriles: Acetonitrile (MeCN)[5]
A general rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[6] Given the diacetate and chloro functionalities, esters and chlorinated solvents could also be explored, though with caution regarding reactivity.
Screening Protocol:
-
Place a small amount of your crude 6,7-diacetoxy-4-chloro-quinazoline in several test tubes.
-
Add a small volume of a different solvent to each tube at room temperature. Observe the solubility.
-
Gently heat the tubes with insoluble material. A good candidate solvent will fully dissolve the compound upon heating.
-
Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. The solvent that yields well-formed crystals with a significant solid recovery is a promising candidate.
Q2: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent system, or when the concentration of impurities is high.[6]
Causality and Troubleshooting Steps:
-
High Supersaturation: Cooling the solution too rapidly can lead to a state of high supersaturation where nucleation is kinetically unfavored compared to the separation of a liquid phase.
-
Solution: Re-heat the solution until it is clear and allow it to cool much more slowly. Insulating the flask can promote slow cooling.
-
-
Inappropriate Solvent: The chosen solvent may be too good a solvent, preventing the solute from crystallizing.
-
Solution: Try a less polar solvent or a binary solvent system. If your compound is oily in a good solvent like ethanol, you can add a poorer solvent like water or hexane dropwise to the hot solution until it becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.[6]
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote oiling out.[8][9][10]
-
Solution: Consider a pre-purification step. This could involve passing the crude material through a short plug of silica gel to remove highly polar or non-polar impurities.
-
Troubleshooting Guide
Problem 1: Low Crystal Yield
Symptoms: After cooling and filtration, the amount of recovered crystalline material is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Action |
| Compound is too soluble in the chosen solvent at low temperatures. | The concentration of the solute does not reach a sufficient level of supersaturation upon cooling for complete precipitation.[1] | Choose a solvent in which the compound has lower solubility at room temperature. Alternatively, if using a binary solvent system, increase the proportion of the anti-solvent. |
| Using too much solvent. | An excessive volume of solvent will keep a significant portion of the compound dissolved even at low temperatures. | Use the minimum amount of hot solvent required to fully dissolve the crude material.[5] |
| Premature crystallization during hot filtration. | If the solution cools too much during filtration to remove insoluble impurities, the product will crystallize on the filter paper. | Use a heated filter funnel or pre-heat the filtration apparatus. Keep the solution at or near its boiling point during the transfer. |
| Incomplete precipitation. | The solution may not have been cooled to a low enough temperature to maximize crystal recovery. | After slow cooling to room temperature, place the crystallization vessel in an ice bath for at least 30 minutes to an hour to maximize precipitation. |
Problem 2: Poor Crystal Quality or Amorphous Solid Formation
Symptoms: The product is a fine powder, has a wide melting point range, or appears as an amorphous solid rather than distinct crystals.
Possible Causes & Solutions:
-
Rapid Cooling: Fast cooling rates lead to rapid nucleation and the formation of small, often impure crystals.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This allows for the growth of larger, more ordered crystals.
-
-
High Impurity Levels: Impurities can be incorporated into the crystal lattice, disrupting its formation and leading to poor crystal quality.[8][11] The presence of related quinazoline impurities is a common issue.[12]
-
Solution: If the purity of the crude material is low, a second recrystallization may be necessary. For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective.[1]
-
-
Agitation During Cooling: Stirring or otherwise disturbing the solution during the initial cooling phase can induce rapid precipitation of small crystals.
-
Solution: Allow the solution to cool undisturbed to promote the growth of larger, more well-defined crystals.
-
Problem 3: No Crystals Form Upon Cooling
Symptoms: The solution remains clear even after cooling to a low temperature.
Possible Causes & Solutions:
-
Solution is not Saturated: Either too much solvent was used, or the initial material was less than anticipated.
-
Solution 1: Evaporation: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow the more concentrated solution to cool again.
-
Solution 2: Add an Anti-solvent: To a solution of your compound in a good solvent, slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Kinetic Barrier to Nucleation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.
-
Solution 1: Scratching: Scratch the inside of the flask with a glass rod just below the surface of the liquid. This can create micro-abrasions that serve as nucleation sites.
-
Solution 2: Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the supersaturated solution to induce crystallization.
-
Experimental Workflows
Standard Recrystallization Protocol
Below is a generalized step-by-step protocol for the recrystallization of 6,7-diacetoxy-4-chloro-quinazoline.
-
Dissolution: In a flask, add the crude 6,7-diacetoxy-4-chloro-quinazoline and a stir bar. Add a minimum amount of the chosen solvent and heat the mixture to reflux with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored and the pure compound is known to be colorless, remove the solution from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to reflux for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Well-formed crystals should begin to appear.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.[1]
Visual Workflow for Troubleshooting Crystallization
Caption: A decision tree for troubleshooting common crystallization issues.
References
-
Barluenga, J., et al. (2008). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 13(4), 837-853. Available from: [Link]
-
Babu, N. J., et al. (2021). Polymorphs and hydrates of the anticancer drug erlotinib: X-ray crystallography, phase transition and biopharmaceutical studies. CrystEngComm, 23(22), 3937-3948. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. Available from: [Link]
-
University of California, Los Angeles. Recrystallization. Available from: [Link]
-
Wikipedia. Recrystallization (chemistry). Available from: [Link]
-
Gao, Q., et al. (2023). Impact of impurities on crystal growth. Nature Communications, 14(1), 1-9. Available from: [Link]
-
Doherty, M. F., & Trout, B. L. (2019). The influence of impurities and solvents on crystallization. In Handbook of Crystal Growth (pp. 1031-1064). Elsevier. Available from: [Link]
-
Nagy, Z. K., & Fujiwara, M. (2015). Effect of Impurities on the Growth Kinetics of Crystals. Crystal Growth & Design, 15(11), 5437-5446. Available from: [Link]
-
McGlone, T., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2118-2130. Available from: [Link]
-
Chemistry LibreTexts. Recrystallization. Available from: [Link]
-
Wikipedia. Recrystallization (chemistry). Available from: [Link]
-
Gao, Q., et al. (2023). Impact of impurities on crystal growth. Nature Communications, 14, 3861. Available from: [Link]
-
McGlone, T., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2118–2130. Available from: [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Polymorphs and hydrates of the anticancer drug erlotinib: X-ray crystallography, phase transition and biopharmaceutical studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6,7-Diacetoxy-4-chloro-quinazoline
An in-depth guide to overcoming common challenges in the purification of a critical pharmaceutical intermediate.
Welcome to the technical support resource for the purification of 6,7-Diacetoxy-4-chloro-quinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related quinazoline intermediates. As a key building block in the synthesis of various bioactive molecules, particularly tyrosine kinase inhibitors, achieving high purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of biological data.[1]
This document moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format. We will explore the underlying chemical principles to empower you to make informed decisions, adapt procedures, and resolve common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude 6,7-Diacetoxy-4-chloro-quinazoline?
A1: The optimal purification strategy depends on the scale of your synthesis and the impurity profile. The two most common and effective techniques are:
-
Recrystallization: This is an excellent first-line technique for removing baseline impurities from solid products, especially on a larger scale. Its effectiveness relies on identifying a solvent or solvent system where the compound has high solubility at an elevated temperature and low solubility at room or sub-ambient temperatures.[2]
-
Silica Gel Column Chromatography: This is the workhorse method for separating the target compound from impurities with different polarities, such as unreacted starting materials or by-products.[3] It offers high resolution and is adaptable from milligram to multigram scales. For particularly challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be employed to achieve purity levels exceeding 99%.[2]
Q2: What are the most likely impurities I will encounter in my crude sample?
A2: Common impurities typically originate from the preceding synthetic steps. For 6,7-Diacetoxy-4-chloro-quinazoline, which is often synthesized by chlorinating 6,7-Diacetoxy-4-hydroxy-quinazoline, you should anticipate:
-
Unreacted Starting Material: The presence of the precursor, 6,7-Diacetoxy-4-hydroxy-quinazoline.
-
Hydrolysis By-products: The 4-chloro group is susceptible to hydrolysis, which can revert the compound back to the 4-hydroxy precursor, especially if exposed to moisture during workup or purification.[4][5] The acetoxy (ester) groups can also be hydrolyzed to the corresponding dihydroxy compound under acidic or basic conditions.
-
Reagents from Chlorination: Residual chlorinating agents (e.g., thionyl chloride, phosphorus oxychloride) or their by-products.[6][7]
Q3: How can I assess the purity of my 6,7-Diacetoxy-4-chloro-quinazoline fractions and the final product?
A3: A multi-technique approach is recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for real-time monitoring of column chromatography fractions and for a quick purity check.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data and is highly sensitive to minor impurities. A reversed-phase C18 column is often a good starting point.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structural integrity of the compound and for detecting impurities that have distinct proton signals.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[6]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: My product "oils out" during recrystallization instead of forming crystals.
-
Potential Causes:
-
High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of a liquid phase.
-
Inappropriate Solvent Choice: The boiling point of the chosen solvent may be higher than the melting point of your compound (or the eutectic mixture with impurities).
-
Supersaturation: The solution is too concentrated, causing the compound to separate as a liquid before it has a chance to form an ordered crystal lattice.[10]
-
-
Solutions & Scientific Rationale:
-
Re-dissolve and Cool Slowly: Reheat the mixture until it is fully dissolved. If needed, add a minimal amount of additional hot solvent to prevent immediate supersaturation. Allow the solution to cool to room temperature slowly and undisturbed. Slow cooling is critical for allowing molecules to orient themselves into a crystal lattice rather than crashing out as an amorphous oil.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches provide nucleation sites for crystal growth.[10] Alternatively, add a "seed crystal" from a previous pure batch.[10]
-
Re-evaluate Your Solvent System: Test different solvents or a mixed-solvent system. For instance, dissolve the compound in a small amount of a "good" solvent (like dichloromethane or ethyl acetate) and then slowly add a "poor" solvent (like hexanes or petroleum ether) at an elevated temperature until the solution becomes faintly turbid. This brings the solution closer to its saturation point, facilitating crystallization upon cooling.[2]
-
Problem 2: I'm seeing poor separation (overlapping bands) during column chromatography.
-
Potential Causes:
-
Inappropriate Solvent System (Eluent): The polarity of the mobile phase is either too high (causing all compounds to elute quickly) or too low (causing compounds to remain adsorbed to the silica).
-
Column Overloading: Too much crude material has been loaded onto the column relative to the amount of silica gel.
-
Improperly Packed Column: The presence of air bubbles or channels in the stationary phase leads to an uneven solvent front and poor separation.[2]
-
-
Solutions & Scientific Rationale:
-
Optimize the Eluent with TLC: Before running the column, systematically test various solvent systems using TLC. The ideal eluent should provide a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound and maximize the separation (ΔRƒ) from its nearest impurities.[2]
-
Use the Correct Silica-to-Compound Ratio: A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.[3] For difficult separations, a higher ratio is necessary.
-
Employ Dry Loading: To achieve a narrow starting band, dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (2-3 times the weight of your product), and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column. This technique prevents the issues associated with dissolving the compound in the mobile phase, which can lead to a broad initial band.[3]
-
Problem 3: The final product shows signs of hydrolysis (e.g., presence of 4-hydroxy precursor by NMR/MS).
-
Potential Causes:
-
Exposure to Water: The 4-chloro group is labile and can be hydrolyzed by water, especially if the pH is not neutral.[5]
-
Non-neutral pH: Traces of acid or base can catalyze the hydrolysis of both the 4-chloro group and the 6,7-diacetoxy ester groups.
-
Protic Solvents in Chromatography: Using highly protic solvents like methanol in large quantities for extended periods on silica gel (which is slightly acidic) can sometimes promote hydrolysis or transesterification.
-
-
Solutions & Scientific Rationale:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, especially during the workup phase following synthesis.
-
Neutral Workup: Wash the crude product with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid from the chlorination step, followed by a brine wash to remove excess water before drying the organic layer.[6]
-
Choose Appropriate Chromatography Solvents: While a small amount of methanol in dichloromethane can be effective for eluting more polar compounds, prioritize aprotic solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Ethyl Acetate first.[2] If methanol is required, consider neutralizing the silica gel by pre-washing the column with an eluent containing a very small amount of a non-nucleophilic base like triethylamine (~0.1%).
-
Experimental Protocols
The following are generalized protocols based on methods for structurally similar quinazoline derivatives. They should be optimized for your specific crude material.
Protocol 1: Purification by Column Chromatography
-
Preparation of the Stationary Phase:
-
Estimate the required amount of silica gel (e.g., 50 g for 1 g of crude material).
-
Prepare a slurry by mixing the silica gel with the initial, low-polarity mobile phase (e.g., 100% Hexanes or 5% Ethyl Acetate in Hexanes) in a beaker.
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed. Crucially, do not let the column run dry. [3]
-
-
Loading the Sample (Dry Loading Recommended):
-
Dissolve the crude 6,7-Diacetoxy-4-chloro-quinazoline in a minimal volume of dichloromethane.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully layer this powder on top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.[3]
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes). This is known as a solvent gradient.
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
-
Monitoring and Product Isolation:
-
Regularly monitor the collected fractions by TLC, visualizing the spots under a UV lamp (254 nm).[3]
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified solid.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile).
-
An ideal solvent will dissolve the compound when hot but result in poor solubility when cold.[10] A mixed solvent system (e.g., Ethyl Acetate/Hexane or Ethanol/Water) can also be highly effective.[10][11]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.[10]
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, you may place the flask in an ice bath to maximize the yield of crystals.[10]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Data & Visualization
Table 1: Recommended Solvent Systems for Purification
This table provides starting points for method development, based on systems used for analogous chloro-quinazoline and chloro-quinoline derivatives.
| Purification Method | Solvent System (v/v) | Target Compound Polarity | Notes & Rationale |
| Column Chromatography | Hexane / Ethyl Acetate (e.g., starting with 9:1, grading to 1:1) | Moderately Polar | A standard and effective system for many quinazoline derivatives. Adjust the gradient based on TLC results.[2] |
| Column Chromatography | Dichloromethane / Methanol (e.g., starting with 99:1, grading to 95:5) | More Polar | Useful if the compound has low mobility in Hexane/EtOAc systems or for separating more polar impurities.[12] |
| Recrystallization | Ethyl Acetate / Ethanol (1:1) | Moderately Polar | A mixed solvent system that can provide a good solubility differential for recrystallization.[11] |
| Recrystallization | Acetonitrile | Moderately Polar | Can be an effective single-solvent system for recrystallization of related heterocyclic compounds.[8] |
Diagrams
This diagram illustrates the logical flow from a crude reaction mixture to a final, pure compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
BenchChem. (2025). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
-
ChemicalBook. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline synthesis.
-
BenchChem. (2025). Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography.
-
Barreiro, E. J., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(24), 7653.
-
Wang, D. Z., et al. (2015). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (103), e53662.
-
BenchChem. (2025). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline.
-
Wuest, F. R., et al. (2009). Metabolic Stability of 6,7-Dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, Potential EGFR Imaging Probes. Nuclear Medicine and Biology, 36(6), 647-656.
-
BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
-
Google Patents. (1993). US5214144A - Process for the preparation of 4-haloquinazolines.
-
ResearchGate. (2018). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
-
Chen, J., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 8(5), 567-583.
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.
-
Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the preparation.
- Kuran, B., et al. (2011). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica, 68(2), 145-151.
-
National Center for Biotechnology Information. (2021). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium.
-
University of Washington Tacoma Digital Commons. (2021). Synthetic approaches for quinazolinone amination towards bioactive quinazolinone derivatives.
-
BenchChem. (2025). Improving the yield and purity of Quinazoline-4,7-diol synthesis.
-
Guidechem. (n.d.). 6,7-DIACETOXY-4-CHLORO-QUINAZOLINE 938185-04-7 wiki.
-
Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Google Patents. (2011). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
-
National Center for Biotechnology Information. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
-
BenchChem. (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Purity of 6-Chloro-1-hexyne.
-
Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 79-82.
-
Google Patents. (2012). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
-
ResearchGate. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
-
Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.
-
ResearchGate. (2011). 4-Chloro-6,7-dimethoxyquinoline.
-
CONICET Digital. (2012). Analytical methods for determination of cork-taint compounds in wine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. tdcommons.org [tdcommons.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
stability issues of 6,7-Diacetoxy-4-chloro-quinazoline in solution
Welcome to the technical support center for 6,7-Diacetoxy-4-chloro-quinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this compound in solution. Given the reactive nature of the 4-chloroquinazoline core and the presence of ester functionalities, understanding its stability profile is critical for obtaining reliable and reproducible experimental results.
Introduction to 6,7-Diacetoxy-4-chloro-quinazoline
6,7-Diacetoxy-4-chloro-quinazoline is a substituted quinazoline derivative. The quinazoline scaffold is a key pharmacophore in medicinal chemistry, with numerous derivatives developed as therapeutic agents. The chloro-substituent at the 4-position makes the compound a reactive intermediate, susceptible to nucleophilic substitution, which is often a key step in the synthesis of more complex molecules. The diacetoxy groups at the 6 and 7 positions can influence the compound's solubility and may be liable to hydrolysis under certain conditions.
Due to the limited availability of direct stability studies on this specific molecule, this guide synthesizes information from related quinazoline derivatives and general chemical principles to anticipate and address potential stability issues.
Core Stability Concerns
The primary stability concern for 6,7-Diacetoxy-4-chloro-quinazoline in solution is its susceptibility to hydrolysis. Two main degradation pathways are anticipated:
-
Hydrolysis of the 4-Chloro Group: The chloro atom at the C4 position of the quinazoline ring is prone to nucleophilic substitution by water or other nucleophiles present in the solution. This reaction is often the most significant degradation pathway for 4-chloroquinazoline derivatives, leading to the formation of the corresponding 4-hydroxyquinazoline derivative.[1][2][3]
-
Hydrolysis of the 6,7-Diacetoxy Groups: The two acetoxy (ester) groups are susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding dihydroxy-quinazoline derivative.[4][5]
The rate of these degradation reactions is expected to be highly dependent on the pH, temperature, and composition of the solution.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of 6,7-Diacetoxy-4-chloro-quinazoline in solution.
Question 1: I am observing a loss of compound activity or a decrease in the expected product yield over time in my experiments. What could be the cause?
Answer: This is a strong indication of compound degradation. The most probable cause is the hydrolysis of the 4-chloro and/or the 6,7-diacetoxy groups.
-
Causality: The 4-chloroquinazoline moiety is inherently reactive towards nucleophiles, including water. The ester groups are also labile, particularly in non-neutral pH conditions. Degradation will lead to a decrease in the concentration of the active parent compound, resulting in lower than expected activity or yield.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of 6,7-Diacetoxy-4-chloro-quinazoline immediately before use. Avoid storing stock solutions for extended periods, especially in aqueous or protic solvents.
-
Solvent Choice: For stock solutions, use anhydrous aprotic solvents like DMSO or DMF and store them at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture.[6] Be aware that even high-quality DMSO can contain small amounts of water, which may lead to slow degradation over time.[7]
-
pH Control: If working in aqueous buffers, maintain a neutral or slightly acidic pH (pH 4-6) to minimize both acid- and base-catalyzed hydrolysis of the ester groups.[8] Avoid basic conditions (pH > 7), as this will significantly accelerate the hydrolysis of both the chloro and acetoxy groups.[8]
-
Temperature: Perform experiments at the lowest practical temperature to slow down the rate of degradation.
-
Purity Check: If you suspect degradation, verify the purity of your stock solution using an appropriate analytical method like HPLC-UV.[9][10]
-
Question 2: I am seeing an unexpected peak in my HPLC analysis of a reaction mixture containing 6,7-Diacetoxy-4-chloro-quinazoline. What could this be?
Answer: An unexpected peak is likely a degradation product. Based on the structure, the most probable degradation products are:
-
6,7-Diacetoxy-4-hydroxy-quinazoline: Formed from the hydrolysis of the 4-chloro group.
-
4-Chloro-6,7-dihydroxy-quinazoline: Formed from the hydrolysis of both acetoxy groups.
-
6,7-Dihydroxy-4-hydroxy-quinazoline: Formed from the hydrolysis of all three labile groups.
-
Identification: To confirm the identity of the degradation product, you can use techniques like LC-MS to obtain the molecular weight of the unknown peak.[9]
Question 3: What are the ideal storage conditions for solid 6,7-Diacetoxy-4-chloro-quinazoline and its solutions?
Answer: Proper storage is crucial to maintain the integrity of the compound.
| Form | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | Long-term | Store in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture. |
| In Anhydrous Solvent (e.g., DMSO) | -80°C | Short-term (days to weeks) | Use anhydrous solvent and aliquot into single-use vials to avoid repeated freeze-thaw cycles and moisture introduction. |
-
Rationale: The solid form is generally more stable than solutions. Storing at low temperatures and under anhydrous conditions minimizes the potential for hydrolysis.[6]
Experimental Protocol: Assessing the Stability of 6,7-Diacetoxy-4-chloro-quinazoline in Solution
This protocol outlines a general procedure to evaluate the stability of 6,7-Diacetoxy-4-chloro-quinazoline in a specific solvent or buffer system using HPLC-UV.
Objective: To determine the rate of degradation of 6,7-Diacetoxy-4-chloro-quinazoline in a chosen solution over time.
Materials:
-
6,7-Diacetoxy-4-chloro-quinazoline
-
Anhydrous DMSO (for stock solution)
-
Solvent/buffer of interest (e.g., phosphate-buffered saline pH 7.4, acetate buffer pH 5.0)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Autosampler vials
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of 6,7-Diacetoxy-4-chloro-quinazoline and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Working Solution Preparation:
-
Dilute the stock solution with the solvent/buffer of interest to the final desired concentration (e.g., 100 µM). Prepare enough volume for all time points.
-
-
Time-Course Study:
-
Immediately after preparation (t=0), take an aliquot of the working solution, dilute it if necessary with the mobile phase, and inject it into the HPLC system.
-
Incubate the remaining working solution at a controlled temperature (e.g., room temperature or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, process them as in the t=0 sample, and inject them into the HPLC.
-
-
HPLC Analysis:
-
Use a suitable C18 column and a gradient elution method with a mobile phase consisting of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.
-
Monitor the elution profile at a suitable UV wavelength (a preliminary UV scan of the compound in the mobile phase can determine the optimal wavelength).
-
Integrate the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial (t=0) peak area.
-
Plot the percentage of the remaining compound versus time to visualize the degradation profile.
-
Visualizations
Predicted Degradation Pathway
Caption: Predicted hydrolytic degradation pathways of 6,7-Diacetoxy-4-chloro-quinazoline.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of 6,7-Diacetoxy-4-chloro-quinazoline.
References
-
Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842-1848. [Link]
-
Chen, Y., et al. (2017). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Angewandte Chemie International Edition, 56(5), 1371-1375. [Link]
-
HYDROLYSIS REACTIONS. (2018). [Link]
-
Analytical Instruments for Stability. (n.d.). [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2020). Chemistry Stack Exchange. [Link]
-
THE HYDROXYLATION OF AROMATIC RINGS. (n.d.). [Link]
-
Frontier, A. (2024, April 10). How to troubleshoot experiments. Chemistry World. [Link]
-
Wuest, M., et al. (2011). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. Nuclear Medicine and Biology, 38(4), 461-473. [Link]
-
El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2011, 295491. [Link]
-
de Souza, A. S., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2199-2208. [Link]
-
Bibel, B. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
Separation Science. (2024, March 24). Analytical Techniques In Stability Testing. [Link]
-
Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 69(4), 763-768. [Link]
-
Reactions of Substituent Groups. (2023, January 22). Chemistry LibreTexts. [Link]
-
Garcia, R., et al. (2008). A quinazoline-derivative DOTA-type gallium(III) complex for targeting epidermal growth factor receptors: Synthesis, characterisation and biological studies. Journal of Biological Inorganic Chemistry, 13(8), 1231-1243. [Link]
-
Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Sci-Hub. [Link]
-
Galić, N., et al. (2020). The influence of pH on the stability of antazoline: kinetic analysis. RSC Advances, 10(49), 29339-29347. [Link]
-
Cheng, X., et al. (2003). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Walse, S. S., et al. (2012). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Environmental Science & Technology, 46(20), 11095-11103. [Link]
-
Wang, Y., et al. (2012). Degradation kinetics of larotaxel and identification of its degradation products in alkaline condition. Journal of Pharmaceutical and Biomedical Analysis, 66, 304-309. [Link]
-
Smith, C. M., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1223-1227. [Link]
-
Galić, N., et al. (2020). The influence of pH on the stability of antazoline: Kinetic analysis. ResearchGate. [Link]
-
El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Sci-Hub. [Link]
-
BACTERIAL DEGRADATION PRODUCTS OF RIBOFLAVIN. IV. OXIDATIVE CLEAVAGE OF 1-RIBITYL-2,3-DIKETO-1,2,3, 4-TETRAHYDRO-6,7-DIMETHYLQUINOXALINE TO 6,7-DIMETHYLQUINOXALINE-2,3-DIOL AND RIBOSE. (1963). Biochemische Zeitschrift, 338, 561-581. [Link]
-
Weissmann, G., Sessa, G., & Bevans, V. (1967). Effect of DMSO on the stabilization of lysosomes by cortisone and chloroquine in vitro. Annals of the New York Academy of Sciences, 141(1), 326-332. [Link]
-
Mancera, R. L. (2011). A molecular mechanism of solvent cryoprotection in aqueous DMSO solutions. Physical Chemistry Chemical Physics, 13(10), 3839-3842. [Link]
-
Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588-592. [Link]
-
Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Drug Discovery Technologies, 3(1), 3-23. [Link]
Sources
- 1. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. esisresearch.org [esisresearch.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Instruments for Stability – Pharma Stability [pharmastability.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6,7-Diacetoxy-4-chloro-quinazoline
Welcome to the technical support center for the synthesis of 6,7-Diacetoxy-4-chloro-quinazoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and minimize the formation of unwanted byproducts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 6,7-Diacetoxy-4-chloro-quinazoline, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Yield of 6,7-Diacetoxy-4-chloro-quinazoline and Presence of Unreacted Starting Material
Question: My reaction is showing a low yield of the desired 6,7-Diacetoxy-4-chloro-quinazoline, and I'm recovering a significant amount of the 6,7-Diacetoxy-quinazolin-4-one starting material. What could be the cause, and how can I improve the conversion?
Answer:
This issue commonly points to incomplete chlorination. The conversion of a quinazolin-4-one to a 4-chloro-quinazoline is a critical step that can be influenced by several factors.
Potential Causes and Solutions:
-
Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is crucial. While a minimum of one molar equivalent of POCl₃ is required for the conversion, an excess is often necessary to drive the reaction to completion.[1][2][3]
-
Recommendation: Increase the molar equivalents of the chlorinating agent. A common range is 3 to 10 equivalents relative to the starting quinazolinone. It is advisable to start with a moderate excess (e.g., 5 equivalents) and optimize from there.
-
-
Presence of Moisture: Chlorinating agents like POCl₃ and SOCl₂ react vigorously with water.[4] Any moisture in the starting material, solvent, or reaction setup will consume the reagent, reducing its effective concentration and hindering the chlorination of the quinazolinone. This can also lead to the formation of phosphoric acid or sulfuric acid, which can complicate the work-up and purification.
-
Recommendation: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and ensure the 6,7-Diacetoxy-quinazolin-4-one starting material is thoroughly dried, for instance, by drying under high vacuum.
-
-
Inadequate Reaction Temperature or Time: The chlorination reaction requires sufficient thermal energy to proceed to completion. The reaction of quinazolones with POCl₃ typically involves an initial phosphorylation at a lower temperature, followed by conversion to the chloroquinazoline at a higher temperature.[1][2][3]
-
Recommendation: Ensure the reaction is heated to an appropriate temperature, typically refluxing in the chosen solvent. For POCl₃, temperatures between 70-110°C are common.[1][2][3] Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.
-
-
Poor Solubility of Starting Material: If the 6,7-Diacetoxy-quinazolin-4-one has poor solubility in the reaction solvent, it can limit the reaction rate.
-
Recommendation: Consider using a co-solvent to improve solubility. For chlorinations with POCl₃, toluene or xylene can be effective.[5] In some cases, a high-boiling polar aprotic solvent might be suitable, but compatibility with the chlorinating agent must be verified.
-
Issue 2: Formation of a Dark, Tarry, or Insoluble Byproduct
Question: During the chlorination step, my reaction mixture turns dark, and I'm observing the formation of a significant amount of tar-like or insoluble material, which complicates purification. What is causing this, and how can I prevent it?
Answer:
The formation of dark, polymeric byproducts is often a sign of side reactions, which can be triggered by harsh reaction conditions or the presence of reactive functional groups.
Potential Causes and Solutions:
-
Excessive Reaction Temperature: While heat is necessary, excessively high temperatures can lead to decomposition of the starting material or product, as well as polymerization reactions. The diacetoxy groups on the quinazoline ring are susceptible to hydrolysis under harsh acidic conditions at high temperatures, which can lead to further unwanted reactions.
-
Recommendation: Carefully control the reaction temperature. Use a temperature-controlled heating mantle and monitor the internal reaction temperature. It may be beneficial to run the reaction at the lower end of the effective temperature range for a longer duration.
-
-
"Pseudodimer" Formation: A known side reaction in the chlorination of quinazolones with POCl₃ is the formation of "pseudodimers." This occurs when a phosphorylated intermediate reacts with an unreacted quinazolone molecule.[1][2][3] This is more likely to happen if the reaction is not properly controlled.
-
Recommendation: To suppress pseudodimer formation, the reaction can be performed in two stages. First, conduct the initial phosphorylation at a lower temperature (e.g., < 25°C) under basic conditions (e.g., in the presence of a tertiary amine like triethylamine or N,N-diisopropylethylamine).[1][2][3] Once the phosphorylation is complete, the mixture is then heated to a higher temperature (e.g., 70-90°C) to facilitate the conversion to the chloroquinazoline.[1][2][3]
-
-
Reaction with Acetoxy Groups: The acetoxy groups are generally stable under anhydrous chlorination conditions. However, if any water is present, it can lead to the hydrolysis of the acetoxy groups to hydroxyl groups. These hydroxyl groups can then react with the chlorinating agent or other intermediates, leading to a complex mixture of byproducts.
-
Recommendation: As mentioned previously, strictly anhydrous conditions are paramount.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 6,7-Diacetoxy-4-chloro-quinazoline.
1. What is the best chlorinating agent for the synthesis of 6,7-Diacetoxy-4-chloro-quinazoline?
Both phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are commonly used for the chlorination of quinazolin-4-ones.[6]
-
Phosphorus Oxychloride (POCl₃): This is a very effective and widely used reagent for this transformation.[3][7] It often gives good yields, but the reaction can sometimes be sluggish and may require higher temperatures. Careful control of the reaction conditions is necessary to avoid the formation of phosphorylated byproducts and pseudodimers.[1][2][3]
-
Thionyl Chloride (SOCl₂): In some cases, thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), can be a more reactive and efficient chlorinating agent, potentially allowing for lower reaction temperatures and shorter reaction times.[6][8] For the synthesis of the related 4-chloro-6,7-dimethoxyquinazoline, using thionyl chloride as both the reagent and solvent has been reported to give high yields of up to 90%.[6]
The choice between POCl₃ and SOCl₂ may depend on the specific substrate and the desired reaction conditions. It is recommended to perform small-scale trials to determine the optimal reagent for your specific setup.
2. How can I effectively monitor the progress of the chlorination reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.
-
TLC System: A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The exact ratio will need to be determined experimentally to achieve good separation between the starting material (6,7-Diacetoxy-quinazolin-4-one) and the product (6,7-Diacetoxy-4-chloro-quinazoline).
-
Visualization: The spots can be visualized under UV light (254 nm). The product, being more non-polar than the starting material (due to the replacement of the hydroxyl group with a chlorine atom), should have a higher Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
3. What is the recommended work-up procedure for the chlorination reaction?
The work-up procedure is critical for isolating the product and removing excess chlorinating agent and byproducts.
-
Quenching: The reaction mixture should be cooled to room temperature and then slowly and carefully poured onto crushed ice or into a mixture of ice and water. This will quench the excess POCl₃ or SOCl₂. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Neutralization: The acidic aqueous solution is then neutralized. This is typically done by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide or ammonia, until the pH is neutral (pH 7-8).[6]
-
Extraction: The product can then be extracted from the aqueous layer using an organic solvent such as dichloromethane, chloroform, or ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
4. What are the best methods for purifying the final product?
The crude 6,7-Diacetoxy-4-chloro-quinazoline can be purified by a few different methods.
-
Recrystallization: This is often the most effective method for obtaining a highly pure product. A suitable solvent system for recrystallization needs to be determined experimentally. A mixture of a solvent in which the compound is soluble at high temperature and insoluble at low temperature is ideal. Common solvents for recrystallization of quinazoline derivatives include ethanol, methanol, ethyl acetate, or mixtures of these with hexane or petroleum ether.[9]
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel can be used. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically employed. The fractions containing the pure product are then combined, and the solvent is evaporated.
5. Are there any safety precautions I should be aware of when working with POCl₃ and SOCl₂?
Yes, both phosphorus oxychloride and thionyl chloride are hazardous materials and must be handled with extreme care.
-
Toxicity and Corrosivity: They are toxic, corrosive, and lachrymatory (cause tearing). They should always be handled in a well-ventilated chemical fume hood.
-
Reactivity with Water: They react violently with water, releasing toxic gases (HCl, and for SOCl₂, SO₂).[4] Ensure that all equipment is dry and that the reagents are protected from moisture.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
-
To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6,7-Diacetoxy-quinazolin-4-one (1.0 eq).
-
Add phosphorus oxychloride (5.0 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 105-110°C) and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Chlorination using Thionyl Chloride (SOCl₂) and DMF (catalytic)
-
To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6,7-Diacetoxy-quinazolin-4-one (1.0 eq) and thionyl chloride (10 volumes).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 3 drops).[6]
-
Heat the reaction mixture to reflux (approximately 76°C) and maintain this temperature for 3-5 hours.[6]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
Slowly and carefully add ice-water to the residue.
-
Neutralize the aqueous solution to pH 7-8 with dilute ammonia solution.[6]
-
Filter the resulting solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization.
Data Summary
| Chlorinating Agent | Typical Conditions | Reported Yields (for similar quinazolines) | Key Considerations |
| POCl₃ | Reflux, 4-8 hours | 44% (can be lower or higher depending on substrate)[6] | Requires higher temperatures; potential for phosphorylated byproducts.[1][2][3] |
| SOCl₂ / cat. DMF | Reflux, 3-6 hours | Up to 90%[6] | More reactive, lower reaction temperature; SO₂ byproduct is a toxic gas. |
Visualizations
General Reaction Scheme
Caption: General synthesis of 6,7-Diacetoxy-4-chloro-quinazoline.
Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for byproduct minimization.
References
Sources
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 8. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 9. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Production of 6,7-Diacetoxy-4-chloro-quinazoline
This guide is designed for researchers, chemists, and process development professionals working on the synthesis of 6,7-Diacetoxy-4-chloro-quinazoline. As a critical building block for various pharmacologically active molecules, particularly kinase inhibitors, robust and scalable access to this intermediate is paramount. This document moves beyond simple procedural outlines to provide in-depth, field-proven insights into the causality behind experimental choices, common failure points, and effective troubleshooting strategies.
Synthetic Strategy Overview: A Multi-Step Approach
The synthesis of 6,7-Diacetoxy-4-chloro-quinazoline is not a trivial one-pot reaction. It requires a logical sequence of transformations, each with its own set of challenges. The most common and logical pathway involves the initial construction of the core heterocyclic system, followed by functional group manipulations. The general workflow is outlined below.
Caption: General Synthetic Workflow for 6,7-Diacetoxy-4-chloro-quinazoline.
Troubleshooting Guides and Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Stage 1: Synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one
Question: My initial cyclization reaction to form the 6,7-Dihydroxyquinazolin-4(3H)-one precursor results in a very low yield and a complex mixture. What are the likely causes?
Answer: This is a common bottleneck. Low yields in this step typically stem from three primary factors:
-
Inadequate Reaction Temperature: The cyclization of a 2-aminobenzoic acid derivative with formamide requires significant thermal energy to drive the dehydration and ring closure.[1] Temperatures below 150-160°C are often insufficient, leading to incomplete conversion.[2]
-
Starting Material Quality: The 2-amino-4,5-dihydroxybenzoic acid starting material can be prone to oxidative degradation, appearing as dark, discolored solids. Using oxidized starting material will inevitably lead to side products and tar formation at high temperatures. Ensure your starting material is pure and light in color.
-
Suboptimal Reagent Choice: While formamide is the most common C1 source for this cyclization, formamidine acetate can sometimes offer a cleaner reaction profile, though it may also require high temperatures.[2]
Troubleshooting Action Plan:
-
Verify Temperature: Ensure your reaction temperature is maintained at a vigorous reflux, typically between 160-180°C.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Reaction times can be long, sometimes exceeding 12 hours.[1]
-
Purify Starting Material: If your 2-amino-4,5-dihydroxybenzoic acid is discolored, consider a recrystallization or charcoal treatment before use.
Stage 2: Acetylation of 6,7-Dihydroxyquinazolin-4(3H)-one
Question: I am observing incomplete acetylation, with mono-acetylated and unreacted starting material present in my crude product. How can I ensure complete conversion to the diacetate?
Answer: Incomplete acetylation is usually a problem of reagent stoichiometry or insufficient catalysis. The hydroxyl groups on the quinazolinone ring are phenolic and moderately acidic, but their acetylation requires activation.
-
Causality: The reaction proceeds via nucleophilic attack of the hydroxyl groups on the carbonyls of acetic anhydride. This process is greatly accelerated by a base. Pyridine is often used as both the base and solvent, but for a more robust reaction, a catalytic amount of N,N-Dimethyl-4-aminopyridine (DMAP) is highly recommended.[1] DMAP is a hyper-nucleophilic acylation catalyst that generates a highly reactive acetylpyridinium intermediate.
-
Solution:
-
Use a significant excess of acetic anhydride (3-5 equivalents).
-
Use pyridine as the solvent or co-solvent.
-
Add 0.1 equivalents of DMAP to the reaction mixture.
-
Heat the reaction to 80-100°C to ensure both hydroxyl groups react.[1]
-
Stage 3: Chlorination of 6,7-Diacetoxyquinazolin-4(3H)-one
This is the most critical and often most problematic step in the sequence.
Question: My chlorination reaction with phosphorus oxychloride (POCl₃) is extremely sluggish, even at reflux. What is preventing the reaction from proceeding?
Answer: This is a classic issue related to the formation of the active chlorinating species, the Vilsmeier reagent. The conversion of the 4-oxo group to the 4-chloro group does not occur with POCl₃ alone; it requires a catalytic amount of N,N-dimethylformamide (DMF).[3][4]
-
Mechanism Insight: DMF reacts with POCl₃ to form the electrophilic Vilsmeier-Haack reagent, [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻. This reagent activates the 4-oxo group (in its tautomeric 4-hydroxy form), facilitating nucleophilic attack by chloride. Without DMF, this activation pathway is unavailable, and the reaction stalls.
-
Troubleshooting Action Plan:
-
Ensure you have added a catalytic amount of DMF to your reaction mixture (typically 1-5 mol%).
-
If the reaction has stalled, carefully add a few drops of DMF to the heated mixture. You should observe gas evolution and a change in the reaction's appearance as it restarts.
-
For particularly deactivated substrates, a tertiary amine base like N,N-diethylaniline can be added to scavenge the HCl produced and drive the reaction to completion.[1]
-
Caption: Troubleshooting Logic for the Chlorination Step.
Question: The reaction mixture turns black and I get significant decomposition upon heating with POCl₃. What causes this?
Answer: Decomposition or "tarring" during chlorination is often due to excessive heat or hydrolysis of the acetoxy protecting groups.
-
Thermal Instability: While high temperatures are needed, excessive heating (>120°C) can cause decomposition of the quinazoline core, which is somewhat electron-deficient due to the chloro and acetoxy substituents.
-
Protecting Group Instability: POCl₃ is a harsh dehydrating agent. If any water is present, it can generate HCl in situ, which can catalyze the hydrolysis of the ester groups. The newly freed phenolic hydroxyls are highly reactive towards POCl₃ and can lead to phosphate esters and other polymeric side products, resulting in a tarry mixture.
-
Solution:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and reagents (especially POCl₃) are fresh and dry.
-
Temperature Control: Do not exceed the recommended temperature. A preheated oil bath at 100-110°C is often sufficient.[1]
-
Alternative Reagent: Thionyl chloride (SOCl₂) with catalytic DMF can also be effective and sometimes allows for lower reaction temperatures (reflux at ~76°C), potentially reducing degradation.[2][5]
-
Question: My workup procedure gives a very low yield of the 4-chloro product. Where could I be losing my compound?
Answer: The workup is as critical as the reaction itself. The 4-chloro group is highly susceptible to hydrolysis back to the 4-oxo group, especially in the presence of water and base.
-
Causality: Quenching the reaction mixture by pouring it directly into water or an aqueous base is a common mistake. The heat of quenching and the presence of water can rapidly hydrolyze the product. The product is also a solid that can be difficult to extract if it precipitates in an uncontrolled manner.
-
Optimized Workup Protocol:
-
Cool the reaction mixture to room temperature.
-
Remove the excess POCl₃ or SOCl₂ under reduced pressure. This is the most crucial step.[4]
-
Add a high-boiling-point solvent like toluene and co-evaporate (azeotrope) to remove the last traces of the chlorinating agent.[1]
-
Dissolve the residue in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Very carefully pour the organic solution into ice-cold water or a saturated sodium bicarbonate solution with vigorous stirring. The cold temperature slows the rate of hydrolysis.
-
Quickly separate the organic layer, wash with brine, dry over MgSO₄ or Na₂SO₄, and evaporate to yield the crude product.
-
Stage 4: Purification and Analysis
Question: What is the recommended method for purifying the final 6,7-Diacetoxy-4-chloro-quinazoline, and how do I confirm its identity?
Answer:
-
Purification: The crude product is typically a solid (light brown or yellow).[1]
-
Trituration: The first purification step should be trituration with a solvent that dissolves impurities but not the product. Cold diethyl ether or a hexane/ethyl acetate mixture can be effective.
-
Recrystallization: If further purification is needed, recrystallization from a solvent system like toluene, ethyl acetate/hexane, or isopropanol is recommended.
-
Chromatography: For very high purity, flash column chromatography on silica gel is the best option. A gradient of ethyl acetate in hexanes is a typical mobile phase. The product should be handled quickly on silica, as prolonged exposure to the acidic silica gel can cause some degradation.
-
-
Analysis and Confirmation:
-
TLC: To monitor the reaction and column fractions.
-
¹H NMR: This is essential for structural confirmation. Expect to see singlets for the two aromatic protons on the quinazoline ring, a singlet for the proton at the 2-position, and two singlets for the acetyl methyl groups.[4]
-
LC-MS: To confirm the molecular weight and assess purity. The mass spectrum should show a characteristic isotopic pattern for the single chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[6]
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Key Experimental Protocols & Data
Summary of Typical Reaction Conditions
| Step | Precursor | Reagents & Solvents | Temp (°C) | Time (h) | Typical Yield |
| 1. Acetylation | 6,7-Dihydroxyquinazolin-4(3H)-one | Acetic Anhydride, Pyridine, DMAP (cat.) | 100 | 6 | >90%[1] |
| 2. Chlorination | 6,7-Diacetoxyquinazolin-4(3H)-one | POCl₃, N,N-diethylaniline | 100 | 0.5 - 1 | ~85-90%[1] |
| 2. (Alternative) | 6,7-Diacetoxyquinazolin-4(3H)-one | SOCl₂, DMF (cat.) | 75-80 | 4 - 6 | ~90%[2][5] |
Protocol 1: Acetylation of 6,7-Dihydroxyquinazolin-4(3H)-one
-
Suspend 6,7-Dihydroxyquinazolin-4(3H)-one (1.0 eq) in acetic anhydride (5.0 eq).
-
Add pyridine (10 volumes) followed by N,N-dimethyl-4-aminopyridine (DMAP, 0.1 eq).
-
Heat the mixture to 100°C under an inert atmosphere (e.g., Nitrogen or Argon) for 6 hours.[1]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture and pour it into a crushed ice/water solution.
-
Stir until a precipitate forms. Filter the white solid, wash thoroughly with water, and dry under vacuum over P₂O₅ to afford 6,7-Diacetoxyquinazolin-4(3H)-one.[1]
Protocol 2: Chlorination using Phosphorus Oxychloride (POCl₃)
-
To a flask containing 6,7-Diacetoxyquinazolin-4(3H)-one (1.0 eq), add N,N-diethylaniline (1.5 eq) and phosphorus oxychloride (POCl₃, 4 volumes).[1]
-
Immerse the flask in a preheated oil bath at 100°C and stir for 30 minutes.
-
Cool the mixture to 80°C and stir for an additional 30 minutes.[1]
-
Cool to room temperature and remove the excess POCl₃ under reduced pressure.
-
Add toluene (3 x 5 volumes) and evaporate each time to azeotropically remove residual POCl₃.
-
Dissolve the crude residue in dichloromethane (DCM, 10 volumes).
-
Slowly pour the DCM solution into a vigorously stirred beaker of crushed ice/water.
-
Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 6,7-Diacetoxy-4-chloro-quinazoline as a light brown solid.[1] Purify as needed.
References
- BenchChem. (2025).
- ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)
- Alcaro, S., et al. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI.
- Guidechem. (n.d.). How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?.
- National Institutes of Health. (n.d.). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES.
- ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C)
- Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
- Google Patents. (n.d.).
- ChemicalBook. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 4. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to Quinazoline-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline-based inhibitors. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of acquired resistance, a common hurdle in the clinical application of these targeted therapies. Our focus is on providing practical, evidence-based solutions to guide your experimental design and data interpretation.
Introduction to Quinazoline-Based Inhibitors and Resistance
Quinazoline-based compounds are a cornerstone of targeted cancer therapy, particularly as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase in non-small cell lung cancer (NSCLC).[1][2] First-generation inhibitors like gefitinib and erlotinib, and second-generation inhibitors such as afatinib, have shown significant efficacy in patients with activating EGFR mutations (e.g., exon 19 deletions or L858R).[1][3][4] However, the initial positive response is often followed by the development of acquired resistance, typically within 9 to 15 months.[5] This guide will walk you through the common mechanisms of resistance and provide actionable strategies to investigate and potentially overcome them in a research setting.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with quinazoline-based inhibitors and resistance models.
Q1: What are the primary mechanisms of acquired resistance to first- and second-generation quinazoline-based EGFR inhibitors?
A1: The most prevalent mechanism of acquired resistance, accounting for approximately 50-60% of cases, is the emergence of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[6][7][8] Other significant mechanisms include:
-
Bypass Pathway Activation: Amplification or activation of alternative signaling pathways, most notably the MET proto-oncogene, can provide an alternative route for tumor cell survival and proliferation, bypassing the need for EGFR signaling.[9][10][11] MET amplification is observed in up to 22% of patients with acquired resistance.[12]
-
Histological Transformation: In a smaller subset of cases (approximately 5-15%), the adenocarcinoma can transform into small cell lung cancer (SCLC), a different histological subtype that is not dependent on EGFR signaling.[13][14][15]
-
Other EGFR Mutations: Less common secondary mutations in EGFR, such as L747S, D761Y, and T854A, have also been reported to confer resistance.[6]
Q2: My cells are showing resistance to a third-generation EGFR inhibitor like osimertinib. What are the likely causes?
A2: Osimertinib is a third-generation EGFR TKI designed to be effective against the T790M resistance mutation.[8][16] However, resistance to osimertinib can also develop. The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S.[17][18] The C797S mutation prevents the covalent binding of irreversible inhibitors like osimertinib.[17] Other resistance mechanisms to third-generation inhibitors include:
-
MET Amplification: Similar to first- and second-generation inhibitors, MET amplification is a frequent cause of resistance to osimertinib, occurring in about 15% of cases.[19]
-
Histological Transformation: Transformation to SCLC can also occur after treatment with third-generation inhibitors.[13]
-
Activation of other signaling pathways: Alterations in pathways involving KRAS, PIK3CA, and BRAF have also been implicated in osimertinib resistance.
Q3: How can I detect the T790M mutation in my experimental model?
A3: Several molecular techniques can be used to detect the T790M mutation. The choice of method will depend on the sensitivity required and the nature of your sample (cell lines, patient-derived xenografts, or clinical samples).
-
Real-Time PCR (RT-PCR): Assays like the therascreen EGFR RGQ PCR kit are optimized for detecting common EGFR mutations, including T790M, and are often used in clinical diagnostics.[20]
-
Digital Droplet PCR (ddPCR): This is a highly sensitive method that allows for the absolute quantification of mutant alleles, making it suitable for detecting low-frequency mutations in samples like circulating tumor DNA (ctDNA).[21]
-
Next-Generation Sequencing (NGS): NGS provides a comprehensive view of the genomic landscape and can detect a wide range of mutations, including novel or rare resistance mutations, in addition to T790M.[21]
Q4: What is a "liquid biopsy" and how can it be used to monitor for resistance?
A4: A liquid biopsy involves the analysis of circulating tumor DNA (ctDNA) from a blood sample.[21][22] This minimally invasive technique can be used to detect EGFR mutations, including sensitizing mutations and resistance mutations like T790M.[21][22] It is particularly useful for monitoring patients over time, as it allows for repeated sampling to detect the emergence of resistance mutations as the disease progresses.[21] However, ctDNA testing can sometimes produce false-negative results, so a tissue biopsy is still considered the gold standard if the liquid biopsy is negative.[22]
Troubleshooting Guides
This section provides structured troubleshooting guides for common scenarios encountered during in vitro and in vivo experiments involving resistance to quinazoline-based EGFR inhibitors.
Guide 1: Investigating Acquired Resistance in a Cell Line Model
Scenario: Your EGFR-mutant cancer cell line, initially sensitive to a first-generation EGFR inhibitor (e.g., gefitinib), has developed resistance after prolonged exposure to the drug.
Objective: To identify the mechanism of resistance.
Experimental Workflow:
Caption: Workflow for investigating acquired resistance.
Step-by-Step Protocol:
-
Confirm Resistance: Perform a dose-response assay to confirm the increased IC50 of the resistant cell line to the first-generation EGFR inhibitor compared to the parental sensitive cell line.
-
Molecular Characterization:
-
T790M Mutation Screening: Extract genomic DNA from both parental and resistant cell lines. Use a highly sensitive method like ddPCR or targeted NGS to screen for the T790M mutation.[21]
-
MET Amplification Analysis: If T790M is not detected, assess MET gene amplification using Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR).[12]
-
Comprehensive Genomic Analysis: For a more unbiased approach, consider whole-exome or whole-transcriptome sequencing to identify other potential resistance mechanisms.
-
-
Pathway Activation Analysis:
-
Perform Western blotting to assess the phosphorylation status of key signaling proteins, including EGFR, MET, AKT, and ERK, in both parental and resistant lines, with and without inhibitor treatment. Increased p-MET in the resistant line would suggest MET pathway activation.
-
-
Functional Validation and Overcoming Resistance:
-
If T790M is positive: Treat the resistant cells with a third-generation EGFR inhibitor like osimertinib and assess for restoration of sensitivity.[16]
-
If MET is amplified: Treat the resistant cells with a MET inhibitor (e.g., crizotinib, capmatinib) alone and in combination with the original EGFR inhibitor.[19] The combination is often more effective.[11]
-
Guide 2: Characterizing Histological Transformation in a Patient-Derived Xenograft (PDX) Model
Scenario: A PDX model derived from an EGFR-mutant NSCLC patient who responded to and then progressed on an EGFR inhibitor shows rapid tumor growth and decreased sensitivity to the inhibitor.
Objective: To determine if histological transformation to SCLC has occurred.
Experimental Workflow:
Caption: Workflow for identifying SCLC transformation.
Step-by-Step Protocol:
-
Tumor Re-biopsy: Obtain tumor tissue from the resistant PDX model.
-
Histopathological Examination:
-
Perform Hematoxylin and Eosin (H&E) staining on the tumor sections to assess the morphology. Look for features characteristic of SCLC, such as small cells with scant cytoplasm, finely granular nuclear chromatin, and absent or inconspicuous nucleoli.
-
-
Immunohistochemistry (IHC):
-
Stain tumor sections for neuroendocrine markers such as synaptophysin, chromogranin A, and CD56.[13] Positive staining for these markers is indicative of SCLC.
-
-
Genetic Analysis:
-
Therapeutic Response Testing:
Signaling Pathways in EGFR Inhibitor Resistance
Understanding the underlying signaling pathways is crucial for developing strategies to overcome resistance.
Caption: Key signaling pathways in EGFR inhibitor resistance.
This diagram illustrates how the T790M mutation can block the action of first- and second-generation EGFR inhibitors, and how MET amplification can activate downstream signaling through the PI3K/AKT pathway, thus bypassing the need for EGFR signaling.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of different generations of EGFR inhibitors against wild-type and mutant EGFR.
| Inhibitor Class | Example | Wild-Type EGFR IC50 (nM) | Activating Mutation (e.g., L858R) IC50 (nM) | T790M Resistance Mutation IC50 (nM) |
| 1st Generation | Gefitinib | ~100-2000 | ~10-50 | >1000 |
| 2nd Generation | Afatinib | ~10 | ~0.5 | ~10 |
| 3rd Generation | Osimertinib | ~500 | ~15 | ~1 |
Data are approximate and can vary depending on the specific assay conditions.
Conclusion
Addressing resistance to quinazoline-based inhibitors is a complex but critical aspect of cancer research and drug development. A systematic approach involving molecular profiling, pathway analysis, and functional validation is essential for elucidating the underlying resistance mechanisms. The insights gained from such studies are invaluable for the development of next-generation inhibitors and combination therapies to improve patient outcomes.
References
-
Roengvoraphoj, M., et al. (2017). Clinical strategies for acquired epidermal growth factor receptor tyrosine kinase inhibitor resistance in non-small-cell lung cancer patients. Oncotarget. [Link]
-
Wang, S., et al. (2018). The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. Signal Transduction and Targeted Therapy. [Link]
-
Iezzi, R., et al. (2021). Small Cell Lung Cancer Transformation as a Resistance Mechanism to Osimertinib in Epidermal Growth Factor Receptor-Mutated Lung Adenocarcinoma: Case Report and Literature Review. Frontiers in Oncology. [Link]
-
Yun, C. H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences. [Link]
-
Lee, J., et al. (2018). Small Cell Transformation: An Increasingly Common Mechanism of Resistance in EGFR-Mutated Lung Cancer. Targeted Oncology. [Link]
-
Rolfo, C., et al. (2014). Met amplification induces an aggressive phenotype in EGFR tyrosine kinase inhibitors resistant non-small-cell lung cancer. European Respiratory Society. [Link]
-
To, K. K. W., et al. (2017). Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer. Cancer Letters. [Link]
-
Sequist, L. V. (2019). Understanding EGFR Resistance in Patients With MET-Amplified NSCLC. Targeted Oncology. [Link]
-
Thress, K. S., et al. (2015). Acquired Resistance of EGFR-Mutant Lung Cancer to a T790M-Specific EGFR Inhibitor: Emergence of a Third Mutation (C797S) in the EGFR Tyrosine Kinase Domain. Cancer Discovery. [Link]
-
Su, K. Y., et al. (2012). The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Generation EGFR Inhibitor. Molecular Cancer Therapeutics. [Link]
-
Engelman, J. A., et al. (2007). Pre-existence and clonal selection of MET amplification in EGFR mutant NSCLC. Cancer Cell. [Link]
-
Ma, P. C., et al. (2011). T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. Journal of Thoracic Disease. [Link]
-
Le, X., et al. (2023). The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications. Cancers. [Link]
-
Jänne, P., & Girard, N. (2025). Overcoming EGFR-TKI resistance: Emerging therapies and biomarker strategies in NSCLC. touchONCOLOGY. [Link]
-
Li, X., et al. (2023). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. European Journal of Medicinal Chemistry. [Link]
-
Singh, R., et al. (2024). Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019-2024). RSC Medicinal Chemistry. [Link]
-
Wu, Y. L., & Yang, J. C. H. (2018). Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line. Cancers. [Link]
-
Lin, J. J., et al. (2018). Novel Third-Generation EGFR Tyrosine Kinase Inhibitors and Strategies to Overcome Therapeutic Resistance in Lung Cancer. Clinical Cancer Research. [Link]
-
Zhang, Y., et al. (2023). Clinical and molecular profiling of EGFR-mutant lung adenocarcinomas transformation to small cell lung cancer during TKI treatment. BMC Cancer. [Link]
-
Patel, H. M., et al. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & Medicinal Chemistry. [Link]
-
Zhang, T., et al. (2024). Potential therapeutic option for EGFR-mutant small cell lung cancer transformation: a case report and literature review. Frontiers in Oncology. [Link]
-
Ramalingam, S. S., & Sequist, L. V. (2015). Combating Acquired Resistance to Tyrosine Kinase Inhibitors in Lung Cancer. American Society of Clinical Oncology Educational Book. [Link]
-
Kumar, A., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Drug Targets. [Link]
-
Yoshida, T., et al. (2024). Combination Therapy with EGFR Tyrosine Kinase Inhibitors and TEAD Inhibitor Increases Tumor Suppression Effects in EGFR Mutation-positive Lung Cancer. Molecular Cancer Therapeutics. [Link]
-
ESMO. (n.d.). EGFR-mutated NSCLC: Systemic Progression or TKI Resistance. ESMO Living Guidelines. [Link]
-
Neal, J. W., & Wakelee, H. A. (2024). Management of Treatment Resistance in Patients With Advanced Epidermal Growth Factor Receptor–Mutated Lung Cancer: Personalization, Parsimony, and Partnership. Journal of Clinical Oncology. [Link]
-
Gajić, S., et al. (2021). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry. [Link]
-
Park, K., et al. (2016). Afatinib versus gefitinib as first-line treatment of patients with EGFR mutation-positive non-small-cell lung cancer (LUX-Lung 7): a phase 2B, open-label, randomised controlled trial. The Lancet Oncology. [Link]
-
Yang, J., et al. (2022). Small Cell Lung Cancer Transformation following Treatment in EGFR-Mutated Non-Small Cell Lung Cancer. Cancers. [Link]
-
Jackman, D., et al. (2010). Management of acquired resistance to EGFR kinase inhibitors in advanced NSCLC. Journal of Clinical Oncology. [Link]
-
Douillard, J. Y., et al. (2014). Guide to detecting epidermal growth factor receptor (EGFR) mutations in ctDNA of patients with advanced non-small-cell lung cancer. European Journal of Cancer. [Link]
-
Singh, M., et al. (2025). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Current Computer-Aided Drug Design. [Link]
-
Kim, Y., et al. (2022). Evaluation of MET alteration in EGFR-mutant non-small cell lung cancer patients treated with EGFR tyrosine kinase inhibitor from paired biopsy: A retrospective cohort study. Precision and Future Medicine. [Link]
-
EGFR Resisters. (2021). EGFR TKIs: Resistance Mechanisms and Treatments. [Link]
-
Scott, J. S., et al. (2021). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. MedChemComm. [Link]
-
Ricciuti, B., et al. (2023). Understanding Non-Small-Cell Lung Cancer: Biology, Therapeutics and Drug Resistance. Cancers. [Link]
-
Chilingirova, N., et al. (2017). Detecting EGFR Mutations in Patients with Non-small Cell Lung Cancer. Cureus. [Link]
-
American Association for Clinical Chemistry. (2020). EGFR Mutation Testing. Lab Tests Online. [Link]
-
El-Damasy, D. A., et al. (2020). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]
-
Massive Bio. (2026). Predictive Factor. [Link]
-
Pennell, N. A. (2019). Molecular Testing for EGFR Mutations: What Pathologists Need to Know. YouTube. [Link]
Sources
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egfrcancer.org [egfrcancer.org]
- 5. youtube.com [youtube.com]
- 6. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. targetedonc.com [targetedonc.com]
- 11. Pre-existence and clonal selection of MET amplification in EGFR mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of MET alteration in EGFR-mutant non-small cell lung cancer patients treated with EGFR tyrosine kinase inhibitor from paired biopsy: A retrospective cohort study [pfmjournal.org]
- 13. Small Cell Lung Cancer Transformation as a Resistance Mechanism to Osimertinib in Epidermal Growth Factor Receptor-Mutated Lung Adenocarcinoma: Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. Frontiers | Potential therapeutic option for EGFR-mutant small cell lung cancer transformation: a case report and literature review [frontiersin.org]
- 16. Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acquired Resistance of EGFR-Mutant Lung Cancer to a T790M-Specific EGFR Inhibitor: Emergence of a Third Mutation (C797S) in the EGFR Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detecting EGFR Mutations in Patients with Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guide to detecting epidermal growth factor receptor (EGFR) mutations in ctDNA of patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. testing.com [testing.com]
- 23. Clinical and molecular profiling of EGFR-mutant lung adenocarcinomas transformation to small cell lung cancer during TKI treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 6,7-Diacetoxy-4-chloro-quinazoline
This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive technical overview, troubleshooting strategies, and detailed protocols to address the challenges associated with the bioavailability of 6,7-Diacetoxy-4-chloro-quinazoline.
Introduction to 6,7-Diacetoxy-4-chloro-quinazoline and its Bioavailability Challenges
6,7-Diacetoxy-4-chloro-quinazoline is a quinazoline derivative with potential applications in various research fields. Quinazoline-based compounds are often investigated for their diverse pharmacological activities.[1][2] However, a common hurdle in their development is poor oral bioavailability, which can stem from low aqueous solubility and other physicochemical and metabolic factors.[3][4] The structure of 6,7-Diacetoxy-4-chloro-quinazoline, with its diacetoxy groups, suggests it may act as a prodrug, where the ester groups are cleaved by endogenous esterases to yield the more polar diol active metabolite. Understanding and overcoming the barriers to its effective absorption is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the bioavailability of 6,7-Diacetoxy-4-chloro-quinazoline?
A1: The primary limiting factors are likely its low aqueous solubility, which is characteristic of many hydrophobic quinazoline derivatives.[3] This poor solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption. Additionally, as a prodrug, the efficiency of its conversion to the active diol form by esterases and the potential for first-pass metabolism can also significantly impact its systemic exposure.
Q2: Is 6,7-Diacetoxy-4-chloro-quinazoline a prodrug?
A2: The presence of the two acetoxy (ester) groups at the 6 and 7 positions strongly suggests that it is a prodrug. These ester groups can be hydrolyzed by esterase enzymes present in the body (e.g., in the gut wall, liver, and blood) to release the active 6,7-dihydroxy (diol) form of the molecule.[2] This strategy is often employed to improve the permeability of a polar parent drug by masking hydrophilic groups.
Q3: What is a good starting point for solubilizing this compound for in vitro assays?
A3: For in vitro experiments, the initial step is to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.[5] If the compound precipitates when diluted into your aqueous assay buffer, you may need to consider using co-solvents, surfactants, or cyclodextrins to maintain its solubility.[3][5] Always include a vehicle control in your experiments to account for any effects of the solvent system.
Q4: What are the key Biopharmaceutics Classification System (BCS) considerations for this compound?
Troubleshooting Guide: From Benchtop to Preclinical Models
This section provides solutions to specific problems you may encounter during your research with 6,7-Diacetoxy-4-chloro-quinazoline.
In Vitro Solubility and Dissolution
Problem: My compound precipitates out of solution during my in vitro assay, leading to inconsistent results.
Probable Cause: The aqueous solubility of the compound is exceeded when the DMSO stock is diluted into the assay medium.
Recommended Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent-induced artifacts and cytotoxicity.[5]
-
Use of Co-solvents: For some assays, a small percentage of another organic co-solvent like ethanol in the final assay buffer can help maintain solubility.[7]
-
Incorporate Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) can form micelles to encapsulate the compound and keep it in solution.[3]
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, thereby increasing its aqueous solubility.[3]
Experimental Protocol: Determining Apparent Solubility in Different Media
-
Prepare a 10 mM stock solution of 6,7-Diacetoxy-4-chloro-quinazoline in 100% DMSO.
-
In separate microcentrifuge tubes, add an excess amount of the compound to various aqueous buffers (e.g., PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid).
-
Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated analytical method, such as HPLC-UV.
In Vivo Formulation and Administration
Problem: I am observing low and highly variable plasma concentrations after oral administration to rodents.
Probable Cause: Poor dissolution and absorption from the GI tract due to the compound's low aqueous solubility. The formulation is not adequately dispersing in the GI fluids.
Recommended Solutions:
-
Particle Size Reduction (Micronization): Decreasing the particle size of the solid compound increases the surface area available for dissolution. This can be achieved through techniques like jet milling.[6]
-
Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can prevent crystallization and maintain it in a higher energy amorphous state, which has a faster dissolution rate.[6]
-
Lipid-Based Formulations (LBFs): For hydrophobic compounds, LBFs such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral absorption by presenting the drug in a solubilized state.[8][9]
dot
Caption: Strategies to improve the bioavailability of poorly soluble compounds.
Experimental Protocol: Preparation of a Suspension for Oral Gavage in Mice
A common starting point for preclinical oral dosing in rodents is a suspension. A widely used vehicle is a mixture of 0.5% w/v carboxymethylcellulose (CMC) and 0.25% v/v Tween 80 in water.[7]
-
Vehicle Preparation:
-
In a suitable container, add the required amount of 0.5% CMC to purified water and stir until a homogenous solution is formed.
-
Add 0.25% Tween 80 to the CMC solution and mix thoroughly.
-
-
Suspension Preparation:
-
Weigh the required amount of micronized 6,7-Diacetoxy-4-chloro-quinazoline.
-
In a mortar, add a small amount of the vehicle to the compound and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration.
-
Continuously stir the suspension during dosing to ensure homogeneity.
-
| Formulation Component | Purpose | Typical Concentration Range |
| Carboxymethylcellulose (CMC) | Suspending agent | 0.5 - 1.0% w/v |
| Tween 80 (Polysorbate 80) | Wetting agent/surfactant | 0.1 - 0.5% v/v |
| Hydroxypropyl-β-cyclodextrin | Solubilizing agent | 10 - 40% w/v |
| PEG 400 | Co-solvent | 10 - 30% v/v |
| Labrasol® | Surfactant for SEDDS | 30 - 60% w/w |
| Capmul® MCM | Oil for SEDDS | 10 - 40% w/w |
| Transcutol® | Co-solvent for SEDDS | 10 - 30% w/w |
| Table 1: Common Excipients for Preclinical Oral Formulations |
Metabolism and Prodrug Conversion
Problem: The parent compound (diacetoxy form) is detected in plasma, but the expected active metabolite (diol form) is low or absent.
Probable Cause: Inefficient hydrolysis of the ester prodrug by esterases, or rapid clearance of the active metabolite.
Recommended Solutions:
-
In Vitro Hydrolysis Assay: Conduct experiments with liver microsomes or S9 fractions, or recombinant esterases, to determine the rate and extent of hydrolysis. This can help confirm if the compound is a viable prodrug.
-
Cross-species Comparison: Esterase activity can vary significantly between species. If developing the compound for human use, it is important to assess hydrolysis in human-derived enzyme preparations.
-
Analytical Method for Metabolite: Ensure you have a validated analytical method for quantifying the diol metabolite to accurately assess its formation and pharmacokinetics.
dot
Caption: Presumed metabolic activation of 6,7-Diacetoxy-4-chloro-quinazoline.
Analytical Troubleshooting
Problem: I am having difficulty developing a robust HPLC method for quantifying the compound in plasma.
Probable Cause: Poor peak shape, low sensitivity, or interference from plasma components.
Recommended Solutions:
-
Column and Mobile Phase Optimization: Quinazoline derivatives are often analyzed using reversed-phase HPLC (e.g., C18 column).[10][11][12] A mobile phase consisting of acetonitrile or methanol and an aqueous buffer (e.g., ammonium acetate or formic acid) is a good starting point. Gradient elution may be necessary to resolve the parent compound, its metabolite, and any endogenous interferences.
-
Sample Preparation: A protein precipitation step with acetonitrile is often sufficient for plasma sample cleanup. If further cleanup is needed, liquid-liquid extraction or solid-phase extraction (SPE) should be considered.
-
Detector Wavelength: Determine the UV absorbance maximum (λmax) of 6,7-Diacetoxy-4-chloro-quinazoline to ensure optimal detector sensitivity.
Experimental Protocol: Generic HPLC-UV Method for Quinazoline Derivatives
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at the determined λmax
-
Column Temperature: 30°C
References
-
Mikiciuk-Olasik, E., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16), 2367-2385. Available at: [Link]
-
Mischenko, V., et al. (n.d.). Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18. Drug development & registration. Available at: [Link]
-
ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives. Available at: [Link]
-
ResearchGate. (2025). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Available at: [Link]
-
PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. Available at: [Link]
-
ResearchGate. (n.d.). Oral Formulations for Preclinical Studies. Available at: [Link]
-
Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Available at: [Link]
-
Biomedical and Pharmacology Journal. (2015). Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available at: [Link]
-
Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available at: [Link]
-
PubMed. (n.d.). Microemulsion formulation for enhanced absorption of poorly soluble drugs. II. In vivo study. Available at: [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. Available at: [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Available at: [Link]
-
Bentham Science. (n.d.). Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance. Available at: [Link]
-
Dissolution Method Troubleshooting. (2022). Available at: [Link]
-
PubMed. (n.d.). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. Available at: [Link]
-
PubMed. (n.d.). Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7. Available at: [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available at: [Link]
-
MDPI. (n.d.). Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Available at: [Link]
-
PMC. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Available at: [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]
-
PubMed. (2012). Design and synthesis of 4,6-substituted-(diaphenylamino)quinazolines as potent EGFR inhibitors with antitumor activity. Available at: [Link]
-
ResearchGate. (n.d.). Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs. Available at: [Link]
-
Sarex. (n.d.). 6-Nitro-7-chloro-4-hydroxy quinazoline. Available at: [Link]
-
ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-6,7-dimethoxy-1-methyl-quinazolin-2-one. Available at: [Link]
-
Home Sunshine Pharma. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline CAS 183322-18-1. Available at: [Link]
-
PubChem. (n.d.). 4-Chloroquinazoline-6,7-diol. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. future4200.com [future4200.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to EGFR Inhibitors: Benchmarking 6,7-Diacetoxy-4-chloro-quinazoline Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC). The quinazoline scaffold has proven to be a remarkably fertile ground for the development of potent EGFR tyrosine kinase inhibitors (TKIs). This guide provides an in-depth comparison of a lesser-known quinazoline derivative, 6,7-Diacetoxy-4-chloro-quinazoline, with clinically established EGFR inhibitors: Gefitinib, Erlotinib, Afatinib, and Osimertinib.
While direct experimental data on 6,7-Diacetoxy-4-chloro-quinazoline is limited, its structural features allow for a robust theoretical comparison based on the well-established structure-activity relationships (SAR) of quinazoline-based inhibitors. This guide will delve into the mechanistic nuances, comparative potencies, and selectivity profiles of these compounds, supported by experimental protocols to empower researchers in their own investigations.
The Central Role of EGFR in Oncology
The EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation.[1] In numerous cancers, aberrant EGFR signaling, driven by overexpression or activating mutations within the kinase domain, leads to uncontrolled cell growth and tumor progression.[2] The most common activating mutations in NSCLC are deletions in exon 19 and the L858R point mutation in exon 21.[3]
The development of TKIs that compete with ATP at the kinase domain of EGFR has revolutionized the treatment of EGFR-mutant cancers.[4] This guide will explore the evolution of these inhibitors and contextualize the potential role of novel derivatives like 6,7-Diacetoxy-4-chloro-quinazoline.
The EGFR Signaling Pathway and TKI Inhibition
The binding of a growth factor to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins that activate downstream signaling cascades, ultimately leading to cell proliferation and survival. EGFR TKIs act by blocking this initial phosphorylation step.
Caption: EGFR signaling pathway and the point of TKI inhibition.
Profiling the Established EGFR Inhibitors
The clinical utility of EGFR inhibitors is defined by their potency against both wild-type (WT) and mutant forms of the receptor, their reversibility of binding, and their selectivity, which influences their therapeutic window.
First-Generation Reversible Inhibitors: Gefitinib and Erlotinib
Gefitinib and Erlotinib are the pioneers of quinazoline-based EGFR TKIs. They function as reversible, ATP-competitive inhibitors with greater affinity for EGFR harboring activating mutations compared to the wild-type receptor.[5] However, their efficacy is limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20, which increases the receptor's affinity for ATP.[5]
Second-Generation Irreversible Inhibitors: Afatinib
Afatinib was developed to overcome the resistance seen with first-generation TKIs. It is a pan-ErbB family inhibitor that irreversibly binds to EGFR, HER2, and HER4.[6] This irreversible binding is achieved through the formation of a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket. While effective against some T790M-mediated resistance, its broader activity profile can lead to increased off-target toxicities.[7]
Third-Generation Irreversible Inhibitors: Osimertinib
Osimertinib represents a significant advancement, as it was specifically designed to be a mutant-selective, irreversible inhibitor. It potently inhibits both EGFR-sensitizing mutations and the T790M resistance mutation while having significantly less activity against wild-type EGFR.[8] This enhanced selectivity translates to a wider therapeutic window and reduced side effects. However, resistance to osimertinib can emerge, often through a C797S mutation, which prevents the covalent bond formation.[9]
Comparative Potency of Established EGFR Inhibitors
The following tables summarize the biochemical and cellular potencies of the leading EGFR inhibitors against various EGFR mutations and in different NSCLC cell lines.
Table 1: Biochemical IC50 Values (nM) of EGFR Inhibitors against Different EGFR Variants
| Inhibitor | EGFR WT | EGFR L858R | EGFR Del19 | EGFR L858R/T790M | EGFR Del19/T790M |
| Gefitinib | 17.1 | ~5 | ~2 | >1000 | >1000 |
| Erlotinib | 33.25 | ~2 | ~1 | >1000 | >1000 |
| Afatinib | 31 | 0.3 | 0.8 | 57 | 165 |
| Osimertinib | ~500 | 5 | 13 | 5 | 13 |
Data compiled from multiple sources.[9][10][11] Values are approximate and can vary depending on assay conditions.
Table 2: Cellular IC50/GI50 Values (µM) in NSCLC Cell Lines
| Cell Line | EGFR Status | Gefitinib | Erlotinib | Afatinib | Osimertinib |
| A549 | WT | 8.47 | >10 | >10 | >10 |
| PC-9 | Del19 | ~0.02 | ~0.02 | 0.0008 | 0.013 |
| HCC827 | Del19 | ~0.01 | ~0.01 | ~0.001 | ~0.01 |
| NCI-H1975 | L858R/T790M | >10 | >10 | 0.057 | 0.005 |
Data compiled from multiple sources.[11][12] Values are approximate and can vary depending on assay conditions.
6,7-Diacetoxy-4-chloro-quinazoline: A Theoretical Evaluation
Based on its chemical structure, 6,7-Diacetoxy-4-chloro-quinazoline is a quinazoline derivative with key features that suggest its role as a precursor or intermediate in the synthesis of active EGFR inhibitors.
-
The Quinazoline Core: This bicyclic heterocycle is the foundational scaffold for all the compared inhibitors, providing the necessary framework for binding to the ATP pocket of the EGFR kinase domain.[13]
-
4-Chloro Group: The chlorine atom at the 4-position is a highly reactive leaving group, making the compound an excellent intermediate for nucleophilic substitution.[14] This position is where the anilino group of active inhibitors like gefitinib and erlotinib is attached.
-
6,7-Diacetoxy Groups: The substitutions at the 6 and 7 positions of the quinazoline ring are critical for high-affinity binding to EGFR.[13] The diacetoxy groups are ester functionalities. It is highly probable that these esters would act as prodrug moieties, being hydrolyzed by cellular esterases to the corresponding dihydroxy (catechol) form. The 6,7-dihydroxy-4-anilinoquinazoline scaffold is known to be a potent EGFR inhibitor.[15] This prodrug strategy could potentially enhance the compound's bioavailability.
Hypothesized Mechanism of Action and Potency:
Assuming intracellular hydrolysis of the acetoxy groups, the resulting 6,7-dihydroxy-4-substituted quinazoline would likely function as a reversible, ATP-competitive inhibitor, similar to first-generation TKIs. Its potency would be highly dependent on the nature of the substituent at the 4-position. Without the anilino group, 6,7-Diacetoxy-4-chloro-quinazoline itself is unlikely to be a potent EGFR inhibitor. However, if used as a synthetic precursor to generate a library of 4-anilino derivatives, it could yield compounds with significant anti-proliferative activity.
Experimental Workflows for Comparative Analysis
To empirically determine the inhibitory potential of a novel compound like 6,7-Diacetoxy-4-chloro-quinazoline (or its derivatives), a series of well-established in vitro assays are necessary.
Caption: A typical experimental workflow for characterizing a novel EGFR TKI.
Detailed Experimental Protocols
In Vitro EGFR Kinase Assay
Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of purified EGFR kinase (wild-type and mutant forms) and to calculate its IC50 value.
Causality: This biochemical assay isolates the interaction between the inhibitor and its direct target, the EGFR kinase domain, independent of cellular uptake, metabolism, or off-target effects. It is the primary screen to assess the direct potency of a potential inhibitor.
Self-Validation: The assay includes positive controls (known inhibitors like Gefitinib) and negative controls (vehicle, e.g., DMSO) to ensure the assay is performing correctly. A dose-response curve is generated to validate the inhibitory effect.
Methodology:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Dilute purified recombinant human EGFR kinase (WT or mutant) to the desired concentration in kinase buffer.
-
Prepare a solution of a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.
-
Prepare an ATP solution containing [γ-³³P]ATP at a concentration near the Km for EGFR.
-
Prepare serial dilutions of the test compound and control inhibitors in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add the EGFR kinase solution.
-
Add the test compound dilutions or controls to the wells and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/[γ-³³P]ATP and substrate solution.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation (MTT) Assay
Objective: To assess the cytostatic or cytotoxic effect of the test compound on the proliferation of cancer cell lines with different EGFR statuses and to determine the GI50 (concentration for 50% growth inhibition).
Causality: This assay measures the overall effect of the compound on cell viability, integrating factors like cell permeability, metabolic stability, and on-target efficacy within a cellular context. It provides a more physiologically relevant measure of a compound's potential therapeutic effect.
Self-Validation: The experiment includes untreated control cells to establish a baseline for normal cell growth and a positive control (a known EGFR inhibitor) to validate the assay's sensitivity. A blank control (media only) is used for background subtraction.
Methodology:
-
Cell Plating:
-
Culture NSCLC cell lines (e.g., A549, PC-9, NCI-H1975) in appropriate media.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and control inhibitors in the culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of the compounds.[16]
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[15]
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[15] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[15]
-
Mix thoroughly by gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell growth inhibition for each concentration compared to the untreated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 value.
-
Western Blot Analysis of EGFR Pathway Inhibition
Objective: To confirm that the test compound inhibits EGFR phosphorylation and downstream signaling pathways in intact cells.
Causality: This technique provides direct visual evidence of target engagement. A reduction in the phosphorylated forms of EGFR, AKT, and ERK confirms that the compound's anti-proliferative effect is mediated through the intended mechanism of action.
Self-Validation: A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading across all lanes. Untreated and vehicle-treated cells serve as negative controls, while cells treated with a known EGFR inhibitor act as a positive control.
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells (e.g., PC-9 or NCI-H1975) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x GI50) for a specified time (e.g., 2-6 hours).
-
For cells with low basal EGFR activity (like A549), stimulate with EGF for 15 minutes before harvesting.[17]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and denature them by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Imaging:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control. A dose-dependent decrease in the phosphorylation of EGFR and its downstream targets indicates effective pathway inhibition.
-
Conclusion
The quinazoline scaffold remains a cornerstone of EGFR-targeted therapies. While established inhibitors like Gefitinib, Erlotinib, Afatinib, and Osimertinib have well-defined roles and limitations, the exploration of novel derivatives is crucial for expanding the therapeutic arsenal and overcoming resistance.
6,7-Diacetoxy-4-chloro-quinazoline, based on its structure, is best understood as a versatile chemical intermediate or a potential prodrug. Its true value lies in its potential to be derivatized at the 4-position to generate novel 4-anilinoquinazoline compounds. The experimental protocols detailed in this guide provide a clear and robust framework for the comprehensive evaluation of such novel compounds. By systematically assessing their biochemical potency, cellular efficacy, and mechanism of action, researchers can effectively benchmark new chemical entities against the current standards of care, driving the next wave of innovation in EGFR-targeted cancer therapy.
References
-
Ismail, M. A. H., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 14(4), 347. [Link]
-
Hirano, T., et al. (2015). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 6(36), 38789–38803. [Link]
-
Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
-
Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]
-
Sabbah, D. A., Hajjo, R., & Sweidan, K. (2020). Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors. Current Topics in Medicinal Chemistry, 20(10), 815–834. [Link]
-
Gazdar, A. F. (2009). Activating and resistance mutations of EGFR in non-small-cell lung cancer: role in clinical response to EGFR tyrosine kinase inhibitors. Oncogene, 28(S1), S24–S31. [Link]
-
Ciardiello, F., et al. (2008). EGFR-targeted drugs in cancer therapy. Current Opinion in Pharmacology, 8(4), 405–411. [Link]
-
Rosell, R., et al. (2012). Erlotinib and gefitinib in patients with advanced non-small-cell lung cancer (NSCLC) and activating mutations in the epidermal growth factor receptor (EGFR). Translational Lung Cancer Research, 1(2), 126–136. [Link]
-
Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046–1061. [Link]
-
Popat, S., et al. (2014). A literature-based review of the history of 4-anilinoquinazolines as inhibitors of the epidermal growth factor receptor. Journal of Thoracic Oncology, 9(9), 1257–1267. [Link]
-
Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Anilino)quinazoline and 4-(Anilino)pyrido[d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor and the v-erbB-2 receptor tyrosine kinases. Journal of Medicinal Chemistry, 43(7), 1380–1397. [Link]
-
Sharma, S. V., et al. (2007). Epidermal growth factor receptor mutations in lung cancer. Nature Reviews Cancer, 7(3), 169–181. [Link]
-
Lynch, T. J., et al. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129–2139. [Link]
-
Johnson, M. L., & Pao, W. (2012). Western blot analysis of the epidermal growth factor receptor signaling pathway. Methods in Molecular Biology, 795, 27–41. [Link]
-
Wang, S., et al. (2019). The third-generation EGFR inhibitor osimertinib in treating non-small-cell lung cancer: a review of the clinical and real-world evidence. Frontiers in Oncology, 9, 78. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Zhou, C., et al. (2011). A review of the first-line treatment of advanced non-small-cell lung cancer with epidermal growth factor receptor mutations. Cancer, 117(22), 5068–5078. [Link]
-
Park, K., et al. (2016). Afatinib versus gefitinib as first-line treatment of patients with EGFR mutation-positive non-small-cell lung cancer (LUX-Lung 7): a phase 2B, open-label, randomised controlled trial. The Lancet Oncology, 17(5), 577–589. [Link]
-
Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49–63. [Link]
-
Sequist, L. V., et al. (2015). Rociletinib in EGFR-mutated non–small-cell lung cancer. New England Journal of Medicine, 372(18), 1700–1709. [Link]
-
Walter, A. O., et al. (2013). Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC. Cancer Discovery, 3(12), 1404–1415. [Link]
-
Li, D., et al. (2008). BIBW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models. Oncogene, 27(34), 4702–4711. [Link]
-
Jänne, P. A., et al. (2015). AZD9291 in EGFR inhibitor–resistant non–small-cell lung cancer. New England Journal of Medicine, 372(18), 1689–1699. [Link]
-
Mok, T. S., et al. (2009). Gefitinib or carboplatin–paclitaxel in pulmonary adenocarcinoma. New England Journal of Medicine, 361(10), 947–957. [Link]
-
Rosell, R., et al. (2012). Screening for epidermal growth factor receptor mutations in lung cancer. New England Journal of Medicine, 361(10), 958–967. [Link]
-
Engelman, J. A., et al. (2007). Acquired resistance to lung cancer therapy mediated by a switch from EGFR to MET dependency in a EGFR-mutant cell line. Science, 316(5827), 1039–1043. [Link]
-
Pao, W., et al. (2005). Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain. PLoS Medicine, 2(3), e73. [Link]
-
El-Gamal, M. I., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Journal of Molecular Structure, 1288, 135767. [Link]
-
Soria, J.-C., et al. (2018). Osimertinib in untreated EGFR-mutated advanced non–small-cell lung cancer. New England Journal of Medicine, 378(2), 113–125. [Link]
-
Ramalingam, S. S., et al. (2018). Dacomitinib versus gefitinib as first-line treatment for patients with advanced non-small-cell lung cancer (ARCHER 1050): a randomised, open-label, phase 3 trial. The Lancet Oncology, 19(1), 121–134. [Link]
-
Wu, Y.-L., et al. (2014). Afatinib versus cisplatin plus gemcitabine for first-line treatment of Asian patients with advanced non-small-cell lung cancer harbouring EGFR mutations (LUX-Lung 6): an open-label, randomised phase 3 trial. The Lancet Oncology, 15(2), 213–222. [Link]
-
Mitsudomi, T., et al. (2010). Gefitinib versus cisplatin plus docetaxel in patients with non-small-cell lung cancer harbouring mutations of the epidermal growth factor receptor (WJTOG3405): an open label, randomised phase 3 trial. The Lancet Oncology, 11(2), 121–128. [Link]
-
Cho, B. C., et al. (2020). Osimertinib versus standard of care EGFR-TKI as first-line treatment in patients with EGFRm advanced NSCLC: FLAURA Asian subset. Journal of Thoracic Oncology, 15(9), 1477–1487. [Link]
Sources
- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and structural basis for differential inhibitor sensitivity of EGFR with distinct exon 19 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparation of EGFR-TKI (EGFR tyrosine kinase inhibitors) combination therapy and osimertinib for untreated EGFR-mutated advanced non-small cell lung cancers: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.univpm.it [iris.univpm.it]
- 7. Network meta-analysis of erlotinib, gefitinib, afatinib and icotinib in patients with advanced non-small-cell lung cancer harboring EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of EGFR genotype on the efficacy of osimertinib in EGFR tyrosine kinase inhibitor-resistant patients with non-small cell lung cancer: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. researchgate.net [researchgate.net]
Validation of 6,7-Diacetoxy-4-chloro-quinazoline's Anticancer Activity: A Comparative Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical validation of 6,7-Diacetoxy-4-chloro-quinazoline, a novel compound within a class of molecules known for their significant therapeutic potential. Quinazoline derivatives are a cornerstone in modern oncology, forming the structural basis for several targeted therapies that inhibit key signaling pathways in cancer cells.[1][2][3][4][5] This document outlines a systematic approach to evaluating the cytotoxic and mechanistic properties of this test compound, benchmarking its performance against both a conventional chemotherapeutic agent and a clinically relevant targeted drug.
The core structure, 4-chloro-quinazoline, serves as a critical intermediate, with the chloro-group at the 4-position acting as a reactive site for the synthesis of potent kinase inhibitors.[6][7][8][9] The 6,7-disubstituted pattern is a well-established feature of potent Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib.[9][10][11][12][13] The diacetoxy groups on the test compound suggest its potential role as a prodrug, which may be hydrolyzed by intracellular esterases to release the active dihydroxy form, enhancing bioavailability and cellular uptake.
This guide is designed for drug development professionals and cancer researchers, providing detailed, self-validating experimental protocols, comparative data frameworks, and the scientific rationale behind each methodological choice.
Comparative Compounds for Validation
To establish a robust profile of the test compound's activity and selectivity, its performance will be compared against two gold-standard controls and a vehicle.
-
Test Compound (TC): 6,7-Diacetoxy-4-chloro-quinazoline
-
Positive Control 1 - Standard Chemotherapy (PC1): Doxorubicin. A well-characterized anthracycline antibiotic that induces broad cytotoxicity primarily through DNA intercalation and inhibition of topoisomerase II.[14]
-
Positive Control 2 - Targeted Therapy (PC2): Gefitinib. An EGFR tyrosine kinase inhibitor (TKI) that shares the quinazoline scaffold and is used to treat non-small cell lung cancers with specific EGFR mutations.[9][12]
-
Vehicle Control (VC): Dimethyl sulfoxide (DMSO). Used to dissolve the test compound and controls, ensuring that any observed effects are not due to the solvent.
Preclinical Validation Workflow
The validation process follows a logical progression from broad cytotoxicity screening in vitro to more detailed mechanistic studies and finally to a conceptual framework for in vivo efficacy assessment. This multi-tiered approach ensures a thorough characterization of the compound's anticancer potential.
Caption: Step-by-step workflow for cell cycle analysis using flow cytometry.
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each compound for 24 hours.
-
Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C. [15]4. Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA. [16]5. Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer. Model the resulting DNA histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay via Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [17]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect these cells. [17][18]Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells). [19]
Caption: Principle of apoptosis detection with Annexin V (AV) and Propidium Iodide (PI).
Experimental Protocol:
-
Cell Treatment: Seed and treat cells as described for the cell cycle analysis (e.g., IC50 concentration for 24 or 48 hours).
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately by flow cytometry. The results will yield four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Comparative Data: Mechanistic Assays
This table summarizes the expected outcomes from the cell cycle and apoptosis assays.
| Compound | Predominant Cell Cycle Phase | % Total Apoptotic Cells (Early + Late) |
| Vehicle Control | G1 | < 5% |
| 6,7-Diacetoxy-4-chloro-quinazoline (TC) | G2/M Arrest | 45% |
| Doxorubicin (PC1) | G2/M Arrest | 60% |
| Gefitinib (PC2) | G1 Arrest | 35% |
Data are representative. Actual values must be determined experimentally.
Part 3: In Vivo Efficacy - A Conceptual Framework
After promising in vitro results, the next logical step is to assess the compound's efficacy in a living organism. Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are the industry standard for preclinical anticancer drug evaluation. [20][21][22][23][24]
Protocol: Subcutaneous Xenograft Model
Model:
-
Animal: Athymic Nude or SCID mice.
-
Cell Line: A549 human non-small cell lung cancer cells.
-
Implantation: Subcutaneous injection of 2-5 million cells into the flank of each mouse.
Study Design:
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1: Vehicle Control (e.g., saline, DMSO/Cremophor emulsion)
-
Group 2: Test Compound (TC) - dose determined by prior toxicity studies.
-
Group 3: Doxorubicin (PC1) - established effective dose.
-
Group 4: Gefitinib (PC2) - established effective dose.
-
-
Treatment: Administer treatments via an appropriate route (e.g., intraperitoneal, oral gavage) according to a set schedule (e.g., daily for 14 days).
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³), or after a fixed duration. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).
Expected Outcome
The primary endpoint is Tumor Growth Inhibition (TGI). A successful outcome for the test compound would be a statistically significant reduction in the average tumor volume compared to the vehicle control group, ideally comparable or superior to the positive controls.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
-
In Vivo Oncology. Pharmacology Discovery Services. [Link]
-
Apoptosis – what assay should I use?. BMG Labtech. [Link]
-
Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius. [Link]
-
Xenograft Models For Drug Discovery. Reaction Biology. [Link]
-
Assaying cell cycle status using flow cytometry. PubMed Central. [Link]
-
Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. PubMed Central. [Link]
-
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]
-
Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. University of Georgia. [Link]
-
Assessment in vitro of interactions between anti-cancer drugs and non-cancer drugs commonly used by cancer patients. National Institutes of Health. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. National Institutes of Health. [Link]
-
In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research. [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. International Institute of Anticancer Research. [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]
-
The NCI-60 screen and COMPARE algorithm as described by the original developers. National Cancer Institute. [Link]
-
Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
-
4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. PubMed. [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link]
Sources
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 24. blog.crownbio.com [blog.crownbio.com]
Comparative Guide to the Structure-Activity Relationship of 6,7-Diacetoxy-4-chloro-quinazoline Derivatives
A Senior Application Scientist's Perspective on a Versatile Kinase Inhibitor Scaffold
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for 6,7-diacetoxy-4-chloro-quinazoline derivatives. Moving beyond a simple description, we will dissect the specific role of each substituent on the quinazoline core, compare this scaffold to key alternatives, and provide the experimental context necessary for researchers in drug discovery and medicinal chemistry.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline ring system, a fusion of benzene and pyrimidine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to the purine base of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases.[2] This has led to the successful development of several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, which primarily target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[3][4]
The core strategy for developing potent quinazoline-based inhibitors involves strategic substitutions, most critically at the C4, C6, and C7 positions.[5] This guide focuses on the 6,7-diacetoxy-4-chloro-quinazoline core, a key intermediate whose structural features are pivotal for both chemical reactivity and biological potential.
Deconstructing the Core: The Role of Each Substituent
The biological activity and synthetic utility of 6,7-diacetoxy-4-chloro-quinazoline are not monolithic; they are a direct consequence of the interplay between its distinct chemical moieties. Understanding the function of each part is crucial for rational drug design.
The 4-Chloro Substituent: A Handle for Synthesis
The chlorine atom at the C4 position is the most critical feature for synthetic manipulation. It functions as an excellent leaving group, activating the C4 position for nucleophilic aromatic substitution (SNAr).[1][6] This reactivity is highly regioselective; the C4 position is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position.[7]
This allows for the controlled introduction of a wide array of amine-containing fragments, most commonly substituted anilines, which are essential for high-affinity binding to the target kinase.[1] The reaction is typically straightforward, proceeding under mild conditions by refluxing the 4-chloroquinazoline with the desired aniline in a solvent like isopropanol.[8][9] Therefore, the 4-chloro group's primary role is not to contribute directly to the final compound's biological activity, but to serve as a versatile synthetic handle for building a library of potent derivatives.
The 6,7-Diacetoxy Groups: Modulating Permeability and Activity
The substituents at the C6 and C7 positions are crucial for anchoring the quinazoline core within the ATP-binding pocket of the target kinase. Small, electron-donating groups at these positions are known to be beneficial for inhibitory activity.[2][10]
-
Prodrug Potential: The diacetoxy groups are ester functionalities. While they can contribute to binding, they are often employed as a prodrug strategy. The ester groups increase the molecule's lipophilicity compared to the corresponding dihydroxy (catechol) form, potentially enhancing cell membrane permeability. Once inside the cell, ubiquitous esterase enzymes can hydrolyze the acetyl groups to reveal the free hydroxyls.
-
Active Metabolite: The resulting 6,7-dihydroxy-quinazoline is the more pharmacologically active form. The two hydroxyl groups can act as critical hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the kinase's hinge region.
-
Comparison to Dialkoxy Analogs: In many well-known inhibitors, these positions are occupied by alkoxy groups, such as the dimethoxy groups in precursors to gefitinib or the bis(2-methoxyethoxy) groups in erlotinib.[11] These alkoxy groups provide a balance of electron-donating character and metabolic stability. The choice between diacetoxy, dihydroxy, or dialkoxy depends on the desired pharmacokinetic profile, balancing cell penetration, metabolic activation, and target engagement.
The logical flow of how these structural components influence the final biological output is summarized in the diagram below.
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Quinazoline-Based Kinase Inhibitors for Drug Discovery Professionals
Introduction: The Quinazoline Scaffold as a Cornerstone of Kinase Inhibition
The quinazoline ring system has established itself as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] Its rigid, bicyclic structure provides an excellent framework for positioning key pharmacophoric elements to interact with the ATP-binding pocket of various kinases. This guide offers a comparative analysis of prominent quinazoline-based kinase inhibitors, delving into their selectivity, mechanism of action, and the experimental methodologies used to characterize their activity. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery and development efforts.
The clinical success of quinazoline derivatives, especially in the context of non-small cell lung cancer (NSCLC), has cemented their importance in targeted cancer therapy.[2] These small molecules primarily function by competing with ATP for the kinase domain of growth factor receptors, thereby inhibiting downstream signaling pathways that drive cellular proliferation and survival.[3] This guide will explore both the on-target potency and the off-target effects that are critical considerations in the development of safe and effective therapeutics.
Comparative Analysis of Prominent Quinazoline-Based Kinase Inhibitors
The therapeutic efficacy of a kinase inhibitor is not solely defined by its on-target potency but also by its selectivity profile across the human kinome. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This section provides a comparative overview of several key quinazoline-based inhibitors, supported by experimental data.
Generations of EGFR Inhibitors: A Tale of Evolving Selectivity and Potency
The development of quinazoline-based EGFR inhibitors has progressed through several generations, each aiming to improve efficacy and overcome resistance mechanisms.
-
First-Generation (Reversible Inhibitors): Gefitinib and Erlotinib are the pioneers in this class. They reversibly bind to the ATP-binding site of EGFR.[4] While highly effective against tumors harboring activating EGFR mutations (e.g., exon 19 deletions or the L858R mutation), their efficacy is limited by the development of resistance, most commonly through the T790M "gatekeeper" mutation.[5]
-
Second-Generation (Irreversible Inhibitors): Afatinib and Dacomitinib represent the second generation. These inhibitors form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition.[3] This mechanism allows for broader activity against the ErbB family of receptors (EGFR/HER1, HER2, HER4) and can overcome some forms of resistance to first-generation inhibitors.[6][7]
-
Multi-Targeted Inhibitors: Vandetanib exemplifies a multi-targeted approach, inhibiting not only EGFR but also VEGFR and RET kinases.[8][9] This broader spectrum of activity can be advantageous in tumors where multiple signaling pathways are dysregulated. Lapatinib is another example, dually targeting EGFR and HER2.[10]
Quantitative Comparison of Inhibitor Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a kinase inhibitor. The following table summarizes the IC50 values for several quinazoline-based inhibitors against key kinases. Lower IC50 values indicate greater potency.
| Inhibitor | Target Kinase | IC50 (nM) | Notes |
| Gefitinib | EGFR (wild-type) | 2-37 | Reversible inhibitor |
| EGFR (L858R) | 10-50 | More potent against mutant EGFR | |
| Erlotinib | EGFR (wild-type) | 2-5 | Reversible inhibitor |
| EGFR (L858R) | ~5 | Potent against mutant EGFR | |
| Afatinib | EGFR (wild-type) | 0.5 | Irreversible inhibitor |
| HER2 | 14 | Pan-ErbB inhibitor | |
| HER4 | 1 | ||
| Lapatinib | EGFR (wild-type) | 10.8 | Dual EGFR/HER2 inhibitor |
| HER2 | 9.8 | ||
| Vandetanib | VEGFR-2 | 40 | Multi-targeted inhibitor |
| EGFR | 500 | ||
| RET | 130 | ||
| Icotinib | EGFR | 5 | Reversible inhibitor, similar to Gefitinib |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a compilation from multiple sources for comparative purposes.[11][12][13][14][15][16][17][18]
Understanding the Mechanism of Action: Reversible vs. Irreversible Inhibition
The mode of binding to the target kinase has significant implications for an inhibitor's duration of action and its ability to overcome resistance.
Caption: Reversible vs. Irreversible Kinase Inhibition Mechanisms.
Reversible inhibitors, like Gefitinib and Erlotinib, form non-covalent interactions with the kinase's ATP-binding site.[4] These interactions are in a state of equilibrium, and the inhibitor can dissociate from the enzyme. In contrast, irreversible inhibitors, such as Afatinib, possess a reactive "warhead" (often an acrylamide group) that forms a stable, covalent bond with a specific cysteine residue (Cys797 in EGFR) within the ATP pocket.[3] This covalent modification permanently inactivates the kinase.
Key Signaling Pathways Targeted by Quinazoline Inhibitors
A thorough understanding of the signaling cascades modulated by these inhibitors is paramount for rational drug design and for predicting potential on- and off-target effects.
The EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers a cascade of intracellular events crucial for cell growth, proliferation, and survival.[7] Dysregulation of this pathway is a hallmark of many cancers.
Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.
The VEGFR Signaling Cascade
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical driver of angiogenesis, the formation of new blood vessels.[19] This process is essential for tumor growth and metastasis, making VEGFR an attractive target for cancer therapy.
Caption: Simplified VEGFR Signaling Pathway and Point of Inhibition.
Experimental Protocols for Characterizing Quinazoline-Based Kinase Inhibitors
Rigorous and reproducible experimental data are the bedrock of drug discovery. This section provides detailed, step-by-step protocols for key assays used to evaluate the performance of kinase inhibitors.
In Vitro Kinase Inhibition Assay (HTRF-based)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for measuring kinase activity in a high-throughput format. It relies on the Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) when brought into proximity by a binding event.[20]
Principle: A biotinylated substrate peptide is phosphorylated by the kinase. A Europium-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are then added. Phosphorylation of the substrate brings the donor and acceptor into proximity, generating a FRET signal. Inhibitors will reduce the level of phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a serial dilution of the quinazoline inhibitor in 100% DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Kinase Reaction:
-
In a 384-well low-volume plate, add 2 µL of the diluted inhibitor.
-
Add 4 µL of a solution containing the kinase and the biotinylated substrate peptide in kinase reaction buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, the Europium-labeled anti-phospho-antibody, and streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an HTRF-based Kinase Inhibition Assay.
Cellular Proliferation Assay (MTT-based)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to its insoluble purple formazan.[6][21][22]
Principle: The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, the cytotoxic effect of a compound can be quantified.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells from culture during their exponential growth phase.
-
Perform a cell count and dilute the cell suspension to the desired density in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined for each cell line.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazoline inhibitor in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and an untreated control (medium only).
-
Incubate the plate for the desired treatment period (typically 48-72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.
-
Conclusion and Future Perspectives
Quinazoline-based kinase inhibitors have revolutionized the treatment of certain cancers, particularly EGFR-mutant NSCLC. The progression from first to second-generation inhibitors demonstrates a clear trajectory towards increased potency, broader target engagement, and strategies to overcome clinical resistance. The multi-targeted inhibitors represent a promising approach to tackle the complexity of cancer signaling networks.
The future of quinazoline-based inhibitor development will likely focus on:
-
Enhanced Selectivity: Designing inhibitors with higher selectivity for specific mutant forms of kinases to minimize off-target toxicities.
-
Overcoming Resistance: Developing novel strategies to combat acquired resistance mechanisms, such as the C797S mutation in EGFR.
-
Combination Therapies: Exploring synergistic combinations of quinazoline-based inhibitors with other targeted agents or immunotherapies.
The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers in this dynamic field. A thorough understanding of the underlying biology, coupled with rigorous experimental validation, will be crucial for the successful development of the next generation of quinazoline-based kinase inhibitors.
References
-
Afatinib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 21, 2026, from [Link]
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81).
- Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy. (2006). Drugs of Today, 42(10), 645-653.
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 21, 2026, from [Link]
-
(A) Schematic representation of mechanism of VEGFR activation and... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
-
Schematic diagram to show vascular endothelial growth factor (VEGF)... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
- Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2007). ASSAY and Drug Development Technologies, 5(2), 225-233.
-
Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 21, 2026, from [Link]
- A direct ELISA assay for quantitative determination of the inhibitory potency of small molecules inhibitors for JNK3. (2011). Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1079-1085.
- VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016).
-
VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved January 21, 2026, from [Link]
- Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (2023). RSC Advances, 13(28), 19344-19358.
-
VEGF signaling pathway. (2023). Proteopedia. Retrieved January 21, 2026, from [Link]
- Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors. (2005). Journal of Receptor and Signal Transduction Research, 25(2), 99-111.
-
The IC50 values of compounds C1 to C10 against four cancer cell lines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. (n.d.). Agilent. Retrieved January 21, 2026, from [Link]
- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2021). Bioorganic & Medicinal Chemistry Letters, 48, 128255.
-
EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 21, 2026, from [Link]
- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in... (2025). RSC Advances.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry, 41(6).
- Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2025). Arabian Journal of Chemistry, 18(4), 106333.
- KINASE CHARACTERIZATION AND HTRF ASSAY DEVELOPMENT. (2005). Worcester Polytechnic Institute.
- (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2025).
-
Chemical structures of reversible and irreversible EGFR inhibitors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (2023). International Journal of Molecular Sciences, 24(21), 15998.
-
IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Molecules, 26(16), 4914.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules, 29(4), 875.
-
IC50 values for EGFR, HER2, HER4, Del19, and L858R. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Protocol of Competition (Inhibition) ELISA. (n.d.). Creative Biolabs Antibody. Retrieved January 21, 2026, from [Link]
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). Molecules, 28(18), 6520.
- Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. (2015).
- Kinase assays. (2020). BMG LABTECH.
- Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity. (2007). Proceedings of the National Academy of Sciences, 104(18), 7522-7527.
-
Mechanism of action of EGFR inhibitors. TKIs and mAbs bind to the... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (2021). Molecules, 26(22), 6677.
-
IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mut
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03829D [pubs.rsc.org]
- 14. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
A Researcher's Guide to Profiling Kinase Inhibitor Cross-Reactivity: A Comparative Analysis of 6,7-Diacetoxy-4-chloro-quinazoline
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinical candidate is paved with rigorous characterization. A critical aspect of this process is understanding the compound's selectivity—its ability to interact with the intended target while minimizing off-target effects. This guide provides an in-depth, technical comparison of a novel quinazoline derivative, 6,7-Diacetoxy-4-chloro-quinazoline, with established kinase inhibitors, offering a framework for comprehensive cross-reactivity studies.
The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives approved for cancer therapy.[1][2][3] These compounds often target the ATP-binding site of kinases, and subtle structural modifications can significantly alter their selectivity profile.[4] 6,7-Diacetoxy-4-chloro-quinazoline, a novel analogue, requires a thorough investigation of its cross-reactivity to predict its therapeutic window and potential side effects. This guide will use Gefitinib and Erlotinib, two well-characterized 4-anilinoquinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, as benchmarks for comparison.[5][6][7][8][9]
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
Quinazoline derivatives have a rich history in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11][12][13][14] Their success as kinase inhibitors stems from the core structure's ability to mimic the adenine ring of ATP, allowing for competitive inhibition at the enzyme's active site. The 4-position of the quinazoline ring is particularly amenable to substitution, with the 4-anilino group being a common feature in many potent EGFR inhibitors.[9][15][16] The substituents on the quinazoline core and the anilino ring play a crucial role in determining both potency and selectivity. For instance, the 6,7-dimethoxy substitution is a known feature in several EGFR inhibitors.[17]
It is hypothesized that the diacetoxy groups of 6,7-Diacetoxy-4-chloro-quinazoline may act as a prodrug feature, undergoing hydrolysis in vivo to reveal the corresponding dihydroxy derivative, which could be the active form of the molecule. The 4-chloro substituent provides a reactive handle for further chemical modification, a common strategy in the synthesis of quinazoline-based libraries.[18]
Comparative Analysis: 6,7-Diacetoxy-4-chloro-quinazoline vs. Established EGFR Inhibitors
To contextualize the cross-reactivity profile of our lead compound, we will compare it against Gefitinib and Erlotinib. These drugs, while both targeting EGFR, exhibit distinct selectivity profiles against a broader panel of kinases, which has implications for their clinical efficacy and adverse effect profiles.
Table 1: Hypothetical Kinase Selectivity Profile
| Kinase Target | 6,7-Diacetoxy-4-chloro-quinazoline (IC50, nM) | Gefitinib (IC50, nM) | Erlotinib (IC50, nM) |
| EGFR (Wild-Type) | 25 | 30 | 2 |
| EGFR (L858R) | 10 | 20 | 1 |
| EGFR (T790M) | 500 | >1000 | 500 |
| HER2 | 150 | 3700 | 500 |
| SRC | 800 | >10000 | 1000 |
| ABL | >10000 | >10000 | >10000 |
| VEGFR2 | 250 | >10000 | 2000 |
This data is hypothetical and for illustrative purposes only.
The hypothetical data in Table 1 suggests that 6,7-Diacetoxy-4-chloro-quinazoline may exhibit potent activity against wild-type and L858R mutant EGFR, comparable to Gefitinib. However, its increased off-target activity against HER2 and VEGFR2 compared to Gefitinib warrants further investigation. This highlights the importance of comprehensive profiling to uncover potential polypharmacology, which can be either beneficial or detrimental.
Experimental Workflows for Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. Here, we outline key experimental protocols.
In Vitro Kinase Panel Screening
The initial step in assessing cross-reactivity is to screen the compound against a large panel of purified kinases. This provides a broad overview of the inhibitor's selectivity at the enzymatic level.
Workflow: In Vitro Kinase Panel Screening
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol: CETSA
-
Cell Culture: Grow the cell line of interest to confluency.
-
Treatment: Treat cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Phenotypic Screening and Off-Target Validation
Phenotypic screens in various cell lines can reveal unexpected biological activities, hinting at off-target effects. Any observed phenotype should be followed up with target deconvolution studies to identify the responsible off-target kinase.
Workflow: Phenotypic Screening and Target Deconvolution
Caption: Workflow for phenotypic screening and target validation.
Interpreting the Data: Building a Comprehensive Selectivity Profile
The data from these orthogonal approaches must be integrated to build a holistic understanding of the compound's selectivity. For 6,7-Diacetoxy-4-chloro-quinazoline, the goal is to determine if its off-target activities on kinases like HER2 and VEGFR2 translate to cellular effects and to understand the structural basis for these interactions. This knowledge is critical for guiding further lead optimization and for designing preclinical safety studies.
Conclusion
The evaluation of cross-reactivity is a non-negotiable step in the development of kinase inhibitors. By employing a systematic and multi-faceted approach, researchers can build a comprehensive selectivity profile for novel compounds like 6,7-Diacetoxy-4-chloro-quinazoline. This guide provides a robust framework and detailed methodologies to enable informed decision-making in the challenging but rewarding journey of drug discovery. The insights gained from these studies are paramount for advancing compounds with the highest potential for therapeutic success and patient safety.
References
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI.[Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica.[Link]
-
Molecular modeling, dynamic simulation, and metabolic reactivity studies of quinazoline derivatives to investigate their anti-angiogenic potential by targeting wild EGFRwt and mutant EGFRT790M receptor tyrosine kinases. Taylor & Francis Online.[Link]
-
Molecular modeling, dynamic simulation, and metabolic reactivity studies of quinazoline derivatives to investigate their anti-angiogenic potential by targeting wild EGFRwt and mutant EGFRT790M receptor tyrosine kinases. PubMed.[Link]
-
Structure-based virtual screening, molecular docking, molecular dynamics simulation, and metabolic reactivity studies of quinazoline derivatives for their anti-EGFR activity against tumor angiogenesis. PubMed.[Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.[Link]
-
Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. PubMed.[Link]
-
Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. PubMed.[Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health.[Link]
-
The 4-anilinoquinazoline class of inhibitors of the erbB family of receptor tyrosine kinases. ResearchGate.[Link]
-
4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. PubMed.[Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health.[Link]
-
Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. ResearchGate.[Link]
-
Quinazoline derivatives: synthesis and bioactivities. PubMed Central.[Link]
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI.[Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.[Link]
-
Quinazoline Derivatives as Targeted Chemotherapeutic Agents. National Institutes of Health.[Link]
-
Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). PubMed Central.[Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health.[Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. National Institutes of Health.[Link]
-
Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. National Institutes of Health.[Link]
-
4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. PubMed.[Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PubMed Central.[Link]
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Molecular modeling, dynamic simulation, and metabolic reactivity studies of quinazoline derivatives to investigate their anti-angiogenic potential by targeting wild EGFRwt and mutant EGFRT790M receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Metabolic Reactivity Studies of Quinazoline Derivatives for their Anti-EGFR Activity Against Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 12. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Comparative In Vivo Efficacy Analysis of 6,7-Diacetoxy-4-chloro-quinazoline Against Established Kinase Inhibitors in Oncology
This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound 6,7-Diacetoxy-4-chloro-quinazoline against established anticancer drugs sharing the quinazoline scaffold. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, experimental design, and key methodologies for a robust comparative analysis.
Introduction: The Quinazoline Scaffold as a Cornerstone of Targeted Cancer Therapy
The quinazoline core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous clinically successful anticancer agents.[1][2][3] These compounds have demonstrated significant therapeutic impact by targeting key signaling pathways that drive tumor growth and proliferation.[4][5][6] A prominent class of quinazoline-based drugs are tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment of various cancers.[7][8]
Established drugs such as gefitinib, erlotinib, and lapatinib are 4-anilinoquinazoline derivatives that effectively inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][8][9] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a critical therapeutic target.[7] The success of these established drugs provides a strong rationale for the investigation of novel quinazoline derivatives like 6,7-Diacetoxy-4-chloro-quinazoline.
Mechanistic Hypothesis: 6,7-Diacetoxy-4-chloro-quinazoline as a Pro-drug for a Putative Kinase Inhibitor
The chemical structure of 6,7-Diacetoxy-4-chloro-quinazoline suggests its potential as a pro-drug of a bioactive molecule. The diacetoxy groups at the 6 and 7 positions are likely to be hydrolyzed in vivo by esterases to yield the corresponding dihydroxy derivative. This dihydroxy-quinazoline core is a key structural feature in many established EGFR inhibitors, where the hydroxyl groups form crucial hydrogen bonds within the ATP-binding pocket of the kinase domain.
The 4-chloro substituent is a reactive site that allows for the facile introduction of an aniline or other amine-containing side chains, a common feature in potent TKIs that contributes to their high affinity and selectivity.[7][8][9] Therefore, it is hypothesized that 6,7-Diacetoxy-4-chloro-quinazoline, following in vivo bioactivation and potential modification, will exhibit anticancer activity through the inhibition of a protein kinase, possibly EGFR or a related kinase.
To investigate this, a direct comparison with an established EGFR inhibitor like gefitinib is warranted.
Experimental Design: A Head-to-Head In Vivo Efficacy Study
A robust in vivo comparison requires a well-designed xenograft study using human cancer cell lines with known genetic backgrounds, particularly those with activating EGFR mutations that are sensitive to established inhibitors.
Cell Line Selection
-
NCI-H1975: Human non-small cell lung cancer (NSCLC) cell line harboring the L858R and T790M EGFR mutations. The T790M mutation confers resistance to first-generation EGFR inhibitors like gefitinib and erlotinib, making this a valuable model to assess activity against resistant tumors.
-
HCC827: Human NSCLC cell line with an EGFR exon 19 deletion, rendering it highly sensitive to EGFR TKIs.
-
A431: Human epidermoid carcinoma cell line with high EGFR expression (wild-type).
Animal Model
-
Athymic Nude (nu/nu) Mice: Immunocompromised mice that can accept human tumor xenografts.
Study Groups
| Group | Treatment | Dose | Route of Administration | Schedule |
| 1 | Vehicle Control | - | Oral (p.o.) or Intraperitoneal (i.p.) | Daily |
| 2 | 6,7-Diacetoxy-4-chloro-quinazoline | Low Dose (e.g., 25 mg/kg) | p.o. or i.p. | Daily |
| 3 | 6,7-Diacetoxy-4-chloro-quinazoline | High Dose (e.g., 50 mg/kg) | p.o. or i.p. | Daily |
| 4 | Gefitinib (Established Drug) | Therapeutic Dose (e.g., 50 mg/kg) | p.o. | Daily |
Key Endpoints
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint, measured by tumor volume over time.
-
Body Weight: A key indicator of treatment-related toxicity.
-
Survival Analysis: In some studies, the time to reach a pre-defined tumor volume endpoint can be used to assess survival benefit.
-
Pharmacokinetic (PK) Analysis: Measurement of drug concentration in plasma over time to understand absorption, distribution, metabolism, and excretion (ADME) properties.
-
Pharmacodynamic (PD) Analysis: Assessment of target engagement in tumor tissue, for example, by measuring the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK.
Methodologies
Xenograft Tumor Model Protocol
-
Cell Culture: Culture the selected human cancer cell lines under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 106 cells in 100 µL of Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm3).
-
Randomization: Randomize mice into treatment groups.
-
Treatment Administration: Administer the assigned treatments according to the defined schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width2) / 2.
-
Body Weight Monitoring: Record the body weight of each mouse at regular intervals.
-
Study Termination: Euthanize mice when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.
-
Tissue Collection: Collect tumor and plasma samples for PK/PD analysis.
Pharmacodynamic Analysis Protocol (Western Blot)
-
Tumor Lysate Preparation: Homogenize tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate proteins by gel electrophoresis, transfer to a membrane, and probe with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK.
-
Detection and Analysis: Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize protein bands. Quantify band intensities to determine the extent of target inhibition.
Visualizing the Scientific Logic
Signaling Pathway
Caption: Workflow for the comparative in vivo efficacy study.
Data Interpretation and Expected Outcomes
The primary outcome of this study will be a direct comparison of the antitumor activity of 6,7-Diacetoxy-4-chloro-quinazoline and an established drug like gefitinib.
-
Superior or Equivalent Efficacy: If 6,7-Diacetoxy-4-chloro-quinazoline demonstrates TGI comparable or superior to gefitinib, particularly in the NCI-H1975 resistant model, it would represent a significant finding, suggesting a potentially broader activity profile.
-
Moderate Efficacy: Moderate TGI would still indicate that the quinazoline scaffold is active and could be a starting point for further chemical optimization.
-
Lack of Efficacy: A lack of TGI would suggest that this particular substitution pattern is not conducive to potent kinase inhibition in vivo, or that the compound has poor ADME properties.
The PK/PD data will be crucial for interpreting the efficacy results. For instance, a lack of efficacy could be explained by poor oral bioavailability (from PK data) or a failure to inhibit the target in the tumor (from PD data).
Conclusion
This guide provides a comprehensive framework for the preclinical in vivo evaluation of 6,7-Diacetoxy-4-chloro-quinazoline in comparison to established quinazoline-based anticancer drugs. By following a rigorous and well-controlled experimental design, researchers can generate the critical data needed to assess the therapeutic potential of this novel compound and make informed decisions about its future development. The success of numerous quinazoline derivatives in oncology underscores the continued importance of exploring new chemical entities based on this versatile scaffold. [1][10]
References
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II. (2025-07-09). Taylor & Francis Online.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II.
- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Chemistry.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. PMC.
- The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. Benchchem.
- Quinazoline derivatives: synthesis and bioactivities. PMC.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Specificity of a Novel Kinase Inhibitor: A Comparative Guide for 6,7-Diacetoxy-4-chloro-quinazoline Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated, selective inhibitor is one of meticulous evaluation. The quinazoline core is a well-established pharmacophore in kinase inhibitor design, forming the backbone of several FDA-approved anticancer drugs.[1] This guide provides an in-depth, technical framework for assessing the specificity of novel compounds derived from the synthetic intermediate 6,7-Diacetoxy-4-chloro-quinazoline .
Given that the 4-chloro position is a reactive site for nucleophilic substitution, and acetoxy groups are common protecting groups for hydroxyls, we will base this guide on a hypothetical, yet representative, final compound: 4-(3-bromoanilino)-6,7-dihydroxyquinazoline , which we will refer to as "Quin-Br" . This compound belongs to the 4-anilinoquinazoline class, known to target protein kinases, particularly within the EGFR family.[2][3]
This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating assessment of your compound's specificity profile. We will compare "Quin-Br" with established kinase inhibitors, providing the necessary context for interpreting your experimental data.
The Kinase Target Landscape: Why Specificity Matters
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes.[4] Their dysregulation is a hallmark of many diseases, most notably cancer.[5] While targeting a specific kinase responsible for disease progression is a powerful therapeutic strategy, off-target effects can lead to toxicity or unexpected pharmacological activities.[6] For instance, while Erlotinib is a well-known EGFR inhibitor, it also exhibits off-target effects on kinases like JAK2 and STK10, which can contribute to both therapeutic and adverse effects.[1][7] Therefore, a thorough assessment of a new inhibitor's kinome-wide activity is paramount.
Comparative Inhibitors: Setting the Benchmark
To contextualize the specificity of "Quin-Br", we will compare it to a panel of well-characterized kinase inhibitors with varying selectivity profiles.
| Inhibitor | Primary Target(s) | Specificity Profile |
| Erlotinib | EGFR | Highly selective for EGFR, but with known off-target activities at higher concentrations.[8] |
| Lapatinib | EGFR, HER2/ERBB2 | A dual inhibitor, demonstrating a more focused but still multi-targeted profile. |
| Bosutinib | BCR-ABL, SRC family kinases | A multi-kinase inhibitor with a broader spectrum of activity.[9] |
| Vandetanib | VEGFR2, EGFR, RET | A multi-kinase inhibitor targeting key pathways in angiogenesis and cell proliferation.[5][10] |
| Gefitinib | EGFR | One of the first selective EGFR inhibitors, with a well-documented kinome profile.[11] |
Experimental Workflow for Specificity Assessment
A multi-pronged approach is essential for a comprehensive understanding of a compound's specificity. We recommend a tiered workflow that moves from broad, initial screening to detailed, cell-based validation.
Caption: A tiered workflow for assessing kinase inhibitor specificity.
Tier 1: In Vitro Kinase Panel (Biochemical Assay)
The initial step is to determine the inhibitory activity of "Quin-Br" against its intended target and a panel of related kinases in a purified, cell-free system. This provides a direct measure of the compound's potency and selectivity at the enzymatic level.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for measuring kinase activity by quantifying the amount of ADP produced.[12][13]
Materials:
-
"Quin-Br" and comparative inhibitors (Erlotinib, Lapatinib, etc.)
-
Purified, recombinant kinases (e.g., EGFR, other ERBB family members, SRC, ABL)
-
Specific peptide substrates for each kinase
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of "Quin-Br" and each comparator inhibitor in 100% DMSO.
-
Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to generate a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In the wells of a 384-well plate, add 50 nL of each diluted compound or DMSO (vehicle control).
-
Add 5 µL of the kinase solution (at a pre-determined optimal concentration in kinase reaction buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP and substrate solution (in kinase reaction buffer). The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor against each kinase.
-
Expected Data:
| Kinase | "Quin-Br" IC50 (nM) | Erlotinib IC50 (nM) | Lapatinib IC50 (nM) | Bosutinib IC50 (nM) | Vandetanib IC50 (nM) | Gefitinib IC50 (nM) |
| EGFR | Experimental Value | ~2 | ~10 | >10,000 | ~500 | ~30 |
| ERBB2 (HER2) | Experimental Value | ~500 | ~13 | >10,000 | >10,000 | ~1,000 |
| SRC | Experimental Value | >10,000 | ~350 | ~1.2 | >10,000 | >10,000 |
| ABL | Experimental Value | >10,000 | >10,000 | ~1.0 | >10,000 | >10,000 |
| VEGFR2 | Experimental Value | >10,000 | ~3,000 | >10,000 | ~40 | >10,000 |
| RET | Experimental Value | >10,000 | >10,000 | >10,000 | ~130 | >10,000 |
Note: IC50 values for established inhibitors are approximate and can vary based on assay conditions.
Tier 2: Cellular Thermal Shift Assay (CETSA)
While in vitro assays are crucial, they do not account for cell permeability, compound metabolism, or target engagement in a native cellular environment. CETSA is a powerful biophysical technique that directly measures the binding of a ligand to its target protein in intact cells or cell lysates.[14][15] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[16]
Experimental Protocol: CETSA for Target Engagement
This protocol describes a Western blot-based CETSA to confirm the engagement of "Quin-Br" with its intended target (e.g., EGFR) in a cellular context.[17]
Materials:
-
Cancer cell line expressing the target kinase (e.g., A431 for high EGFR expression)
-
"Quin-Br" and a negative control compound (known not to bind the target)
-
Cell culture medium and reagents
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermocycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibody specific for the target protein (e.g., anti-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture A431 cells to ~80% confluency.
-
Treat cells with "Quin-Br" (at a concentration ~10-100 fold above its biochemical IC50) or vehicle (DMSO) for 2-4 hours in serum-free media.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing the respective compound or vehicle.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control (room temperature).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to fresh tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis and Interpretation:
-
Quantify the band intensity for each temperature point.
-
Plot the percentage of soluble protein (relative to the non-heated control) against the temperature for both the "Quin-Br"-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the "Quin-Br"-treated sample indicates thermal stabilization of the target protein, confirming direct target engagement in the cellular environment.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Tier 3: Unbiased Off-Target Identification
To build a comprehensive specificity profile and anticipate potential safety liabilities, it is crucial to screen "Quin-Br" against a broad representation of the human kinome and other relevant protein families.
Kinome-wide Profiling
Several commercial services offer high-throughput screening of a compound against hundreds of purified kinases.[4][18][19][20][21] These services, such as Eurofins' KINOMEscan® or Reaction Biology's Kinase Panel Screening, typically use competition binding assays or enzymatic assays. The output is often a quantitative measure of interaction (e.g., Kd or percent inhibition) for each kinase, which can be visualized as a "kinome tree" to readily identify off-target interactions.[22][23]
Interpreting Kinome Scan Data:
-
Selectivity Score (S-score): A quantitative measure of selectivity, calculated by dividing the number of kinases that a compound binds to by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Kinome Tree Visualization: A graphical representation where kinases bound by the compound are highlighted. This allows for a rapid visual assessment of on- and off-target activities and can reveal patterns of inhibition within kinase families.
Off-Target Liability Panels
Beyond the kinome, it is prudent to assess the interaction of "Quin-Br" with a panel of targets known to be associated with adverse drug reactions.[6][24][25] Commercial services like Eurofins' SafetyScreen47 or Reaction Biology's InVEST44™ panel screen compounds against a curated set of GPCRs, ion channels, transporters, and enzymes.[25] This is a critical step in preclinical safety assessment to de-risk a compound for further development.
Conclusion and Future Directions
This guide provides a robust framework for the systematic assessment of the specificity of novel kinase inhibitors derived from 6,7-Diacetoxy-4-chloro-quinazoline. By combining targeted in vitro kinase assays, cellular target engagement validation with CETSA, and broad kinome-wide and off-target liability screening, researchers can build a comprehensive and reliable specificity profile for their compounds.
The data generated through these experiments will be instrumental in:
-
Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity and reduce off-target activities.
-
Mechanism of Action Studies: Confirming the intended biological target and uncovering potential polypharmacology.
-
Predicting Clinical Outcomes: Identifying potential safety concerns early in the drug discovery process.
By adhering to these principles of rigorous and multi-faceted specificity assessment, the scientific community can advance the development of safer and more effective targeted therapies.
References
-
Shi, Z., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 172, 14-32. Available from: [Link]
-
Ioniță, P., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(21), 11595. Available from: [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
O'Hare, T., et al. (2008). Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study. Blood, 111(4), 2170-2180. Available from: [Link]
-
Fugazzola, L., et al. (2015). Selective use of vandetanib in the treatment of thyroid cancer. OncoTargets and Therapy, 8, 1979–1990. Available from: [Link]
-
ResearchGate. (n.d.). KINOMEscans® (Eurofins DiscoveRx, San Diego, CA, USA) of (A) lapatinib... [Image]. Retrieved from [Link]
-
LINCS Data Portal. (2017). Lapatinib KINOMEscan (LDG-1090: LDS-1093). Retrieved from [Link]
-
LINCS Data Portal. (2017). Lapatinib KINOMEscan (LDG-1090: LDS-1093). Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
-
Al-Ali, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-257. Available from: [Link]
-
Stuhlmiller, T. J., et al. (2015). Inhibition of Lapatinib-induced Kinome Reprogramming in ERBB2-positive Breast Cancer by Targeting BET Family Bromodomains. Cell Reports, 11(3), 390-404. Available from: [Link]
-
Bantscheff, M., et al. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(2), 217-225. Available from: [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
-
Charles River Laboratories. (2023). E66: When Drug Candidates Miss the Mark: Off-Target Liability. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]
-
Wells, S. A., et al. (2012). Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial. Journal of Clinical Oncology, 30(2), 134-141. Available from: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available from: [Link]
-
Wikipedia. (n.d.). Bosutinib. Retrieved from [Link]
-
Godl, K., et al. (2005). Cellular Targets of Gefitinib. Cancer Research, 65(2), 379-382. Available from: [Link]
-
Wikipedia. (n.d.). Vandetanib. Retrieved from [Link]
-
Meroueh, S. O., et al. (2010). Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics. ACS Medicinal Chemistry Letters, 1(4), 154-158. Available from: [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available from: [Link]
-
Shewchuk, L., et al. (2000). Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor: X-ray Crystallographic Studies of 4-Anilinoquinazolines Bound to Cyclin-Dependent Kinase 2 and p38 Kinase. Journal of Medicinal Chemistry, 43(1), 133-138. Available from: [Link]
-
Klüter, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1463-1475.e4. Available from: [Link]
-
Hoy, S. M. (2014). Bosutinib: A Review of Its Use in Patients with Philadelphia Chromosome-Positive Chronic Myelogenous Leukemia. Drugs, 74(3), 371-381. Available from: [Link]
-
Sintim, H. O., & Low, P. S. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. European Journal of Medicinal Chemistry, 270, 116540. Available from: [Link]
-
Al-Hayali, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. Available from: [Link]
-
Gambacorti-Passerini, C., et al. (2008). Determination of the Activity Profile of Bosutinib, Dasatinib and Nilotinib against 18 Imatinib Resistant Bcr/Abl Mutants. Blood, 112(11), 3539. Available from: [Link]
-
StatPearls. (2024). Erlotinib. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the Activity Profile of Bosutinib, Dasatinib and Nilotinib against 18 Imatinib Resistant Bcr/Abl Mutants [Image]. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2010). Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics. Retrieved from [Link]
-
Li, J., et al. (2020). Transcriptome Profiling of Acquired Gefitinib Resistant Lung Cancer Cells Reveals Dramatically Changed Transcription Programs and New Treatment Targets. Frontiers in Oncology, 10, 1488. Available from: [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
bioRxiv. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Nishimura, T., et al. (2007). Proteomic Signature Corresponding to the Response to Gefitinib (Iressa, ZD1839), an Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor in Lung Adenocarcinoma. Clinical Cancer Research, 13(3), 871-879. Available from: [Link]
-
Ghorab, M. M., et al. (2021). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Pharmaceutical Sciences, 27(1), 1-11. Available from: [Link]
-
Sintim, H. O., & Low, P. S. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. European Journal of Medicinal Chemistry, 270, 116540. Available from: [Link]
-
ResearchGate. (n.d.). Identification of cellular gefitinib targets. A, chemical structures of... [Image]. Retrieved from [Link]
-
The Chemical Probes Portal. (n.d.). Lapatinib. Retrieved from [Link]
-
MDPI. (2022). Lapatinib-Based Radioagents for Application in Nuclear Medicine. Retrieved from [Link]
-
Wang, Y., et al. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 21(10), 1362. Available from: [Link]
-
Yang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 663673. Available from: [Link]
-
Wang, Y., et al. (2018). Discovery of 6-substituted 4-anilinoquinazolines With Dioxygenated Rings as Novel EGFR Tyrosine Kinase Inhibitors. Letters in Drug Design & Discovery, 15(10), 1051-1060. Available from: [Link]
Sources
- 1. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective use of vandetanib in the treatment of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Selective use of vandetanib in the treatment of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Bosutinib: A Review of Its Use in Patients with Philadelphia Chromosome-Positive Chronic Myelogenous Leukemia | springermedicine.com [springermedicine.com]
- 10. Vandetanib - Wikipedia [en.wikipedia.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. scispace.com [scispace.com]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. pharmaron.com [pharmaron.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. technologynetworks.com [technologynetworks.com]
- 21. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 22. researchgate.net [researchgate.net]
- 23. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 24. criver.com [criver.com]
- 25. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Benchmarking Novel Quinazoline-Based EGFR Inhibitors: A Comparative Framework Using Gefitinib and Erlotinib
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of novel quinazoline-based compounds, such as 6,7-Diacetoxy-4-chloro-quinazoline, against the established first-generation EGFR inhibitors, gefitinib and erlotinib. By providing detailed experimental protocols and a logical, data-driven comparative structure, this document aims to equip researchers with the necessary tools to rigorously evaluate new chemical entities targeting the Epidermal Growth Factor Receptor (EGFR).
Introduction: The Quinazoline Scaffold in EGFR-Targeted Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC).[2][3]
The 4-anilinoquinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent EGFR tyrosine kinase inhibitors (TKIs).[4] Gefitinib and erlotinib are two such first-generation, ATP-competitive, reversible inhibitors that have been successfully used in the treatment of NSCLC, particularly in patients with activating EGFR mutations.[5][6] These mutations, most commonly deletions in exon 19 or the L858R point mutation in exon 21, enhance the sensitivity of the receptor to these TKIs.[7][8]
This guide will focus on the comparative evaluation of a novel quinazoline derivative, 6,7-Diacetoxy-4-chloro-quinazoline, against gefitinib and erlotinib. While specific biological data for 6,7-Diacetoxy-4-chloro-quinazoline is not extensively available in the public domain, this guide will provide the necessary experimental framework to generate and interpret such data.
Chemical Structures:
-
6,7-Diacetoxy-4-chloro-quinazoline:
-
CAS Number: 938185-04-7
-
Molecular Formula: C12H9ClN2O4[9]
-
-
Gefitinib:
-
Chemical Name: 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline[1]
-
-
Erlotinib:
-
Chemical Name: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine[10]
-
The EGFR Signaling Pathway and Mechanism of Inhibition
Understanding the EGFR signaling cascade is fundamental to designing and evaluating targeted inhibitors. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This initiates downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades, ultimately leading to cell proliferation and survival.[2][11]
Gefitinib and erlotinib exert their therapeutic effect by binding to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing autophosphorylation and subsequent downstream signaling.[12]
Caption: Simplified EGFR Signaling Pathway and TKI Inhibition.
Benchmarking Strategy: A Multi-tiered Approach
A robust benchmarking strategy involves a tiered approach, starting with biochemical assays to determine direct enzymatic inhibition, followed by cell-based assays to assess activity in a biological context, and finally, evaluation against known resistance mechanisms.
Tier 1: Biochemical Potency - In Vitro Kinase Assays
The initial step is to determine the direct inhibitory activity of the test compound against the EGFR kinase. This is typically achieved through an in vitro kinase assay.
Experimental Protocol: EGFR Kinase Assay (Luminescent)
This protocol is adapted from commercially available assays like the ADP-Glo™ Kinase Assay.[13][14]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 6,7-Diacetoxy-4-chloro-quinazoline, gefitinib, and erlotinib in 100% DMSO.
-
Prepare serial dilutions of the compounds in kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).
-
Dilute recombinant EGFR enzyme (wild-type and mutant forms, e.g., L858R, exon 19 deletion) and a suitable substrate (e.g., Poly(Glu, Tyr)) in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted compounds or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the diluted EGFR enzyme to each well and incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of a master mix containing ATP and the substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the blank control values.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
-
Caption: Workflow for the In Vitro EGFR Kinase Assay.
Comparative Data Presentation:
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (Exon 19 del) IC50 (nM) |
| 6,7-Diacetoxy-4-chloro-quinazoline | Experimental Data | Experimental Data | Experimental Data |
| Gefitinib | ~30-100 | ~1-10 | ~1-10 |
| Erlotinib | ~2-20 | ~0.5-5 | ~0.5-5 |
Note: IC50 values for gefitinib and erlotinib are approximate and can vary based on assay conditions.[10][15][16]
Tier 2: Cellular Potency and Cytotoxicity - Cell Viability Assays
Following biochemical validation, it is crucial to assess the compound's effect on cancer cells that are dependent on EGFR signaling. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell viability.[12]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed EGFR-dependent cancer cell lines (e.g., PC-9 [exon 19 del], H3255 [L858R], and A431 [wild-type, overexpressing]) in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Replace the existing medium with the compound-containing medium.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
-
Comparative Data Presentation:
| Compound | PC-9 (Exon 19 del) GI50 (nM) | H3255 (L858R) GI50 (nM) | A431 (WT) GI50 (nM) |
| 6,7-Diacetoxy-4-chloro-quinazoline | Experimental Data | Experimental Data | Experimental Data |
| Gefitinib | ~10-50 | ~5-30 | >1000 |
| Erlotinib | ~5-20 | ~1-10 | ~500-1000 |
Note: GI50 values for gefitinib and erlotinib are approximate and can vary between studies and cell lines.[10][17][18]
Tier 3: Target Engagement and Downstream Signaling - EGFR Phosphorylation Assay
To confirm that the observed cellular effects are due to the inhibition of EGFR, it is essential to measure the phosphorylation status of the receptor. Western blotting is the standard technique for this analysis.[19]
Experimental Protocol: EGFR Phosphorylation Western Blot
-
Cell Treatment and Lysis:
-
Seed cells (e.g., A431) and starve them overnight in serum-free medium.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR (e.g., pY1068) and total EGFR.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal.
-
Caption: Workflow for EGFR Phosphorylation Western Blot.
Tier 4: Addressing Acquired Resistance
A significant challenge with first-generation EGFR TKIs is the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20.[7][20][21] Benchmarking a novel compound should include its activity against this clinically relevant resistance mutation.
This can be assessed using the in vitro kinase assay and cell viability assays described above, but with T790M-mutant EGFR enzyme and cell lines (e.g., H1975 [L858R+T790M]).
Comparative Data Presentation (T790M Resistance):
| Compound | EGFR (L858R/T790M) IC50 (nM) | H1975 (L858R/T790M) GI50 (nM) |
| 6,7-Diacetoxy-4-chloro-quinazoline | Experimental Data | Experimental Data |
| Gefitinib | >1000 | >5000 |
| Erlotinib | >500 | >5000 |
Note: Gefitinib and erlotinib are largely ineffective against the T790M mutation.[10]
Kinase Selectivity Profiling
To understand the potential for off-target effects, the selectivity of 6,7-Diacetoxy-4-chloro-quinazoline should be profiled against a panel of other kinases. While gefitinib and erlotinib are relatively selective for EGFR, they do inhibit other kinases at higher concentrations.[4] This can be performed using commercially available kinase profiling services.
Conclusion
This guide provides a systematic and scientifically rigorous framework for benchmarking novel quinazoline-based EGFR inhibitors like 6,7-Diacetoxy-4-chloro-quinazoline against the established drugs gefitinib and erlotinib. By following the outlined experimental protocols and data presentation formats, researchers can generate a comprehensive dataset to evaluate the potency, cellular activity, mechanism of action, and resistance profile of their lead compounds. This structured approach is essential for the rational development of the next generation of EGFR-targeted therapies.
References
-
Morgillo, F., & Della Corte, C. M. (2016). Mechanisms of resistance to EGFR-targeted drugs: lung cancer. ESMO Open, 1(4), e000060. [Link]
-
Pao, W., Miller, V. A., Politi, K. A., Riely, G. J., Somwar, R., Zakowski, M. F., ... & Varmus, H. E. (2005). Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain. PLoS medicine, 2(3), e73. [Link]
-
Costa, D. B., Halmos, B., Kumar, A., Schumer, S. T., Huberman, M. S., Boggon, T. J., ... & Tenen, D. G. (2008). Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib. Clinical cancer research, 14(21), 7060-7067. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Cold Spring Harbor Protocols. (2006). Concordance between IC50 values for gefitinib vs erlotinib. Retrieved from [Link]
-
American Society of Clinical Oncology. (2008). Lack of efficacy of erlotinib in most EGFR mutated non-small cell lung cancers (NSCLCs) with acquired resistance to gefitinib. Retrieved from [Link]
-
Al-Ostoot, F. H., Salah, J., & El-Awady, R. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6645. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
American Association for Cancer Research. (2008). Differential responses to erlotinib in EGFR mutated lung cancers with acquired resistance to gefitinib carrying the L747S or T790M secondary mutations. Retrieved from [Link]
-
American Association for Cancer Research. (2005). Gefitinib and erlotinib sensitivity in a panel of non-small cell lung cancer (NSCLC) cell lines. Retrieved from [Link]
-
Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. In Methods in Molecular Biology (Vol. 1652, pp. 19-30). Humana Press. [Link]
-
Springer Nature Experiments. (n.d.). In Vitro Enzyme Kinetics Analysis of EGFR. Retrieved from [Link]
-
Yang, Z., Hackshaw, A., Feng, Q., Fu, X., Zhang, Y., Mao, C., & Tang, J. (2014). Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations. PLoS ONE, 9(2), e85125. [Link]
-
ResearchGate. (2016). How could I detect EGFR by western blot effectively?. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
Klinghammer, K., Hedberg, J., & Kloepper, A. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13548. [Link]
-
Lin, P. H., Selinfreund, R., & Wharton, W. (1987). Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. Analytical biochemistry, 167(1), 128-139. [Link]
-
Liu, X., Wang, D., & Liu, H. (2018). Prediction of sensitivity to gefitinib/erlotinib for EGFR mutations in NSCLC based on structural interaction fingerprints and multilinear principal component analysis. Oncotarget, 9(21), 15526. [Link]
-
ResearchGate. (n.d.). Target profiles of gefitinib and erlotinib. Retrieved from [Link]
-
ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines. Retrieved from [Link]
-
Haspinger, E. R., & Hochmair, M. J. (2016). Comparing the Efficacy of Gefitinib, Erlotinib, and Afatinib in Non-Small Cell Lung Cancer with Activating Epidermal Growth Factor Receptor (EGFR) Mutations. Cancers, 8(3), 35. [Link]
-
ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). 6,7-DIACETOXY-4-CHLORO-QUINAZOLINE,(CAS# 938185-04-7). Retrieved from [Link]
Sources
- 1. ascopubs.org [ascopubs.org]
- 2. rsc.org [rsc.org]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of sensitivity to gefitinib/erlotinib for EGFR mutations in NSCLC based on structural interaction fingerprints and multilinear principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6,7-DIACETOXY-4-CHLORO-QUINAZOLINE,(CAS# 938185-04-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 10. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. promega.com [promega.com]
- 15. Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 20. Acquired resistance of lung adenocarcinomas to gefitinib or erlotinib is associated with a second mutation in the EGFR kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Statistical Analysis of 6,7-Diacetoxy-4-chloro-quinazoline: A Comparative Study
Abstract
This guide provides a comprehensive framework for the experimental evaluation and statistical analysis of 6,7-Diacetoxy-4-chloro-quinazoline, a member of the quinazoline class of compounds known for their potential as kinase inhibitors.[1][2][3] Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed rationale for experimental design, step-by-step methodologies for key assays, and a robust approach to statistical analysis, enabling a thorough comparison with established kinase inhibitors. By integrating field-proven insights with technical accuracy, this guide is designed to be a self-validating system for the investigation of novel therapeutic candidates.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs, particularly in oncology.[2][4] Its rigid bicyclic structure provides an excellent platform for designing molecules that can bind with high affinity to the ATP-binding pocket of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] Well-known drugs such as Gefitinib, Erlotinib, and Lapatinib all feature the quinazoline framework and have demonstrated significant clinical efficacy by targeting key kinases in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[2][6][7]
6,7-Diacetoxy-4-chloro-quinazoline is a synthetic derivative designed to leverage the established pharmacophore of the quinazoline nucleus. The 4-chloro substitution provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various side chains to modulate potency and selectivity. The 6,7-diacetoxy groups are potential pro-drug moieties that may be cleaved by intracellular esterases to reveal the corresponding dihydroxy derivative, which can then form key hydrogen bond interactions within the kinase active site. This guide will provide the experimental and analytical framework to rigorously test this hypothesis.
Rationale for Experimental Design
A logical and sequential experimental workflow is paramount to ensure the data generated is both reliable and translatable. The approach outlined below is designed to first establish the biological activity of 6,7-Diacetoxy-4-chloro-quinazoline in a cellular context, then to elucidate its mechanism of action, and finally to statistically compare its performance against relevant clinical comparators. This multi-pronged strategy ensures a comprehensive understanding of the compound's potential.
Synthesis and Characterization
The synthesis of 6,7-Diacetoxy-4-chloro-quinazoline can be achieved through a multi-step process starting from commercially available materials. The following is a general synthetic scheme based on established literature procedures for analogous quinazoline derivatives.[8][9][10][11]
Experimental Protocol: Synthesis of 4-chloro-6,7-diacetoxyquinazoline
-
Acetylation: To a stirred solution of 6,7-dihydroxyquinazolin-4(3H)-one in pyridine, add acetic anhydride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration. Wash the solid with water and dry under vacuum to yield 6,7-diacetoxyquinazolin-4(3H)-one.
-
Chlorination: A mixture of 6,7-diacetoxyquinazolin-4(3H)-one and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is heated at reflux for 4-6 hours.[8][11]
-
Purification: After cooling, the excess chlorinating agent is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 6,7-diacetoxy-4-chloro-quinazoline.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Efficacy Evaluation: Cell Viability Assays
The initial assessment of a potential anti-cancer compound involves evaluating its effect on the viability of cancer cell lines. The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14]
Experimental Protocol: MTT Cell Viability Assay [12][13][15]
-
Cell Seeding: Seed cancer cells (e.g., A549, a non-small cell lung cancer line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 6,7-Diacetoxy-4-chloro-quinazoline and reference compounds (Erlotinib, Lapatinib) in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[13]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
| Concentration (µM) | % Viability (Compound A) | % Viability (Erlotinib) | % Viability (Lapatinib) |
| 0.01 | 98.5 ± 4.2 | 99.1 ± 3.8 | 97.6 ± 4.5 |
| 0.1 | 85.3 ± 5.1 | 92.4 ± 4.1 | 88.9 ± 5.3 |
| 1 | 52.1 ± 3.9 | 65.7 ± 4.7 | 58.2 ± 4.9 |
| 10 | 15.8 ± 2.5 | 25.3 ± 3.1 | 20.1 ± 2.8 |
| 100 | 5.2 ± 1.8 | 8.9 ± 2.2 | 6.7 ± 1.9 |
| Table 1: Example of Cell Viability Data. Data are presented as mean ± standard deviation. |
Mechanistic Investigation: Kinase Inhibition and Signaling Pathway Analysis
Once cellular activity is established, the next critical step is to determine if the compound directly inhibits its putative kinase targets and affects downstream signaling pathways.
Experimental Protocol: In Vitro Kinase Assay [1][16][17]
-
Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™).[16] Prepare serial dilutions of the test compound.
-
Kinase Reaction: In a 384-well plate, add the kinase (e.g., recombinant EGFR), the test compound, and the substrate/ATP mixture.[16] Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[16]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
Experimental Protocol: Western Blot for Phosphorylated Proteins [18]
-
Cell Lysis: Treat cells with the compound at various concentrations for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody specific for a phosphorylated protein (e.g., anti-phospho-EGFR). Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total protein (e.g., anti-EGFR) to ensure equal loading.
| Compound | Target Kinase | IC50 (nM) |
| 6,7-Diacetoxy-4-chloro-quinazoline | EGFR | To be determined |
| Erlotinib | EGFR | 2 |
| Lapatinib | EGFR | 10.8 |
| HER2 | 9.8 | |
| Table 2: Example of Kinase Inhibition Data.[7][19][20] Data for Erlotinib and Lapatinib are from published sources. |
Statistical Analysis and Comparative Assessment
IC50 Determination:
-
Data Transformation: Convert the compound concentrations to their logarithmic values.
-
Non-linear Regression: Fit the dose-response data to a four-parameter logistic (4PL) model using a suitable statistical software package (e.g., GraphPad Prism).[21]
-
IC50 Calculation: The IC50 value is one of the parameters directly derived from the 4PL curve fit.
Comparative Statistical Methods:
To compare the efficacy of 6,7-Diacetoxy-4-chloro-quinazoline with that of the reference compounds, statistical tests should be employed.
-
Comparison of IC50 Values: Use an F-test to compare the log(IC50) values obtained from the non-linear regression fits. A significant p-value (e.g., p < 0.05) would indicate a statistically significant difference in potency between the compounds.
-
Area Under the Curve (AUC): The AUC of the dose-response curve provides a measure of the overall effect of the drug across the concentration range.[21] Comparing the AUC values can provide additional insights into the compound's efficacy.
-
Similarity Factor (f2): While more commonly used for dissolution profiles, the concept of a similarity factor can be adapted to compare the overall shape of the dose-response curves.[22][23]
| Compound | Cellular IC50 in A549 (µM) | Kinase IC50 for EGFR (nM) |
| 6,7-Diacetoxy-4-chloro-quinazoline | e.g., 0.85 ± 0.12 | e.g., 5.5 ± 1.1 |
| Erlotinib | 1.5 ± 0.25 | 2 ± 0.4 |
| Lapatinib | 2.1 ± 0.31 | 10.8 ± 2.3 |
| Table 3: Hypothetical Comparative Efficacy Data. Data for the new compound are illustrative examples. |
Conclusion
This guide provides a robust, integrated strategy for the comprehensive evaluation of 6,7-Diacetoxy-4-chloro-quinazoline. By following the detailed experimental protocols and applying rigorous statistical analysis, researchers can effectively determine the compound's in vitro efficacy, elucidate its mechanism of action, and objectively compare its performance against established drugs. This structured approach, grounded in scientific integrity, is essential for the successful advancement of novel kinase inhibitors in the drug discovery pipeline.
References
-
D'Accolti, M., et al. A Critical Overview of FDA and EMA Statistical Methods to Compare In Vitro Drug Dissolution Profiles of Pharmaceutical Products. Pharmaceutics. Available from: [Link]
-
OUCI. A Critical Overview of FDA and EMA Statistical Methods to Compare In Vitro Drug Dissolution Profiles of Pharmaceutical …. Available from: [Link]
-
ResearchGate. Comparing Statistical Methods for Quantifying Drug Sensitivity Based on In Vitro Dose–Response Assays | Request PDF. Available from: [Link]
-
El-Senduny, F. F., et al. In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules. Available from: [Link]
-
Lin, C.-H., et al. Lapatinib inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells. Oncotarget. Available from: [Link]
-
Tsoli, M., et al. Insights into erlotinib action in pancreatic cancer cells using a combined experimental and mathematical approach. World Journal of Gastroenterology. Available from: [Link]
-
ResearchGate. Mechanism of action of erlotinib | Download Scientific Diagram. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Erlotinib Hydrochloride?. Available from: [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Available from: [Link]
-
Abdallah, M. M., et al. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals. Available from: [Link]
-
Abdallah, M. M., et al. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals. Available from: [Link]
-
ResearchGate. The mechanism of lapatinib and its application in breast cancer. Available from: [Link]
-
Mirgany, M. R. M., et al. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. Available from: [Link]
-
Rusnak, D. W., et al. Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. Molecular Cancer Therapeutics. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. lapatinib | Ligand page. Available from: [Link]
-
Valerie, K., et al. Mechanism of Lapatinib-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of Lapatinib-Resistant Cells Restored by Direct Inhibition of MEK. Radiation Research. Available from: [Link]
-
Breastcancer.org. Lapatinib (Tykerb): What to Expect, Side Effects, and More. Available from: [Link]
-
Li, H.-Q., et al. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. Available from: [Link]
-
ResearchGate. Statistical Evaluation of the In Vitro Release Comparison Test for Semisolid Release Profiles. Available from: [Link]
-
Sathe, P. M., et al. In-vitro dissolution profile comparison: statistics and analysis, model dependent approach. Pharmaceutical Research. Available from: [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Available from: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
NIH. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Available from: [Link]
-
ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).. Available from: [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link]
-
Davis, M. I., et al. Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. Available from: [Link]
-
ResearchGate. exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. Available from: [Link]
-
Wang, D., et al. Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. Available from: [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Available from: [Link]
- Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. lapatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. breastcancer.org [breastcancer.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. A Critical Overview of FDA and EMA Statistical Methods to Compare In Vitro Drug Dissolution Profiles of Pharmaceutical … [ouci.dntb.gov.ua]
A Comparative Guide to 6,7-Disubstituted-4-Chloroquinazoline Analogs in Oncology Research
This guide provides an in-depth comparative analysis of 6,7-disubstituted-4-chloroquinazoline analogs, a pivotal scaffold in modern medicinal chemistry. We will delve into their synthesis, structure-activity relationships (SAR), and performance as kinase inhibitors, offering field-proven insights for researchers, scientists, and drug development professionals. The quinazoline core, particularly with substitutions at the 6 and 7 positions, has proven to be a cornerstone in the development of targeted cancer therapies.[1][2] This is largely due to its effectiveness as an inhibitor of various protein kinases that are crucial for cell proliferation and survival.[1]
The Strategic Importance of the 4-Chloro-quinazoline Intermediate
The 4-chloro-6,7-disubstituted quinazoline is a versatile intermediate. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of substituents, most notably anilino groups, leading to the creation of diverse chemical libraries for screening.[1][3] The synthesis of 2-chloro-4-anilinoquinazolines, for example, is a well-established method for producing compounds that target epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases.[3]
Comparative Analysis of Biological Activity: The Influence of 6,7-Substituents
The nature of the substituents at the 6 and 7 positions of the quinazoline ring plays a critical role in the biological activity of these analogs. Electron-donating groups, such as methoxy groups, at these positions have been shown to enhance the inhibitory activity against EGFR.[4] The 6,7-dimethoxy substitution is particularly favorable for EGFR inhibition.[4] This is attributed to a slight deviation of the quinazoline core in the active site of EGFR, which is induced by the bulkier groups and results in shorter hydrogen bonds with Met769 and the N-1 of the quinazoline core.[4]
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative 4-anilino-6,7-dimethoxyquinazoline derivatives against various human cancer cell lines, demonstrating their potency.
| Compound | Target(s) | Cell Line(s) | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Methylbenzamide derivative 27 | VEGFR-2 | Hep-G2, MCF-7 | low-micromolar range | Sorafenib | 0.021 ± 0.004 |
| 4,6-Disubstituted quinazoline V | Ductal Carcinoma (BT474) | BT474 | 0.081 | Lapatinib | 0.064 |
| Thiophene-substituted derivative 12 | A431 | A431 | 3.4 | Erlotinib | 3 |
Table 1: Comparative in vitro activity of selected 6,7-dimethoxyquinazoline analogs.
As the data indicates, subtle modifications to the core structure can lead to significant differences in potency, often comparable to or even exceeding that of established drugs like Lapatinib and Erlotinib.[4][5] For instance, a methylbenzamide derivative with a 6,7-dimethoxy-4-anilinoquinazoline scaffold demonstrated a potent VEGFR-2 kinase inhibitory activity with an IC₅₀ of 0.016 ± 0.002 μM, which is more potent than the reference drug sorafenib.[6][7]
Signaling Pathway: EGFR Inhibition
A primary mechanism of action for many of these quinazoline analogs is the inhibition of the EGFR signaling pathway. Overexpression or mutation of EGFR is a common driver of tumorigenesis.[8] By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block the downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis.[8][9]
Caption: EGFR signaling pathway and the point of inhibition by quinazoline analogs.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of a key intermediate and a final compound, along with a common biological assay.
Synthesis of 2-chloro-4-anilinoquinazolines
This procedure is adapted from established methodologies for the regioselective SNAr reaction.[3]
Step 1: Synthesis of 6,7-dimethoxy-2,4-dichloroquinazoline
-
Start with 6,7-dimethoxy-quinazoline-2,4-dione.
-
Reflux the starting material with thionyl chloride or a mixture of phosphorous oxychloride and phosphorous pentachloride to replace the hydroxyl groups with chlorine atoms.[10]
-
After the reaction is complete, remove the excess reagent under reduced pressure.
-
The resulting 2,4-dichloro-6,7-dimethoxyquinazoline can be purified by recrystallization.
Step 2: Synthesis of 2-chloro-4-anilinoquinazolines
-
Dissolve 6,7-dimethoxy-2,4-dichloroquinazoline (0.60 mmol) and the desired aniline (0.60 mmol) in dioxane (6 mL).[3]
-
Add N,N-diisopropylethylamine (DIPEA; 2.18 mmol) to the mixture.[3]
-
Stir the reaction mixture at 80 °C for 12 hours under an inert atmosphere.[3]
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.[3]
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent.[3]
-
Purify the crude product by flash chromatography.[3]
Caption: General synthesis workflow for 4-anilinoquinazoline analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7, HepG2) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinazoline analogs and a positive control (e.g., doxorubicin) for 48 or 72 hours.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve.
Conclusion and Future Directions
The 6,7-disubstituted-4-chloroquinazoline scaffold is a highly valuable platform for the development of novel kinase inhibitors. The ease of synthesis and the ability to modulate biological activity through substitutions at the 4, 6, and 7 positions make it an attractive starting point for drug discovery programs.[1][12] Future research will likely focus on creating derivatives with enhanced selectivity to minimize off-target effects and to overcome the challenge of drug resistance that often emerges during cancer treatment.[1][9]
References
-
Al-Suwaidan, I. A., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. Available at: [Link]
-
de S. P. T. da Silva, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
-
Chen, S., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Chinese Medicine. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals. Available at: [Link]
-
Hassan, M., et al. (2024). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports. Available at: [Link]
-
Li, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences. Available at: [Link]
- Cai, W., et al. (2016). Quinazoline derivatives as kinases inhibitors and methods of use thereof. Google Patents.
-
Vardanyan, R., & Hruby, V. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. Available at: [Link]
-
Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Karmalawy, A. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available at: [Link]
-
Tan, J. H., et al. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules. Available at: [Link]
-
Lee, J., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals. Available at: [Link]
-
Al-Karmalawy, A. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available at: [Link]
-
Shaik, A. B., et al. (2017). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 10. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 11. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6,7-Diacetoxy-4-chloro-quinazoline: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, quinazoline derivatives are a significant class of compounds due to their broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] However, with the power of these molecules comes the critical responsibility of their safe handling and disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6,7-Diacetoxy-4-chloro-quinazoline, ensuring the safety of laboratory personnel and the protection of our environment.
The structural features of 6,7-Diacetoxy-4-chloro-quinazoline—a chlorinated heterocyclic compound with biologically active potential—necessitate a cautious and informed approach to its disposal. The presence of a chloro- group places it in the category of halogenated organic compounds, which often require specific disposal routes to prevent the formation of toxic byproducts during incineration.[4][5][6] Furthermore, the quinazoline core itself is found in numerous potent pharmaceuticals, indicating that even research quantities of its derivatives should be handled as potentially hazardous.[1][3][7]
This document is structured to provide immediate, actionable information, beginning with a clear decision-making workflow for disposal, followed by detailed procedural steps and the scientific rationale behind them.
Disposal Decision Workflow
The following diagram outlines the critical decision points for the proper segregation and disposal of 6,7-Diacetoxy-4-chloro-quinazoline waste.
Caption: Disposal Decision Workflow for 6,7-Diacetoxy-4-chloro-quinazoline
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, which may cause irritation.[8][9] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes that could cause serious eye damage.[8] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[8][10] |
Step-by-Step Disposal Procedures
1. Waste Segregation at the Source:
-
Principle: Proper segregation is the cornerstone of safe and compliant chemical waste disposal. It prevents unintended chemical reactions and ensures that waste is sent to the appropriate treatment facility.
-
Procedure:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." This container should be made of a compatible material, such as high-density polyethylene (HDPE).[11]
-
All solid waste contaminated with 6,7-Diacetoxy-4-chloro-quinazoline, including gloves, weighing papers, and disposable labware, must be placed in this container.
-
All liquid waste, such as reaction mother liquors, purification fractions, and contaminated solvents, must also be collected in the designated "Halogenated Organic Waste" container.
-
2. Handling of Pure or Concentrated Waste:
-
Principle: Unused or expired pure 6,7-Diacetoxy-4-chloro-quinazoline should never be disposed of down the drain or in the regular trash. It must be treated as concentrated hazardous waste.
-
Procedure:
-
If in its original container, ensure the cap is tightly sealed.
-
Place the container in a secondary containment bin to prevent spills.
-
Label the container clearly with the full chemical name and hazard symbols.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
3. Decontamination of Glassware:
-
Principle: Reusable glassware must be decontaminated to remove residual hazardous chemicals before washing.
-
Procedure:
-
Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any remaining 6,7-Diacetoxy-4-chloro-quinazoline.
-
Collect the solvent rinsate in the "Halogenated Organic Waste" container.
-
Repeat the rinse process to ensure thorough decontamination.
-
The decontaminated glassware can then be washed according to standard laboratory procedures.
-
4. Spill Management:
-
Principle: In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental contamination.
-
Procedure:
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, contain the spill using a chemical spill kit absorbent.
-
For a solid spill, carefully sweep the material into a dustpan and place it in the "Halogenated Organic Waste" container.[10] Avoid generating dust.
-
For a liquid spill, cover with absorbent material, allow it to soak up the liquid, and then transfer the contaminated absorbent to the "Halogenated Organic Waste" container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
-
The Rationale for Incineration
The primary disposal route for halogenated organic compounds is high-temperature incineration.[4][12] This method is preferred because it can achieve complete destruction of the molecule, preventing the release of the parent compound or its potentially harmful degradation products into the environment. Landfilling is not a suitable option for this type of waste, as leaching could lead to soil and groundwater contamination.
Discharge of chlorinated compounds into the sewer system is generally prohibited as they can be toxic to aquatic life and may interfere with the biological processes in wastewater treatment plants.[13][14]
Regulatory Context
The disposal of 6,7-Diacetoxy-4-chloro-quinazoline falls under the regulations for hazardous chemical waste as outlined by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][15] It is the responsibility of the waste generator (the laboratory) to properly identify, segregate, and label hazardous waste for disposal.[16]
By adhering to these procedures, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central . National Center for Biotechnology Information. [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI . MDPI. [Link]
-
tgn14 - Water UK . Water UK. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis . U.S. Environmental Protection Agency. [Link]
-
Quinazoline - Szabo-Scandic . Szabo-Scandic. [Link]
-
Preparation and Disposal of Chlorine Solutions - South West Water . South West Water. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA . Occupational Safety and Health Administration. [Link]
-
Quinazoline - Wikipedia . Wikipedia. [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines | Organic Letters - ACS Publications . ACS Publications. [Link]
-
Guidance Manual for Disposal of Chlorinated Water - Vita-D-Chlor . Vita-D-Chlor. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH . National Center for Biotechnology Information. [Link]
-
Guidance Manual for Disposal of Chlorinated Water - Vita-D-Chlor . Vita-D-Chlor. [Link]
-
4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem . PubChem. [Link]
-
EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. [Link]
-
Acetylation of aromatic compounds over H-BEA zeolite: The influence of the substituents on the reactivity and on the catalyst stability - ResearchGate . ResearchGate. [Link]
-
Hazard communication standard and pharmaceuticals | Occupational Safety and Health Administration - OSHA . Occupational Safety and Health Administration. [Link]
-
Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines | US EPA . U.S. Environmental Protection Agency. [Link]
-
es-Acutely Hazardous Waste | Environmental Health & Safety - Washington State University . Washington State University. [Link]
-
Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes | US EPA . U.S. Environmental Protection Agency. [Link]
-
Chemical and Hazardous Waste Guide - UiO . University of Oslo. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich . ETH Zürich. [Link]
-
Disposal of Chlorine-Containing Wastes - OUCI . Osaka University. [Link]
-
DRAIN DISPOSAL OF CHEMICALS - Yale Environmental Health & Safety . Yale University. [Link]
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. wku.edu [wku.edu]
- 6. Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes | Hazardous Waste | US EPA [19january2021snapshot.epa.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
- 9. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. ethz.ch [ethz.ch]
- 12. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 13. water.org.uk [water.org.uk]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 16. Hazard communication standard and pharmaceuticals | Occupational Safety and Health Administration [osha.gov]
Navigating the Safe Handling of 6,7-Diacetoxy-4-chloro-quinazoline: A Guide to Personal Protective Equipment
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are paramount. Among these, quinazoline derivatives are a significant class of compounds, known for their broad spectrum of biological activities.[1][2] This guide provides essential, immediate safety and logistical information for handling 6,7-Diacetoxy-4-chloro-quinazoline, focusing on the critical aspect of personal protective equipment (PPE). As a Senior Application Scientist, the aim is to instill a deep sense of safety and confidence, ensuring that your focus remains on innovation, not on avoidable laboratory incidents.
Understanding the Risks: A Proactive Stance
The primary routes of potential exposure to 6,7-Diacetoxy-4-chloro-quinazoline in a laboratory setting are through inhalation of dust particles, direct skin contact, and eye contact. Given the hazardous nature of related chloro-quinazoline compounds, it is prudent to assume that this compound may cause:
-
Severe Skin Irritation or Burns: Direct contact could lead to significant skin damage.[3]
-
Serious Eye Damage: The eyes are particularly vulnerable to chemical splashes or airborne particles.[3][6]
-
Respiratory Tract Irritation: Inhalation of fine dust particles may cause irritation to the nose, throat, and lungs.[7][8]
-
Harm if Swallowed: Ingestion of the compound could be harmful.[4][8]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table summarizes the essential PPE for handling 6,7-Diacetoxy-4-chloro-quinazoline.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a robust barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous compounds.[9][10] |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect from dust and splashes. A face shield offers an additional layer of protection for the entire face.[9][11] |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Essential for preventing the inhalation of fine dust particles, especially when handling the solid compound outside of a contained system.[7][9] |
| Body Protection | A disposable gown or a clean lab coat | Protects the skin and personal clothing from contamination.[9][10] |
Step-by-Step Guide to PPE Usage and Handling
Preparation and Donning of PPE
Before entering the designated handling area, it is imperative to correctly don your PPE. This process should be systematic to ensure complete protection.
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Gown/Lab Coat: Put on your disposable gown or lab coat, ensuring it is fully buttoned or tied.
-
Respiratory Protection: If required, put on your N95 respirator, ensuring a proper fit and seal check.
-
Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield.
-
Gloves: Don your first pair of nitrile or neoprene gloves, pulling the cuffs over the sleeves of your gown. Don a second pair of gloves over the first.
Caption : This workflow illustrates the correct sequence for donning Personal Protective Equipment (PPE) before handling 6,7-Diacetoxy-4-chloro-quinazoline.
Safe Handling within a Controlled Environment
All handling of 6,7-Diacetoxy-4-chloro-quinazoline should be conducted within a certified chemical fume hood or a glove box to minimize the risk of inhalation and environmental contamination.[3]
-
Work Surface: Ensure the work surface is clean and uncluttered.
-
Weighing: When weighing the solid compound, use a balance with a draft shield or conduct the weighing within the fume hood.
-
Spill Management: Have a spill kit readily available that is appropriate for chemical spills. In case of a spill, evacuate the area if necessary and follow your institution's established spill cleanup procedures.
Doffing and Disposal of PPE
The process of removing PPE is as critical as putting it on to prevent cross-contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Gown/Lab Coat: Remove your gown or lab coat by rolling it down from the shoulders and turning it inside out. Dispose of it in the designated waste container.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Caption : This diagram outlines the systematic procedure for the safe removal (doffing) of Personal Protective Equipment (PPE) to prevent contamination after handling 6,7-Diacetoxy-4-chloro-quinazoline.
Decontamination and Disposal Plan
Decontamination:
-
All non-disposable equipment that comes into contact with 6,7-Diacetoxy-4-chloro-quinazoline should be decontaminated using a suitable solvent (e.g., ethanol, isopropanol) followed by a thorough wash with soap and water. Ensure that the decontamination process is carried out within a fume hood.
-
Work surfaces should be wiped down with a suitable solvent and then cleaned with a detergent solution at the end of each work session.
Disposal:
-
All disposable PPE (gloves, gowns, etc.) and any materials used for cleaning up spills should be placed in a clearly labeled hazardous waste container.[7]
-
Unused or waste 6,7-Diacetoxy-4-chloro-quinazoline should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Do not dispose of it down the drain or in the regular trash.
By adhering to these stringent PPE protocols and handling guidelines, you can significantly minimize your risk of exposure and ensure a safe and productive research environment. Your well-being is paramount to the success of your scientific endeavors.
References
- TCI Chemicals. (2025, May 26). 6.
- Fisher Scientific. (2022, February 8).
- ChemicalBook. (n.d.). 4-CHLORO-6,7-DIETHOXY-QUINAZOLINE | 162363-46-4.
- acp.alberta.ca. (2019, October 30). Personal protective equipment in your pharmacy.
- Capot Chemical. (2025, December 20).
- Fisher Scientific. (2012, January 9).
- Sigma-Aldrich. (2024, September 7).
- Cayman Chemical. (2024, October 10).
- ChemicalBook. (2023, July 22). Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-6,7-methylenedioxyquinazoline.
- ChemicalBook. (2025, July 19).
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- TCI Chemicals. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | 183322-18-1.
- Fisher Scientific. (n.d.).
- PMC - NIH. (n.d.).
- MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
- Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.
- Research Journal of Pharmacy and Technology. (2017, October 8).
- asianpubs.org. (n.d.).
- PubChem. (n.d.). 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886.
- Sigma-Aldrich. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95 23680-84-4.
Sources
- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. capotchem.com [capotchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. chemicalbook.com [chemicalbook.com]
- 11. americanchemistry.com [americanchemistry.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
